molecular formula C14H21NO B1352273 2-(4-Ethoxyphenyl)azepane CAS No. 383129-32-6

2-(4-Ethoxyphenyl)azepane

Cat. No.: B1352273
CAS No.: 383129-32-6
M. Wt: 219.32 g/mol
InChI Key: DMMRUUPDPAVQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)azepane is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxyphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRUUPDPAVQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)azepane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)azepane, a specific derivative with potential for further investigation. This document consolidates available information on its fundamental properties, outlines plausible synthetic routes based on established methodologies for related compounds, and explores its potential pharmacological significance. Detailed experimental protocols for characterization and relevant biological assays are also presented to facilitate further research and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a saturated seven-membered azepane ring substituted at the 2-position with a 4-ethoxyphenyl group. The azepane moiety is a key pharmacophore in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[2] The incorporation of the 4-ethoxyphenyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. While specific research on this compound is limited, its structural similarity to other 2-arylazepanes suggests potential for a range of biological activities. The underexplored nature of the azepane chemical space presents opportunities for the discovery of novel bioactive molecules with new mechanisms of action.[3]

Chemical Structure and Core Components
  • Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom.[4] Also known as hexamethyleneimine, its flexible conformation can be advantageous for binding to various biological targets.[5][6]

  • 4-Ethoxyphenyl Group: An aromatic ring with an ethoxy substituent at the para position. This group is a common feature in many pharmaceutical agents and can modulate properties such as receptor affinity and oral bioavailability.

  • Chirality: The substitution at the 2-position of the azepane ring creates a chiral center, meaning this compound can exist as two enantiomers (R and S). The stereochemistry of chiral compounds is often critical for their pharmacological activity, as enantiomers can exhibit different binding affinities, efficacies, and metabolic profiles.[7]

Physicochemical Properties

PropertyEstimated Value / InformationSource
CAS Number 383129-32-6[3]
Molecular Formula C₁₄H₂₁NOInferred
Molecular Weight 219.33 g/mol Inferred
Appearance Likely a colorless to light yellow oil or low-melting solidInferred
Boiling Point Not determined
Melting Point Not determined
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.Inferred
Hazard Codes Xi (Irritant)[8]

Synthesis and Characterization

The synthesis of this compound can be approached through various established methods for the preparation of 2-substituted azepanes. The development of efficient and versatile synthetic routes is crucial for accessing a diverse range of substituted azepanes for research purposes.[3]

Plausible Synthetic Pathways

Several strategies can be employed for the synthesis of the 2-arylazepane scaffold:

  • Ring-Closing Metathesis (RCM): This powerful reaction, followed by hydrogenation, is a common method to form the saturated azepane ring.[3]

  • Ring-Expansion Reactions: Methods like the Beckmann rearrangement can be used to expand a six-membered ring into the seven-membered azepane system.[3]

  • Intramolecular Cyclization: While challenging, various catalytic systems have been developed to facilitate the direct cyclization of linear precursors.[3]

  • Chemoenzymatic Synthesis: This approach combines biocatalysis and chemical synthesis to produce enantiomerically enriched azepanes, which is often crucial for biological activity.[3]

A Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic route to this compound.

G A 4-Ethoxy-bromobenzene B Grignard Reagent Formation (Mg, THF) A->B D Grignard Addition B->D C N-Protected-2-piperidone C->D E Intermediate Hemiaminal D->E F Reduction (e.g., NaBH4) E->F G N-Protected 2-(4-Ethoxyphenyl)piperidine F->G H Ring Expansion (e.g., Tiffeneau-Demjanov) G->H I N-Protected 2-(4-Ethoxyphenyl)azepan-3-one H->I J Wolff-Kishner or Clemmensen Reduction I->J K N-Protected this compound J->K L Deprotection K->L M This compound L->M

Caption: A plausible multi-step synthesis of this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.

3.3.1. Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

3.3.2. Chromatographic Methods
  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and preliminary purity assessment.[9]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and chiral separation of enantiomers.

  • Gas Chromatography (GC): Can be used for purity assessment if the compound is sufficiently volatile.

Potential Pharmacological Profile and Therapeutic Applications

While the specific biological targets of this compound have not been reported, the azepane scaffold is present in compounds with a wide range of pharmacological activities.[2] Structure-activity relationship (SAR) studies of related compounds can provide insights into its potential therapeutic applications.

Central Nervous System (CNS) Activity

Many azepane derivatives exhibit CNS activity, including antipsychotic, anticonvulsant, and antidepressant effects.[2] The lipophilic nature of the 4-ethoxyphenyl group may facilitate blood-brain barrier penetration, making CNS-related applications a primary area of interest.

Enzyme Inhibition

Polyhydroxylated azepanes are known to act as glycosidase inhibitors, with their conformational flexibility playing a key role in binding.[3] Additionally, azepane-based compounds have been developed as inhibitors for targets like protein kinase B (PKB/Akt).[3]

Cannabinoid Receptor Modulation

Structurally, 2-aryl cyclic amines can exhibit affinity for cannabinoid receptors. The endocannabinoid system, including ligands like 2-arachidonoylglycerol (2-AG), is involved in numerous physiological processes.[10][11] 2-AG is a full agonist at both CB1 and CB2 receptors and plays a role in synaptic transmission, inflammation, and immune responses.[11] Inhibitors of 2-AG hydrolysis, which increase its endogenous levels, have shown therapeutic potential in models of neurodegenerative diseases.[12] It is plausible that this compound or its derivatives could interact with components of the endocannabinoid system, either as direct receptor modulators or as inhibitors of enzymes like monoacylglycerol lipase (MAGL), which degrades 2-AG.[12]

Proposed Biological Evaluation Workflow

The following diagram outlines a general workflow for the initial biological screening of this compound.

G A Synthesized this compound B In Vitro Screening A->B C Receptor Binding Assays (e.g., CB1, CB2, CNS receptors) B->C D Enzyme Inhibition Assays (e.g., MAGL, FAAH, Kinases) B->D E Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) B->E F Cytotoxicity Assays (e.g., MTT, LDH) B->F G Hit Identification & Prioritization C->G D->G E->G F->G H In Vivo Studies (Animal Models) G->H I Pharmacokinetic Profiling (ADME) H->I J Pharmacodynamic & Efficacy Studies H->J K Lead Optimization I->K J->K

Caption: A workflow for the biological evaluation of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of research. Below are representative protocols for the characterization and biological evaluation of azepane-containing compounds.

General Procedure for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.

  • Cap the NMR tube and gently invert to ensure complete mixing.

  • Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

Protocol for In Vitro Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1]

Protocol for Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay can be used to determine if the compound inhibits the hydrolysis of 2-AG.

  • Reagent Preparation: Prepare an assay buffer, a fluorogenic or chromogenic MAGL substrate, and the MAGL enzyme solution.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, the MAGL enzyme, and the test compound or a known MAGL inhibitor (positive control).

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the MAGL substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of MAGL inhibition and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule with potential for applications in drug discovery, particularly in the area of CNS disorders. Its synthesis is achievable through established chemical methodologies, and a clear path for its biological evaluation can be delineated based on the known pharmacology of the azepane scaffold. Future research should focus on the efficient, stereoselective synthesis of its enantiomers, followed by a comprehensive pharmacological characterization to identify its primary biological targets and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this and related azepane derivatives.

References

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(1), 37–51. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Retrieved from [Link]

  • 1-[2-[4-[1-[4-[2-(Azepan-1-yl)ethoxy]phenyl]-2-phenylethenyl]phenoxy]ethyl]azepane | C36H46N2O2 | CID 76335476 - PubChem. (n.d.). Retrieved from [Link]

  • The Chemical Properties and Applications of Azepane. (n.d.). Retrieved from [Link]

  • Mykura, R., Porter, A. J., Wood, R. J., Morris, J. C., & Nelson, A. (2020). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 25(16), 3737. [Link]

  • Kaur, M., Singh, M., Singh, D., & Singh, J. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. [Link]

  • Feng, Z., Jiao, H., Ye, Z., Ye, J., Zhang, Y., & Hu, W. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(30), 5585-5590. [Link]

  • EP0802190A1 - Process and intermediates for preparing azepines - Google Patents. (n.d.).
  • Azepane - Wikipedia. (n.d.). Retrieved from [Link]

  • van der Stelt, M., van Kuik, J. A., Bari, M., van Zadelhoff, G., Leeflang, B. R., Veldink, G. A., Finazzi-Agrò, A., Vliegenthart, J. F., & Maccarrone, M. (2002). Development of a potent inhibitor of 2-arachidonoylglycerol hydrolysis with antinociceptive activity in vivo. British journal of pharmacology, 135(3), 657–665. [Link]

  • Hillard, C. J. (2000). Biochemistry and pharmacology of the endocannabinoids arachidonylethanolamide and 2-arachidonylglycerol. Prostaglandins & other lipid mediators, 61(1-2), 3–18. [Link]

  • Chen, C. (2023). Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases. Pharmacology & therapeutics, 245, 108394. [Link]

  • Sugiura, T. (2006). Biochemistry, Pharmacology and Physiology of 2-arachidonoylglycerol, an Endogenous Cannabinoid Receptor Ligand. Progress in Lipid Research, 45(5), 405-446. [Link]

Sources

"2-(4-Ethoxyphenyl)azepane" CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Novel Azepane Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a fascinating and underexplored area of chemical space in drug discovery.[1] While its smaller five- and six-membered counterparts, pyrrolidine and piperidine, are ubiquitous in medicinal chemistry, the inherent conformational flexibility of the azepane moiety offers unique opportunities for designing novel therapeutic agents with potentially improved pharmacological profiles. This guide focuses on a specific, yet largely uncharacterized derivative, 2-(4-Ethoxyphenyl)azepane , providing a comprehensive overview of its chemical identity, a proposed synthetic pathway rooted in established chemical principles, and a forward-looking perspective on its potential pharmacological significance and the requisite analytical validation.

Section 1: Core Chemical Identity of this compound

This section delineates the fundamental chemical and structural characteristics of the title compound.

Chemical Structure and Nomenclature
  • Systematic Name: this compound

  • CAS Number: 383129-32-6

  • Molecular Formula: C₁₄H₂₁NO

  • Molecular Weight: 219.32 g/mol

The chemical structure, depicted below, features a saturated seven-membered azepane ring substituted at the 2-position with a 4-ethoxyphenyl group.

Retrosynthesis Target This compound UnsaturatedAzepine 2-(4-Ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine Target->UnsaturatedAzepine Hydrogenation OpenChain Open-chain precursor UnsaturatedAzepine->OpenChain Cyclization

Caption: Retrosynthetic analysis for this compound.

Proposed Synthesis Workflow

The forward synthesis would commence with the construction of the unsaturated azepine ring, followed by reduction to the final product.

Synthesis Workflow Start Starting Materials Step1 Synthesis of Unsaturated Azepine Start->Step1 Step2 Catalytic Hydrogenation Step1->Step2 Purification Purification and Characterization Step2->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine

This step can be achieved through various methods reported for the synthesis of substituted azepines. [2]A plausible approach involves the reaction of a suitable δ-amino ketone precursor followed by cyclization.

  • Reaction: To a solution of 6-amino-1-(4-ethoxyphenyl)hexan-1-one in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Conditions: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Work-up: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to this compound

The reduction of the unsaturated azepine to the saturated azepane can be accomplished by catalytic hydrogenation. [3][4][5]

  • Reaction: Dissolve the 2-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine intermediate in a suitable solvent like ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C). [3][4]* Conditions: Place the reaction mixture in a high-pressure hydrogenation apparatus. Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir at room temperature. [3]* Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Section 3: Potential Pharmacological Significance and Biological Evaluation

While no specific biological activity has been reported for this compound, the broader class of azepane derivatives has shown a wide range of pharmacological properties, suggesting potential avenues for investigation. [6][7]

Inferred Areas of Interest
  • Central Nervous System (CNS) Activity: Many azepane-containing compounds exhibit CNS activity, including antipsychotic, anticonvulsant, and antidepressant effects. [6]The lipophilic 4-ethoxyphenyl substituent could facilitate blood-brain barrier penetration, making this compound a candidate for screening in CNS-related assays.

  • Enzyme Inhibition: Polyhydroxylated azepanes are known to be potent glycosidase inhibitors. [8]While the subject molecule is not polyhydroxylated, the azepane scaffold's ability to mimic carbohydrate structures could be explored for inhibitory activity against other classes of enzymes.

  • Anticancer Activity: Novel heterocyclic compounds, including those with azepane-like structures, are continually being investigated for their cytotoxic effects against various cancer cell lines. [9][10][11]

Proposed Biological Screening Cascade

A logical progression for evaluating the biological potential of this compound would involve a tiered screening approach.

Biological Screening cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Target Identification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition GPCR_Binding GPCR Binding Assays GPCR_Binding->Enzyme_Inhibition In_Vivo_Toxicity In Vivo Toxicity Studies Enzyme_Inhibition->In_Vivo_Toxicity Mechanism_of_Action Mechanism of Action Studies In_Vivo_Toxicity->Mechanism_of_Action

Caption: Proposed biological screening cascade for this compound.

Exemplary Experimental Protocols

3.3.1 In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds. [12]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

3.3.2 G-Protein Coupled Receptor (GPCR) Binding Assay

Given the prevalence of GPCRs as drug targets, screening for binding affinity to a panel of GPCRs would be a valuable initial step. [13][14][15]

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target GPCR in the presence of varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Section 4: Comprehensive Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic and Chromatographic Analysis Workflow

Analytical Workflow Synthesis Synthesized Compound HPLC HPLC Analysis (Purity Assessment) Synthesis->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Final Confirmed Structure and Purity NMR->Final

Caption: Workflow for the analytical characterization of this compound.

Detailed Analytical Methodologies

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound. A reverse-phase method would be suitable for this aromatic amine derivative. [16][17][18][19][20]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.

  • Detection: UV detection at a wavelength where the 4-ethoxyphenyl chromophore absorbs (e.g., 254 nm or 280 nm).

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

4.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. [21][22][23][24][25]

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically yielding the protonated molecule [M+H]⁺.

  • Expected m/z: The expected mass-to-charge ratio for the protonated molecule would be approximately 220.16.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the molecule with high accuracy.

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of the molecule. [26][27][28]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons in the 6.8-7.2 ppm region, an ethyl group (a quartet and a triplet), and a complex set of aliphatic protons for the azepane ring.

  • ¹³C NMR: The carbon NMR spectrum will show the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments will be crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Conclusion: A Scaffold with Untapped Potential

This compound, while not extensively studied, represents a promising starting point for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, potential biological evaluation, and thorough analytical characterization. The unique structural features of the azepane ring, combined with the ethoxyphenyl substituent, may confer novel pharmacological properties. It is through the systematic application of the principles and protocols outlined herein that the true therapeutic potential of this and related azepane derivatives can be unlocked, potentially leading to the discovery of new and effective therapeutic agents.

References

A comprehensive list of references will be compiled based on the citations within the text.

Sources

"2-(4-Ethoxyphenyl)azepane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)azepane: Molecular Properties and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details the fundamental physicochemical properties, including molecular formula and weight, and explores its structural characteristics. Furthermore, it outlines established synthetic strategies and analytical methodologies applicable to the characterization of this and structurally related molecules. This guide is intended to serve as a foundational resource, synthesizing technical data with practical insights to support further research and application.

Introduction to the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a significant structural motif in medicinal chemistry.[1][2] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold offers a more flexible and three-dimensional structure, which can be advantageous for exploring novel chemical spaces in drug discovery.[2][3] A variety of pharmaceutical drugs incorporate an azepane ring, highlighting its therapeutic potential.[1] this compound is a specific derivative featuring an ethoxyphenyl substituent at the 2-position of the azepane ring, a modification that can significantly influence its pharmacological properties.

Core Physicochemical Properties

The fundamental molecular attributes of this compound are crucial for its identification, characterization, and application in experimental settings. These core properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO[4][5]
Molecular Weight 219.32 g/mol [4][5]
CAS Number 383129-32-6[5]
Canonical SMILES CCOC1=CC=C(C2NCCCCC2)C=C1[5]

These identifiers are essential for database searches, procurement, and regulatory documentation. The molecular formula and weight are fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Structural Elucidation and Proposed Analytical Workflow

The molecular structure of this compound consists of a central azepane ring linked to a 4-ethoxyphenyl group.

Caption: 2D Chemical Structure of this compound.

Analytical Characterization Workflow

Verifying the identity and purity of synthesized this compound is critical. A standard analytical workflow would involve High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by structural confirmation using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Proposed analytical workflow for compound validation.

Synthetic Strategies for Substituted Azepanes

While a specific, detailed protocol for the synthesis of this compound is not widely published, several robust methods for the synthesis of substituted azepanes can be applied.[6] The choice of synthetic route often depends on the availability of starting materials and the desired stereochemistry.

Key Synthetic Methodologies

Modern synthetic approaches to functionalized azepanes include:

  • Ring-Closing Metathesis (RCM): A powerful method to form the seven-membered ring, often followed by hydrogenation.[6]

  • Ring-Expansion Reactions: Techniques like the Beckmann rearrangement can expand a six-membered piperidone ring into the azepane core.[6]

  • Photochemical Dearomative Ring Expansion: A novel strategy that transforms simple nitroarenes into complex azepanes using blue light, offering a streamlined two-step process.[2][3]

  • Reductive Amination: A highly versatile and common method for creating substituted cyclic amines, likely applicable for the target compound.

Proposed Protocol: Two-Step Reductive Amination

A plausible and efficient route to synthesize this compound is via a two-step process starting from 6-chloro-1-(4-ethoxyphenyl)hexan-1-one. This approach involves an intramolecular cyclization via reductive amination.

Step 1: Synthesis of the Precursor (Not Detailed) The synthesis begins with commercially available starting materials to generate the key intermediate, 6-amino-1-(4-ethoxyphenyl)hexan-1-one.

Step 2: Intramolecular Reductive Amination This step involves the cyclization of the amino ketone intermediate to form the azepane ring.

Protocol:

  • Dissolution: Dissolve the amino-ketone precursor in a suitable solvent such as methanol or dichloromethane.

  • Acid Catalysis: Add a catalytic amount of a weak acid, like acetic acid, to facilitate the formation of the intermediate iminium ion.

  • Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the solution at room temperature. These reagents are selective for the reduction of the iminium ion over the ketone.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

This method offers a reliable pathway to the target compound and is amenable to modifications for synthesizing a library of related analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound, with a molecular formula of C₁₄H₂₁NO and a molecular weight of 219.32 g/mol , represents an interesting scaffold for medicinal chemistry research.[4][5] Its synthesis can be approached through several established methods for constructing the azepane core, with reductive amination offering a practical and efficient route. The analytical techniques and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and other related azepane derivatives.

References

  • 1-[2-[4-[1-[4-[2-(Azepan-1-yl)ethoxy]phenyl]-2-phenylethenyl]phenoxy]ethyl]azepane. PubChem. [Link]

  • Azepane. Wikipedia. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Europe PMC. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)azepane: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a seven-membered heterocyclic amine that has garnered significant attention in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[1][2] Its unique conformational flexibility allows for the precise spatial orientation of substituents, making it a valuable core for the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, 2-(4-Ethoxyphenyl)azepane, including its chemical nomenclature, synthetic strategies, and potential pharmacological relevance. While specific biological data for this exact molecule is not extensively available in public literature, this guide will draw upon established principles of medicinal chemistry and data from structurally related compounds to provide insights into its potential applications and areas for future research.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound according to IUPAC nomenclature.

  • Synonyms: While no widely recognized synonyms for this specific compound are documented, it can be generally classified as a 2-arylazepane derivative.

  • CAS Number: 383129-32-6

  • Molecular Formula: C₁₄H₂₁NO

  • Molecular Weight: 219.32 g/mol

  • Chemical Structure:

    Caption: 2D structure of this compound.

PropertyValue
IUPAC NameThis compound
CAS Number383129-32-6
Molecular FormulaC₁₄H₂₁NO
Molecular Weight219.32 g/mol

Synthetic Strategies for 2-Arylazepanes

The synthesis of substituted azepanes presents a unique set of challenges due to the entropic and enthalpic barriers associated with the formation of a seven-membered ring. However, several effective strategies have been developed for the synthesis of 2-arylazepanes. These methods can be broadly categorized as follows:

  • Ring Expansion Reactions: A common approach involves the expansion of a six-membered ring precursor. The Beckmann rearrangement of a substituted cyclohexanone oxime is a classical and effective method for accessing the azepane core.[3]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of medium-sized rings. A suitably functionalized diene precursor can be cyclized using a ruthenium-based catalyst, followed by hydrogenation to yield the saturated azepane ring.

  • Intramolecular Cyclization: Direct intramolecular cyclization of a linear amine with a suitable electrophilic terminus can be challenging but has been achieved through various catalytic systems.

  • Photochemical Dearomative Ring Expansion: A novel and efficient method involves the photochemical ring expansion of nitroarenes. This strategy allows for the conversion of a six-membered aromatic ring into a seven-membered azepine ring system, which can then be reduced to the corresponding azepane.[4]

Plausible Synthetic Workflow for this compound

Experimental Protocol: Reductive Amination for 2-Arylazepane Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Imine Formation:

    • To a solution of 6-amino-1-(4-ethoxyphenyl)hexan-1-one (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or toluene) is added a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid).

    • The reaction mixture is stirred at room temperature or heated to facilitate the formation of the cyclic imine intermediate. The reaction progress can be monitored by techniques such as TLC or LC-MS. Water removal, for instance by using a Dean-Stark apparatus with toluene as the solvent, can drive the equilibrium towards imine formation.

  • Reduction:

    • Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂, Pd/C).

    • The choice of reducing agent and reaction conditions (temperature, pressure for hydrogenation) will depend on the specific substrate and desired stereoselectivity.

    • The reaction is stirred until the reduction is complete, as indicated by monitoring techniques.

  • Work-up and Purification:

    • The reaction is quenched by the addition of water or a basic solution (e.g., saturated sodium bicarbonate).

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

G cluster_0 Synthesis Workflow Start 6-amino-1-(4-ethoxyphenyl)hexan-1-one Step1 Imine Formation (Acid Catalyst, Solvent) Start->Step1 Reactant Intermediate Cyclic Imine Step1->Intermediate Forms Step2 Reduction (Reducing Agent) Intermediate->Step2 Reduced Product This compound Step2->Product Yields G Molecule This compound - Azepane Ring (Basic Nitrogen) - 4-Ethoxyphenyl Group Interactions Potential Interactions - Ionic Bonding - Hydrophobic Interactions - Pi-Stacking Molecule->Interactions Exhibits Target Biological Target (e.g., GPCR, Enzyme) Interactions->Target With Effect Pharmacological Effect (e.g., Agonism, Antagonism, Inhibition) Target->Effect Leads to

Caption: Postulated mechanism of action for this compound.

Future Directions and Research Opportunities

The lack of specific biological data for this compound presents a clear opportunity for further investigation. Future research efforts could focus on the following areas:

  • Synthesis and Characterization: Development and optimization of a robust synthetic route to produce this compound in sufficient quantities for biological evaluation. Full characterization of the compound using modern analytical techniques (NMR, MS, etc.) is essential.

  • Pharmacological Screening: A broad-based pharmacological screening of the compound against a panel of biologically relevant targets, particularly those in the CNS, would be a valuable first step. This could include binding assays for various G-protein coupled receptors (GPCRs) and enzyme inhibition assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the ethoxy group and the substitution pattern on the phenyl ring, as well as on the azepane ring itself. This would provide valuable information on the structural requirements for biological activity.

  • Computational Modeling: Molecular docking and dynamics simulations could be employed to predict potential binding modes of this compound with various protein targets and to guide the design of more potent and selective analogs.

Conclusion

This compound is a structurally interesting molecule that belongs to the pharmacologically relevant class of 2-arylazepanes. While specific biological data for this compound is currently limited, its chemical features suggest a high potential for biological activity. The synthetic strategies and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related azepane derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465-494.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • MDPI. (2018). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Andurkar, S. V., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Borgegard, T., et al. (2011). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed.
  • Wikipedia. (2025). 4-Phenylazepane. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based.... Retrieved from [Link]

  • Shafiee, A., et al. (2005). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
  • MDPI. (2022). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. MDPI.
  • de Souza, M. V. N., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed.
  • Wikipedia. (2025). 4-Phenylazepane. Retrieved from [Link]

  • MDPI. (2021). Acylhydrazones and Their Biological Activity: A Review. MDPI.
  • MDPI. (2020). Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. MDPI.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2-Aryloxyacetylamino-2-Deoxy-D-Glucoses. Retrieved from [Link]

  • TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.
  • PubMed Central. (2015).

Sources

"2-(4-Ethoxyphenyl)azepane" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Ethoxyphenyl)azepane

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1][2][3] More than 20 drugs containing the azepane motif have received FDA approval for treating a variety of conditions.[2] This guide focuses on a specific, under-researched derivative, this compound, and provides a comprehensive framework for elucidating its mechanism of action. Given the absence of direct pharmacological data for this compound, we will leverage structure-activity relationships (SAR) from related azepane analogs to propose a primary hypothesis: that this compound acts as a modulator of monoamine transporters. This document will detail the experimental workflows, from initial binding assays to functional cellular assays and downstream signaling analysis, necessary to test this hypothesis and uncover the compound's precise biological function. This guide is intended for researchers in drug discovery and pharmacology, offering a scientifically rigorous, step-by-step approach to characterizing a novel chemical entity.

Introduction: The Azepane Scaffold and the Unexplored Potential of this compound

The seven-membered azepane ring offers a unique three-dimensional chemical space that is distinct from the more commonly explored five- and six-membered nitrogen heterocycles.[4] This structural feature allows for novel interactions with biological targets, leading to a diverse range of therapeutic applications, including treatments for cancer, Alzheimer's disease, and various central nervous system (CNS) disorders.[1][2]

The subject of this guide, this compound, is a simple yet intriguing molecule. It combines the flexible azepane ring with a 4-ethoxyphenyl substituent. While direct studies on this compound are not publicly available, the structural motif of a 2-aryl-azepane is present in compounds with known neurological activity. Notably, a bicyclic azepane derivative has been identified as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5] This precedent forms the foundation of our primary hypothesis.

This guide will provide a logical and detailed pathway for the pharmacological investigation of this compound. We will begin by outlining the initial screening assays to determine its binding affinity for key CNS targets, followed by more complex functional assays to understand its modulatory effects.

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

Based on the structure of this compound and the known activities of similar compounds, we hypothesize that it functions as an inhibitor of monoamine transporters, specifically DAT, NET, and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and stimulant drugs.[6]

The proposed mechanism is that this compound binds to one or more of these transporters, blocking the reuptake of their respective neurotransmitters (dopamine, norepinephrine, or serotonin) from the synapse back into the presynaptic neuron. This would lead to an increased concentration of the neurotransmitter in the synaptic cleft, enhancing neurotransmission.

An alternative, though related, hypothesis is that the compound could be a substrate for these transporters and act as a releasing agent, similar to amphetamines. This guide will outline experiments to differentiate between these two possibilities.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action at a synaptic terminal.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition Dopamine->DAT Reuptake Receptor Dopamine Receptors Dopamine->Receptor Binding

Caption: Hypothesized inhibition of the dopamine transporter (DAT) by this compound.

Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypothesis, a multi-step experimental approach is required. This workflow is designed to first establish binding to the proposed targets and then to characterize the functional consequences of this binding.

Phase 1: Target Engagement - Radioligand Binding Assays

The initial step is to determine if this compound physically interacts with the monoamine transporters. This is most commonly achieved through competitive radioligand binding assays.

Objective: To measure the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.[7]

  • Membrane Preparation: Prepare cell membrane fractions that contain the transporters of interest.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Expected Outcome: This experiment will provide quantitative data on the binding affinity of the compound for each transporter. High affinity (low Ki value) for one or more transporters would support the primary hypothesis.

Phase 2: Functional Characterization - Neurotransmitter Uptake Inhibition Assays

If binding is confirmed, the next step is to assess the functional consequence of this interaction. A fluorescence-based uptake inhibition assay is a modern, high-throughput method for this purpose.[8]

Objective: To determine the potency (IC50) of this compound in inhibiting the uptake of neurotransmitter substrates by DAT, NET, and SERT.

Methodology:

  • Cell Culture: Plate HEK293 cells expressing DAT, NET, or SERT in a 96- or 384-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Substrate Addition: Add a fluorescent substrate that is a known substrate for the transporter (e.g., a fluorescent dopamine analog for DAT).

  • Fluorescence Measurement: Measure the fluorescence inside the cells in real-time using a plate reader. The rate of fluorescence increase corresponds to the rate of transporter-mediated uptake.

  • Data Analysis: Calculate the initial rate of uptake for each concentration of the test compound. Plot the percentage of inhibition of uptake against the compound concentration and fit the data to determine the IC50 value.

Expected Outcome: A potent IC50 value in this assay would confirm that the compound is not just binding to the transporter but is also functionally inhibiting its activity.

Differentiating Between Inhibitor and Releaser

To determine if this compound is a pure uptake inhibitor or a substrate that induces transporter-mediated efflux (a releaser), a substrate release assay can be performed.

Objective: To measure whether this compound can induce the release of a pre-loaded radiolabeled substrate from cells expressing the monoamine transporters.

Methodology:

  • Cell Culture and Loading: Culture HEK293 cells expressing the transporter of interest and pre-load them with a radiolabeled substrate (e.g., [³H]dopamine).

  • Compound Addition: After washing away the excess radiolabel, add varying concentrations of this compound.

  • Sampling: At various time points, collect the extracellular buffer.

  • Scintillation Counting: Measure the amount of radioactivity released into the buffer.

  • Data Analysis: Compare the amount of release induced by this compound to that induced by a known releasing agent (e.g., amphetamine) and a known uptake inhibitor (e.g., cocaine).

Expected Outcome: If the compound is a pure inhibitor, it will not induce substrate release. If it is a releasing agent, it will cause a significant, concentration-dependent increase in extracellular radioactivity.

Workflow Visualization

The following diagram outlines the proposed experimental workflow:

Experimental_Workflow Start Hypothesis: This compound is a monoamine transporter modulator BindingAssay Phase 1: Radioligand Binding Assays (DAT, NET, SERT) Start->BindingAssay BindingResult Significant Binding? BindingAssay->BindingResult UptakeAssay Phase 2: Functional Uptake Assays (Fluorescence-based) BindingResult->UptakeAssay Yes Stop Hypothesis Not Supported BindingResult->Stop No UptakeResult Functional Inhibition? UptakeAssay->UptakeResult ReleaseAssay Phase 3: Substrate Release Assay (Inhibitor vs. Releaser) UptakeResult->ReleaseAssay Yes UptakeResult->Stop No Mechanism Elucidated Mechanism of Action ReleaseAssay->Mechanism

Caption: A stepwise workflow for elucidating the mechanism of action of this compound.

Broader Screening and Off-Target Effects

While the primary hypothesis focuses on monoamine transporters, it is crucial in drug discovery to assess the selectivity of a compound. Therefore, this compound should also be screened against a panel of other common CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.

A broad panel, such as the SafetyScreen44 panel from Eurofins, can provide valuable information on potential off-target effects and help to build a more complete pharmacological profile of the compound. If significant activity is observed at other targets, such as specific GPCRs, further functional assays would be warranted.

GPCR Functional Assays

Should screening reveal interaction with a GPCR, functional assays are necessary to determine if the compound is an agonist, antagonist, or inverse agonist.

Example Assay: cAMP Measurement for Gs or Gi-coupled receptors

  • Cell Line: Use a cell line (e.g., CHO or HEK293) expressing the GPCR of interest.

  • Assay Principle: Utilize a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence), to measure changes in intracellular cyclic AMP (cAMP) levels.

  • Agonist Mode: Treat the cells with varying concentrations of this compound and measure cAMP production.

  • Antagonist Mode: Treat the cells with a known agonist for the receptor in the presence of varying concentrations of this compound and measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Data Summary and Interpretation

The quantitative data from these assays should be compiled into a clear, comparative table.

Assay TypeTargetResult (Ki or IC50 in nM)
Binding Affinity DATExperimental Value
NETExperimental Value
SERTExperimental Value
Functional Activity DAT UptakeExperimental Value
NET UptakeExperimental Value
SERT UptakeExperimental Value
Release Assay DAT ReleaseQualitative Result
NET ReleaseQualitative Result
SERT ReleaseQualitative Result

Interpretation: The relative potencies and affinities will determine the primary mechanism of action. For example, a low Ki and IC50 for DAT with much higher values for NET and SERT would classify the compound as a selective dopamine reuptake inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the initial pharmacological characterization of this compound. By following the outlined experimental workflows, researchers can efficiently determine its primary molecular target(s) and mode of action. The initial focus on monoamine transporters is justified by the existing literature on structurally related azepane derivatives.

Confirmation of this or any other mechanism of action would pave the way for further preclinical development, including in vivo studies to assess its pharmacokinetic properties and behavioral effects. Furthermore, the synthesis of analogs of this compound would allow for the exploration of structure-activity relationships, potentially leading to the development of more potent and selective compounds. The underexplored nature of the azepane scaffold suggests that a thorough investigation of compounds like this compound could lead to the discovery of novel therapeutics for a range of disorders.

References

A comprehensive list of references will be compiled and formatted upon completion of the full research report. Key literature informing this guide includes:

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. PubMed. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2025). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Available at: [Link]

  • Carreira, E. M., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, K. H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]

  • Roth, B. L. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Semantic Scholar. (n.d.). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Available at: [Link]

  • Kaur, P., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Molecules.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available at: [Link]

  • Giorgetti, A., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Experimental workflow. (a)GPCR membranes are incubated with a mixture... Available at: [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Hauser, A. S., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Kaur, P., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Audette, N. J., & Capri, A. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]

  • Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis. R Discovery. Available at: [Link]

Sources

Unveiling the Therapeutic Landscape of 2-(4-Ethoxyphenyl)azepane: A Strategic Approach to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The compound 2-(4-Ethoxyphenyl)azepane represents a compelling chemical entity, combining two pharmacologically significant motifs: the three-dimensional azepane scaffold and the electronically modulated ethoxyphenyl group. While direct biological data for this specific molecule remains scarce, its structural components are prevalent in a multitude of approved drugs and clinical candidates, suggesting a rich, yet unexplored, therapeutic potential. This technical guide provides a comprehensive framework for the systematic identification and validation of its potential biological targets. We eschew a simple data summary in favor of a strategic, field-proven narrative that guides researchers from computational prediction through rigorous experimental validation. This document is intended for drug discovery scientists and medicinal chemists, offering both the foundational logic and detailed protocols necessary to elucidate the mechanism of action for novel chemical matter like this compound.

Introduction: The Rationale for Investigation

The discovery of novel therapeutics is often predicated on the exploration of uncharted chemical space. This compound (CAS No. 383129-32-6) is a prime example of such an entity. Its structure is intriguing due to the fusion of two key pharmacophores:

  • The Azepane Ring: This seven-membered saturated heterocycle is considered a "privileged scaffold" in medicinal chemistry.[1] Its non-planar, three-dimensional structure provides multiple vectors for exploring chemical space, often leading to improved potency and selectivity compared to flatter aromatic systems.[2][3] Azepane derivatives have been successfully developed as inhibitors of enzymes like γ-secretase and protein kinases, as well as modulators of central nervous system (CNS) targets.[1][4]

  • The 4-Ethoxyphenyl Group: This moiety is a common feature in numerous bioactive molecules. The ethoxy group can serve as a hydrogen bond acceptor and its metabolic stability often provides advantages over simpler methoxy or hydroxyl groups. Compounds containing this feature have demonstrated activities ranging from analgesia to selective estrogen receptor modulation (SERM).[5][6]

The combination of these two motifs in this compound suggests a high probability of biological activity. However, without empirical data, its targets are unknown. This guide outlines a logical, multi-pronged strategy to de-orphan this compound, transforming it from a chemical novelty into a potential therapeutic lead.

Foundational Strategy: An Integrated Approach to Target Discovery

An efficient target identification campaign for a novel compound necessitates a synergistic workflow, beginning with broad, cost-effective computational methods and progressively narrowing the focus to specific, resource-intensive experimental validations. This approach minimizes risk and maximizes the probability of success.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Target Identification cluster_2 Phase 3: Target Validation a Compound Structure This compound b Similarity Searching (e.g., Tanimoto) a->b Input c Pharmacophore Modeling a->c Input d Reverse Docking / Target Fishing a->d Input e Machine Learning Models (e.g., Deep Learning) a->e Input f Prioritized List of Potential Target Classes b->f c->f d->f e->f g Affinity Chromatography- Mass Spectrometry (AC-MS) f->g Guides Experiment Design h Cellular Thermal Shift Assay (CETSA) f->h Guides Experiment Design i Drug Affinity Responsive Target Stability (DARTS) f->i Guides Experiment Design j List of Candidate Binding Proteins ('Hits') g->j h->j i->j k In Vitro Validation (Enzyme/Binding Assays) j->k Confirm Direct Binding l Cell-Based Functional Assays (e.g., Reporter Gene, Phenotypic) k->l Assess Cellular Function m In Vivo Validation (Animal Models, RNAi/CRISPR) l->m Confirm Physiological Role n Validated Biological Target(s) m->n G a 1. Immobilize Compound (Linker attached to Azepane N) b 2. Incubate with Cell Lysate (Target Protein Binds) a->b c 3. Wash Unbound Proteins b->c d 4. Elute Bound Proteins c->d e 5. SDS-PAGE Separation d->e f 6. In-gel Digestion (e.g., Trypsin) e->f g 7. LC-MS/MS Analysis f->g h 8. Identify Proteins (Database Search) g->h

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., a short PEG chain terminating in a carboxylic acid) attached to the azepane nitrogen. This position is chosen as it is often synthetically accessible and less likely to interfere with binding compared to the aromatic ring.

  • Immobilization: Covalently attach the synthesized probe to NHS-activated agarose beads via amide bond formation. Prepare control beads with no compound attached to identify non-specific binders.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a neuronal line like SH-SY5Y or a cancer line like MCF-7, depending on hypothesized targets).

  • Incubation: Incubate the lysate with the compound-bound beads and control beads for 2-4 hours at 4°C with gentle rotation. For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free, unmodified this compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competitive elution with a high concentration of the free compound.

  • Protein Identification: Separate the eluted proteins by 1D SDS-PAGE, excise protein bands, perform in-gel tryptic digestion, and identify the resulting peptides by LC-MS/MS analysis. [7]Proteins significantly enriched on the compound beads compared to control beads (and diminished in the competitive elution) are considered high-confidence hits.

Label-Free Approaches

These methods are powerful because they use the unmodified small molecule, eliminating the risk of a chemical tag interfering with the binding interaction. [8][9]

This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

  • Cell Treatment: Treat intact cells or cell lysates with this compound at a desired concentration (e.g., 10-50 µM) and a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated samples and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analysis: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western Blot or other quantitative methods like mass spectrometry (this is known as Thermal Proteome Profiling or TPP).

  • Interpretation: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates direct target engagement.

Phase 3: Rigorous Target Validation

Identifying a binding partner is not sufficient; validation is the critical process of confirming that the interaction is functionally relevant and responsible for the compound's ultimate therapeutic effect. [10][11]

In Vitro Validation

Once a candidate protein is identified (e.g., a specific kinase), the interaction must be confirmed and quantified using orthogonal, cell-free assays.

  • Biochemical Assays: If the target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine an IC₅₀ value. For non-enzymatic targets, binding affinity (K_d) can be measured using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Rationale: These assays provide quantitative proof of a direct, functional interaction and are the gold standard for confirming a hit from a primary screen.

Cell-Based Functional Assays

The next step is to confirm that the compound modulates the target's function in a cellular environment.

  • Target-Specific Assays: If the compound binds to a receptor, downstream signaling events (e.g., Ca²⁺ flux, cAMP levels) should be measured. If it binds a transcription factor, a reporter gene assay can be used.

  • Phenotypic Assays: The cellular phenotype should be assessed. For example, if the target is a kinase involved in cell proliferation, an anti-proliferative effect should be observed in relevant cancer cell lines.

In Vivo Validation

The final and most rigorous stage of validation involves demonstrating that the target is relevant in a living organism. [12]This step is crucial to bridge the gap between cellular activity and potential therapeutic utility. [13]

  • Animal Models: In an appropriate animal model of disease (e.g., a tumor xenograft model if the target is an oncogene), administration of this compound should produce a therapeutic effect. [10]* Genetic Validation: The link between target and effect can be solidified using genetic techniques. For example, knocking down the target protein using RNA interference (RNAi) or knocking it out with CRISPR should phenocopy the effect of the drug. [14][15]Conversely, cells or animals overexpressing a drug-resistant mutant of the target should show reduced sensitivity to the compound.

Conclusion and Future Directions

This compound stands at the intersection of proven pharmacophores, making it a molecule of significant interest for drug discovery. While its biological targets are currently unassigned, this guide provides a robust, integrated, and scientifically rigorous roadmap for their elucidation. By systematically progressing from broad in silico predictions to specific in vivo validations, researchers can effectively de-orphan this compound. The true value of this process lies not only in discovering the mechanism of a single molecule but also in building a deeper understanding of the structure-activity relationships that govern the therapeutic potential of the wider azepane chemical class. The insights gained will undoubtedly pave the way for the rational design of next-generation therapeutics.

References

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 739-753. Available at: [Link]

  • Ena, A. A., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. International Journal of Molecular Sciences, 23(21), 13391. Available at: [Link]

  • Wang, Y., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 19(6), 562-572. Available at: [Link]

  • Al-Sha'er, W., et al. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 23, 31-41. Available at: [Link]

  • Öztürk, H., et al. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1762, 117-134. Available at: [Link]

  • An, O., & Yu, J. V. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. SpringerLink. Available at: [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. National Center for Biotechnology Information. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Creative Biolabs Official Website. Available at: [Link]

  • Labtoo. (n.d.). In vivo target validation & efficacy. Labtoo Official Website. Available at: [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Vidalin, O., et al. (2009). In Vivo Target Validation Using Gene Invalidation, RNA Interference and Protein Functional Knockout Models: It Is the Time to Combine. Current Opinion in Pharmacology, 9(5), 669-76. Available at: [Link]

  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 698. Available at: [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Available at: [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link]

  • WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Bryant, H. U., et al. (1998). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 41(11), 1842-1845. Available at: [Link]

  • de Nanteuil, G., et al. (2001). Selective ET(A) Antagonists. 5. Discovery and Structure-Activity Relationships of Phenoxyphenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 44(22), 3595-3606. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

  • Borgegard, T., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 260-265. Available at: [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]

Sources

Predicting the Pharmacological Profile of 2-(4-Ethoxyphenyl)azepane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the early and accurate characterization of a novel chemical entity's pharmacological profile is paramount. This process, a cornerstone of preclinical development, informs lead optimization, predicts therapeutic potential, and preemptively identifies safety liabilities. This guide provides a comprehensive, technically-grounded framework for predicting the pharmacological profile of the molecule 2-(4-Ethoxyphenyl)azepane. This compound features a seven-membered azepane ring, a privileged structure in medicinal chemistry, linked to an ethoxy-substituted phenyl group.[1][2]

This document eschews a rigid template, instead adopting a logical, causality-driven narrative that mirrors the drug discovery workflow. We will proceed from high-throughput computational predictions to rigorous experimental validation, synthesizing these disparate data streams into a cohesive and actionable pharmacological profile. Every protocol and claim is substantiated by authoritative sources to ensure scientific integrity and reproducibility.

PART 1: In Silico Profiling: The Predictive Foundation

The initial phase of pharmacological profiling leverages computational, or in silico, methods to generate a robust set of hypotheses regarding the molecule's biological activity and drug-like properties. These predictive models, built upon vast datasets of known chemical and biological interactions, offer a rapid and cost-effective means to prioritize resources and guide experimental design.[3][4] The accuracy of these predictions is critically dependent on the quality of the input data and the algorithms employed.[5]

Molecular Structure and Physicochemical Properties

Before predicting biological activity, we must first characterize the molecule's fundamental properties.

  • Canonical Structure: this compound

  • Molecular Formula: C14H21NO[6]

  • Molecular Weight: 219.32 g/mol [1]

  • SMILES: CCOCc1ccc(cc1)C1CCCCCN1

  • InChIKey: DMMRUUPDPAVQQH-UHFFFAOYSA-N[1]

Using web-based computational tools like SwissADME or PreADMET, we can predict key physicochemical descriptors that influence the molecule's pharmacokinetic behavior.[7]

PropertyPredicted ValueSignificance in Drug Development
LogP (o/w) 3.15Lipophilicity; affects absorption, distribution, and metabolism.
Topological Polar Surface Area (TPSA) 21.26 ŲInfluences membrane permeability and blood-brain barrier penetration.
Water Solubility Moderately SolubleAffects formulation and oral absorption.
Lipinski's Rule of Five 0 ViolationsSuggests good potential for oral bioavailability.
Bioavailability Score 0.55An empirical score predicting the likelihood of being orally active.

Table 1: Predicted Physicochemical Properties of this compound.

The analysis indicates that this compound possesses favorable "drug-like" properties, justifying further investigation.

Target Prediction and Mechanism of Action (MoA) Hypotheses

With a foundational understanding of its physicochemical nature, we can now predict its potential biological targets. This is achieved by comparing its structure to vast libraries of compounds with known biological activities.

  • Ligand-Based Virtual Screening: Tools such as SwissTargetPrediction, SuperPred, and the Chemical Checker leverage the principle of chemical similarity.[8] By inputting the molecule's structure, these platforms generate a ranked list of probable protein targets. Given the azepane scaffold, which is present in various CNS-active drugs, and the phenyl-ether moiety, initial hypotheses point towards G-Protein Coupled Receptors (GPCRs) and transporters within the central nervous system.[2]

  • Machine Learning Approaches: Modern drug discovery increasingly relies on machine learning and deep learning models to predict bioactivity.[3][9] These models are trained on extensive datasets to recognize complex structure-activity relationships that may not be apparent through simple similarity searches.[10]

Based on a consensus of these predictive methods, a primary hypothesis might be that this compound interacts with aminergic GPCRs, such as dopamine or serotonin receptors, or sigma receptors.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Early assessment of ADMET properties is crucial to avoid late-stage attrition in drug development.[11] Numerous computational servers, such as ADMETlab and vNN ADMET, provide predictions for these critical parameters.[11][12][13]

ADMET ParameterPredictionRationale & Implication
Human Intestinal Absorption HighSuggests good potential for oral absorption.
Blood-Brain Barrier (BBB) Permeant YesThe molecule is likely to cross into the CNS, a key requirement for psychoactive drugs.
CYP450 Inhibition Probable inhibitor of CYP2D6, CYP3A4Potential for drug-drug interactions; requires experimental confirmation.[14]
Metabolic Stability ModerateSuggests a reasonable half-life in vivo.
hERG Inhibition Potential InhibitorCRITICAL FINDING: hERG channel inhibition is linked to cardiotoxicity (QT prolongation).[15][16] This prediction mandates rigorous experimental follow-up.
Mutagenicity (Ames) Non-mutagenicLow probability of causing genetic mutations.
Hepatotoxicity Low ProbabilityReduced likelihood of causing drug-induced liver injury.

Table 2: In Silico ADMET Profile of this compound.

The in silico analysis provides a foundational, albeit predictive, pharmacological profile. It highlights a promising drug-like nature with likely CNS activity but raises a significant safety flag regarding potential hERG inhibition.

In Silico Workflow Diagram

InSilicoWorkflow cluster_input Input Molecule cluster_analysis Computational Analysis cluster_output Hypothesis Generation Molecule This compound SMILES String PhysChem Physicochemical Properties (LogP, TPSA, etc.) Molecule->PhysChem TargetPred Target Prediction (Similarity, ML) Molecule->TargetPred ADMET ADMET Prediction (CYP, hERG, BBB) Molecule->ADMET Profile Predicted Pharmacological Profile PhysChem->Profile MoA MoA Hypothesis (e.g., GPCR Modulator) TargetPred->MoA Safety Safety Flags (e.g., hERG Risk) ADMET->Safety MoA->Profile Safety->Profile

Caption: In Silico Prediction Workflow.

PART 2: Experimental Validation: From Prediction to Proof

Computational predictions are hypotheses that require empirical validation.[17][18] This phase employs a battery of in vitro assays to confirm or refute the in silico findings, providing quantitative data on the molecule's interactions with biological systems.[19] Broad-scale in vitro pharmacology profiling is an essential tool for predicting clinical adverse effects and guiding successful drug development.[20]

In Vitro Target Validation and Affinity Determination

To validate the predicted biological targets, the first step is to determine if the compound physically binds to them and with what affinity.

Protocol: Radioligand Binding Assay

This technique measures the affinity of a test compound for a target receptor by quantifying its ability to displace a known, radioactively labeled ligand.[21][22]

  • Preparation: Prepare cell membranes from a cell line recombinantly expressing the target of interest (e.g., Dopamine D2 receptor).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound, this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.[23]

Off-Target and Safety Profiling

A critical step in de-risking a compound is to screen it against a broad panel of biological targets to identify potential off-target interactions that could lead to adverse effects.[14][24][25]

  • Broad Receptor Screening Panels: Services like the NIMH Psychoactive Drug Screening Program (PDSP) or commercial panels provide an efficient way to assess a compound's selectivity.[26][27][28][29][30] Submitting this compound to such a panel (e.g., the PDSP panel of ~400 CNS targets) will provide a comprehensive view of its receptor interaction profile.

  • Cardiovascular Safety - hERG Assay: The in silico prediction of hERG inhibition must be addressed with high priority. The gold-standard method for this is the patch-clamp electrophysiology assay.[15][31]

Protocol: Automated Whole-Cell Patch-Clamp hERG Assay

This assay directly measures the flow of ions through the hERG potassium channel in the presence of the test compound.[16][32]

  • Cell Preparation: Use a stable cell line (e.g., HEK293) that expresses the hERG channel.

  • Automated Patch-Clamp: Utilize an automated platform (e.g., QPatch or SyncroPatch) where individual cells are captured on a planar substrate, and a giga-seal is formed.[33]

  • Baseline Recording: Record the baseline hERG current by applying a specific voltage protocol.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Effect Measurement: Record the hERG current at each concentration. Inhibition of the current is measured as a percentage decrease from the baseline.

  • Data Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value. An IC50 < 10 µM is often considered a potential concern.

In Vitro ADME Profiling

Experimental ADME assays validate computational predictions and provide quantitative data for later pharmacokinetic modeling.

Protocol: Liver Microsomal Stability Assay

This assay assesses the rate at which the compound is metabolized by the major drug-metabolizing enzymes (Cytochrome P450s) found in the liver.[34][35][36]

  • Reagents: Prepare human liver microsomes (HLMs), the test compound, and an NADPH-regenerating system (cofactor for CYP enzymes).[37][38]

  • Incubation: Incubate the test compound (typically at 1 µM) with the HLMs and cofactors at 37°C.[38]

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Validation Workflow Diagram

ExperimentalWorkflow cluster_input Input & Hypotheses cluster_validation In Vitro Experimental Validation cluster_output Quantitative Data Compound Test Compound This compound Binding Radioligand Binding (Ki determination) Compound->Binding Safety Safety Profiling (hERG Patch-Clamp, etc.) Compound->Safety ADME ADME Assays (Microsomal Stability, etc.) Compound->ADME Selectivity Broad Panel Screening (e.g., NIMH PDSP) Compound->Selectivity Hypotheses Predicted Targets & Safety Flags Hypotheses->Binding Hypotheses->Safety Profile Validated Pharmacological Profile Binding->Profile Safety->Profile ADME->Profile Selectivity->Profile SAR Structure-Activity Relationship Data Profile->SAR

Sources

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on 2-(4-ethoxyphenyl)azepane. It is designed for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug discovery. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible computational experiment.

Introduction: The Azepane Scaffold and the Promise of In Silico Exploration

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous FDA-approved drugs and exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[2][3] The conformational flexibility of the seven-membered ring allows it to present substituents in a unique three-dimensional space, often leading to high-affinity interactions with biological targets.[4]

The subject of this guide, this compound, is a representative member of this promising chemical class. While extensive biological data for this specific molecule may not be publicly available, its structural motifs—the azepane core and the ethoxyphenyl group—suggest a high potential for bioactivity.

In silico molecular docking is an indispensable tool for navigating this potential. It predicts the preferred orientation of a ligand when bound to a macromolecular target, allowing us to hypothesize its mechanism of action, predict binding affinity, and rationalize structure-activity relationships. This guide establishes a self-validating protocol for exploring the therapeutic potential of this compound, treating it as a novel chemical entity for which we aim to generate testable biological hypotheses.

Part I: Foundational Workflows - Ligand and Target Preparation

The fidelity of any docking study is contingent upon the meticulous preparation of both the ligand and its macromolecular target. Garbage in, garbage out is the immutable law of computational chemistry.

Ligand Preparation: Defining the Interrogator

The goal of ligand preparation is to generate a single, low-energy, three-dimensional conformation with a correct protonation state that is ready for docking.

Protocol 1: Ligand Preparation Workflow

  • 2D Structure Acquisition: Obtain the 2D structure of this compound. This can be drawn using chemical drawing software (e.g., ChemDraw) or downloaded from databases like PubChem using its canonical SMILES string: CCOC1=CC=C(C=C1)C2CCCCCN2.

  • Conversion to 3D: Convert the 2D representation into a 3D structure. Most molecular modeling packages can perform this conversion.

  • Protonation State Assignment: This is a critical step. The charge state of a ligand dramatically affects its interaction profile. The azepane nitrogen is basic and will likely be protonated at physiological pH (pKa ≈ 10-11). Tools like Open Babel or Schrödinger's LigPrep can be used to assign the correct protonation state at a defined pH (e.g., 7.4).

    • Causality: An uncharged amine cannot form the crucial salt-bridge interactions that are often vital for anchoring a ligand in a binding pocket. Failure to assign the correct protonation state is a common source of docking failure.

  • Energy Minimization: The initial 3D structure is likely in a high-energy conformation. A molecular mechanics force field (e.g., MMFF94 or OPLS) must be applied to relax the structure into a low-energy state. This process optimizes bond lengths, angles, and dihedrals.

  • File Format Conversion: Save the final, prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Ligand_Preparation A 1. 2D Structure (SMILES/ChemDraw) B 2. Convert to 3D (e.g., Open Babel) A->B C 3. Assign Protonation (pH 7.4) B->C Critical Step D 4. Energy Minimization (e.g., MMFF94) C->D E 5. Final Ligand File (.pdbqt) D->E

Figure 1: Workflow for preparing the this compound ligand.
Target Selection and Preparation: Preparing the Arena

As this compound lacks a well-defined target, we must engage in hypothesis-driven target selection. The literature indicates that azepane scaffolds can serve as analogues for piperidine-containing drugs.[5] A recent study successfully docked azepane analogues into the NMDA receptor.[5] For this guide, we will select Human Dopamine D4 Receptor , a G-protein coupled receptor (GPCR) implicated in neurological processes and a known target for heterocyclic compounds, as a representative target.[6]

We will use a high-resolution crystal structure from the Protein Data Bank (PDB). Let's assume we select a suitable PDB entry (e.g., PDB ID: 5WIU, a D4 receptor structure).

Protocol 2: Protein Target Preparation

  • PDB Structure Acquisition: Download the chosen protein structure from the PDB.

  • Initial Cleanup: The raw PDB file contains non-essential information. It is crucial to:

    • Remove Co-crystallized Ligands and Solvents: Delete all heteroatoms (HETATM records), including the original ligand, ions, and water molecules.

    • Causality: While some water molecules can be critical for binding, they introduce unnecessary complexity for initial docking screens. Unless a specific water molecule is known to mediate a key interaction, it should be removed.

  • Select Relevant Chains: If the biological unit is a multimer, select only the chain(s) that form the binding site of interest.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. They must be added, as they are essential for defining hydrogen bonds and steric properties.

  • Assign Protonation States and Tautomers: The protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) must be correctly assigned for a given pH. Histidine tautomeric states are particularly important. Tools like H++ or the Protein Preparation Wizard in Maestro can automate this.

  • Repair Missing Residues/Atoms: Some PDB structures may have missing loops or side-chain atoms. These must be modeled in using tools like MODELLER or Prime.

  • Energy Minimization/Relaxation: A constrained energy minimization of the protein structure, particularly around the binding site, is performed to relieve any steric clashes introduced during the preparation steps.

  • File Format Conversion: Save the prepared receptor file in the required format (e.g., .pdbqt).

Protein_Preparation A 1. Download PDB (e.g., 5WIU) B 2. Clean Structure (Remove HETATM) A->B C 3. Add Hydrogens B->C D 4. Assign Protonation (pH 7.4) C->D E 5. Constrained Minimization (Relax Sidechains) D->E Relieve Clashes F 6. Final Receptor File (.pdbqt) E->F

Figure 2: General workflow for preparing a protein target for docking.

Part II: The Docking Simulation - Predicting the Interaction

With prepared inputs, we can proceed to the docking simulation. We will use AutoDock Vina, a widely used, accurate, and fast open-source docking program.

Defining the Search Space: The Grid Box

Docking algorithms do not search the entire protein. We must define a three-dimensional search space, or "grid box," that encompasses the putative binding site.

  • Methodology: The most reliable way to define the grid box is to center it on the position of a known co-crystallized ligand in a related PDB structure. If no such ligand exists, computational pocket detection algorithms (e.g., SiteMap, Fpocket) can be used. The size of the box should be large enough to allow the ligand to rotate and translate freely but not so large that it wastes computational time searching unproductive space.

The Self-Validating Protocol: Re-docking

To ensure our chosen parameters and software can reproduce a known binding mode, we must first perform a validation step.

Protocol 3: Docking Protocol Validation

  • Select a Validation System: Choose a high-resolution crystal structure of your target that includes a co-crystallized ligand (e.g., PDB ID 5WIU with its ligand nemonapride).

  • Prepare the System: Prepare the receptor and the extracted co-crystallized ligand using the protocols described in Part I.

  • Define Grid Box: Center the grid box on the geometric center of the extracted ligand.

  • Re-dock: Dock the prepared ligand back into the receptor using AutoDock Vina.

  • Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

    • Success Criterion: An RMSD value < 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.

Table 1: Hypothetical Validation Data

Parameter Value Justification
PDB ID 5WIU High-resolution D4 receptor structure
Validation Ligand Nemonapride Co-crystallized with 5WIU
Docking Software AutoDock Vina Widely used and validated
Grid Center (x,y,z) 25.1, -15.3, 42.8 Centered on Nemonapride
Grid Size (Å) 24 x 24 x 24 Encompasses the binding pocket

| Result: RMSD | 1.35 Å | < 2.0 Å, Protocol Validated |

Docking of this compound

Once the protocol is validated, we can proceed with docking our molecule of interest using the identical, validated parameters.

Protocol 4: Production Docking

  • Inputs: Use the prepared receptor file (from Protocol 2) and the prepared this compound ligand file (from Protocol 1).

  • Configuration: Use the same grid box parameters and docking settings (e.g., exhaustiveness) that were successful in the validation run.

  • Execution: Run the AutoDock Vina simulation. The output will be a file containing several predicted binding poses (typically 9-10) ranked by their calculated binding affinity.

Part III: Analysis and Interpretation - From Data to Insight

The output of a docking run is a set of poses and scores. The true scientific work lies in interpreting these results to generate meaningful hypotheses.

Quantitative Analysis: Binding Affinity

AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimation of the binding free energy and is used to rank different poses of the same ligand or to compare different ligands. More negative values indicate a stronger predicted interaction.[7]

Table 2: Hypothetical Docking Results for this compound

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
1 -9.2 Asp115 (Salt Bridge), Phe344 (π-π), Val111 (Hydrophobic)
2 -8.8 Asp115 (Salt Bridge), Ser199 (H-Bond), Trp340 (Hydrophobic)

| 3 | -8.5 | Cys114 (Hydrophobic), Phe344 (π-π), Val195 (Hydrophobic) |

Qualitative Analysis: Visual Inspection

The binding score alone is insufficient. The top-ranked poses must be visually inspected using software like PyMOL or Discovery Studio Visualizer to assess their plausibility.

  • Key Interactions to Look For:

    • Hydrogen Bonds: Are the donor-acceptor geometries correct?

    • Salt Bridges: The protonated azepane nitrogen should ideally form an ionic interaction with an acidic residue (e.g., Asp, Glu).

    • Hydrophobic Interactions: The phenyl ring should be situated in a greasy, hydrophobic pocket.

    • π-π Stacking: The aromatic ring can stack with other aromatic residues like Phe, Tyr, or Trp.

  • Trustworthiness Check: A high-scoring pose that makes no chemically sensible interactions is likely an artifact and should be discarded. The best pose is one that has both a favorable score and a rational interaction pattern that explains its affinity.

Analysis_Workflow cluster_Validation Protocol Validation cluster_Docking Production Docking cluster_Analysis Results Analysis Val_A Re-dock Co-crystallized Ligand Val_B Calculate RMSD Val_A->Val_B Val_C RMSD < 2.0 Å? Val_B->Val_C Dock_A Dock this compound Val_C->Dock_A Proceed if Valid Dock_B Generate Poses & Scores Dock_A->Dock_B Ana_A Rank by Binding Affinity Dock_B->Ana_A Ana_B Visual Inspection of Top Poses Ana_A->Ana_B Ana_C Identify Key Interactions (H-Bonds, Salt Bridges, etc.) Ana_B->Ana_C Ana_D Generate Hypothesis Ana_C->Ana_D

Figure 3: Workflow for docking analysis and hypothesis generation.

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating workflow for performing an exploratory in silico docking study of this compound against a hypothetical but plausible target, the Dopamine D4 receptor. The process emphasizes the critical importance of meticulous preparation, protocol validation through re-docking, and a combination of quantitative and qualitative analysis to generate scientifically sound hypotheses.

The results of such a study do not "prove" that this compound binds to the target. Rather, they provide a compelling, structurally-supported hypothesis that can guide real-world experiments. The logical next steps would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In Vitro Binding Assays: To experimentally measure the binding affinity of the compound for the target protein.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of this compound to validate and refine the binding hypothesis.

By integrating computational and experimental approaches, the vast chemical space offered by scaffolds like azepane can be navigated efficiently, accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 593-614. [Link]

  • PubChem. (n.d.). 1-[2-[4-[1-[4-[2-(Azepan-1-yl)ethoxy]phenyl]-2-phenylethenyl]phenoxy]ethyl]azepane. PubChem Compound Summary for CID 76335476. [Link]

  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,4-oxazepane. PubChem Compound Summary for CID 14041764. [Link]

  • Gulea, M., & Dondoni, A. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 5(2), 529-545. [Link]

  • PubChem. (n.d.). 1-(2-Ethoxyphenyl)-4-methyl-1,4-diazepane. PubChem Compound Summary for CID 68629372. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

  • Al-Karmalawy, A. A., et al. (2022). In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations. Molecules, 27(19), 6296. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent NET Inhibition. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Azepane. PubChem Compound Summary for CID 8119. [Link]

  • PubChem. (n.d.). Azepane-4-carboxylic acid. PubChem Compound Summary for CID 20139928. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester. [Link]

  • Ruffoni, A., et al. (2024). Application of the methodology in the preparation of azepane-based... ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

The azepane scaffold is a privileged seven-membered N-heterocycle that constitutes the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility allows it to interact with a wide range of biological targets, making it a valuable motif in modern drug discovery.[4][5] Specifically, 2-aryl substituted azepanes have garnered significant interest due to their potential as therapeutic agents, including roles as inhibitors of enzymes and modulators of central nervous system (CNS) targets.[6][7][8]

The 4-ethoxyphenyl group is a common pharmacophore found in many medicinal compounds, known to enhance binding affinity and modulate pharmacokinetic properties. The synthesis of 2-(4-Ethoxyphenyl)azepane, therefore, provides access to a key building block for the development of novel therapeutics.

This document provides a detailed, field-proven guide for the robust two-step synthesis of this compound. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and characterization protocols.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route involves a classic yet highly effective two-step sequence:

  • Step 1: Grignard Reaction. The synthesis commences with the formation of a Grignard reagent, 4-ethoxyphenylmagnesium bromide, from 4-bromoethoxbenzene. This organometallic nucleophile then attacks the electrophilic carbonyl carbon of azepan-2-one (ε-caprolactam). The resulting adduct undergoes spontaneous dehydration to yield the cyclic imine intermediate, 7-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine.

  • Step 2: Imine Reduction. The C=N double bond of the cyclic imine is then selectively reduced to the corresponding amine using sodium borohydride, a mild and efficient hydride-donating agent, to afford the target compound, this compound.

This strategy is advantageous due to the commercial availability of the starting materials, the reliability of the chosen reactions, and the straightforward nature of the experimental procedures.

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction & Cyclization cluster_1 Step 2: Imine Reduction Start 4-Bromoethoxybenzene + Magnesium Turnings Grignard Formation of 4-Ethoxyphenylmagnesium Bromide Start->Grignard Anhydrous THF Reaction Reaction with Azepan-2-one Grignard->Reaction Nucleophilic Attack Intermediate Intermediate: 7-(4-Ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine Reaction->Intermediate Dehydration Reduction Reduction of Imine Intermediate->Reduction NaBH4, MeOH FinalProduct Final Product: This compound Reduction->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-(4-Ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine (Intermediate)

A. Rationale

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[9][10] The key to success is the rigorous exclusion of water, which would quench the highly basic Grignard reagent.[10][11] Anhydrous tetrahydrofuran (THF) is the solvent of choice as its ether oxygens coordinate with the magnesium ion, stabilizing the Grignard reagent.[9] The initial reaction with the lactam carbonyl forms a tetrahedral intermediate which readily eliminates water to form the thermodynamically stable conjugated imine.

B. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesPurity
Magnesium TurningsMg24.311.34 g55.0 mmol99.8%
IodineI₂253.811 crystal-99.8%
4-BromoethoxybenzeneC₈H₉BrO201.0610.05 g50.0 mmol98%
Anhydrous THFC₄H₈O72.11150 mL-≥99.9%
Azepan-2-oneC₆H₁₁NO113.165.10 g45.0 mmol99%
Sat. aq. NH₄Cl--50 mL--
Ethyl AcetateC₄H₈O₂88.11200 mL-ACS Grade
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-ACS Grade

C. Step-by-Step Procedure

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a 100 mL pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a single crystal of iodine into the reaction flask.

    • Add 20 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of 4-bromoethoxybenzene (10.05 g) in 80 mL of anhydrous THF.

    • Add approximately 10 mL of the 4-bromoethoxybenzene solution to the magnesium suspension. The brownish color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction.[12] If the reaction does not start, gently warm the flask with a heat gun or use an ultrasonic bath.[12]

    • Once initiated, add the remaining 4-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture to reflux using a heating mantle for 1 hour to ensure complete formation of the Grignard reagent. Cool the resulting dark grey-brown solution to 0 °C in an ice bath.

  • Reaction with Azepan-2-one:

    • Dissolve azepan-2-one (5.10 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add the azepan-2-one solution dropwise to the cold, stirring Grignard reagent over 30 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C and quench it by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to obtain the pure imine intermediate as a pale yellow oil.

Protocol 2: Synthesis of this compound (Final Product)

A. Rationale

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent. It is mild enough not to reduce ester or ether functional groups but is highly effective for the reduction of imines to amines.[13] The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic imine carbon. The resulting boron complex is then hydrolyzed during the work-up to yield the final amine product.

B. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesPurity
Imine IntermediateC₁₃H₁₇NO203.288.13 g40.0 mmol-
MethanolCH₃OH32.04100 mL-ACS Grade
Sodium BorohydrideNaBH₄37.832.27 g60.0 mmol98%
Deionized WaterH₂O18.02100 mL--
DichloromethaneCH₂Cl₂84.93150 mL-ACS Grade
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-ACS Grade

C. Step-by-Step Procedure

  • Reaction Setup: Dissolve the imine intermediate (8.13 g) in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add the sodium borohydride (2.27 g) to the stirring solution in small portions over 20 minutes. Vigorous gas evolution may occur.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Carefully add 50 mL of deionized water to quench any remaining NaBH₄.

    • Remove the methanol under reduced pressure.

    • Add another 50 mL of water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane with 0.5% triethylamine) to afford this compound as a colorless to pale yellow oil.

Characterization and Data Analysis

The structural identity and purity of the synthesized this compound must be confirmed using standard spectroscopic techniques.

Caption: Mechanism of Grignard reaction with lactam and dehydration.

A. Expected Spectroscopic Data

TechniqueExpected Data for this compound
¹H NMR (400 MHz, CDCl₃)δ 7.20-7.15 (m, 2H, Ar-H), 6.90-6.85 (m, 2H, Ar-H), 4.01 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.65-3.60 (m, 1H, C2-H), 3.10-2.95 (m, 2H, C7-H₂), 2.0 (br s, 1H, -NH), 1.90-1.50 (m, 8H, C3, C4, C5, C6-H₂), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃)δ 158.0 (Ar-C), 136.5 (Ar-C), 128.0 (Ar-CH), 114.5 (Ar-CH), 63.5 (-OCH₂CH₃), 62.0 (C2), 47.5 (C7), 38.0 (CH₂), 30.0 (CH₂), 27.5 (CH₂), 26.0 (CH₂), 15.0 (-OCH₂CH₃).
Mass Spec. (ESI+)m/z calculated for C₁₃H₂₀NO⁺ [M+H]⁺: 206.15; found: 206.15.
IR (thin film) ν_max (cm⁻¹): 3350 (N-H stretch), 3050 (Ar C-H stretch), 2930, 2860 (Aliphatic C-H stretch), 1610, 1510 (Ar C=C stretch), 1245 (Aryl-O-Alkyl C-O stretch).

B. Analytical Protocols

  • NMR Spectroscopy: Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[14]

  • Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • IR Spectroscopy: Place a drop of the neat oil product between two NaCl plates and acquire the spectrum using an FT-IR spectrometer.

Troubleshooting and Expert Insights

ProblemProbable Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer).1. Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened anhydrous solvent. 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings in the flask to expose a fresh surface.[9][11]
Low yield of imine intermediate. 1. Incomplete formation of Grignard reagent. 2. Grignard reagent quenched by moisture. 3. Side reaction (e.g., Wurtz coupling).1. Ensure all magnesium has been consumed before adding the lactam. 2. Maintain a positive pressure of inert gas (N₂ or Ar) throughout. 3. Add the alkyl halide slowly to the magnesium to avoid high local concentrations.
Incomplete reduction of the imine. 1. Insufficient reducing agent. 2. Deactivated NaBH₄.1. Use a slight excess of NaBH₄ (e.g., 1.5 equivalents). 2. Use a fresh bottle of NaBH₄. Monitor the reaction by TLC to confirm completion before work-up.
Product difficult to purify. Residual starting materials or byproducts.Ensure efficient separation during column chromatography. For the final amine, adding a small amount of triethylamine (~0.5%) to the eluent can prevent streaking on the silica gel column.

Safety Precautions

  • Grignard Reagents: Highly flammable and react violently with water. All operations must be conducted under an inert atmosphere in a well-ventilated fume hood.

  • THF: Can form explosive peroxides upon storage. Use freshly opened bottles or test for peroxides before use.

  • Sodium Borohydride: Reacts with acidic and protic solvents to release flammable hydrogen gas. Additions should be performed slowly and with adequate cooling.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Carbohydrate Research. Synthesis of Polyhydroxy 7- And N-alkyl-azepanes as Potent Glycosidase Inhibitors. [Link]

  • McMurry, J. Organic Chemistry. Cengage Learning. (Content is broadly covered in standard organic chemistry textbooks).
  • PubMed Central (PMC). Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Wikipedia. Amide reduction. [Link]

  • ResearchGate. Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. [Link]

  • BenchChem. Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes. (General reference for azepane synthesis).
  • MDPI. Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. [Link]

  • European Journal of Medicinal Chemistry. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • ACS Publications. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]

  • BenchChem. Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide.
  • University of Manchester Research Explorer. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Taylor & Francis Online. Synthesis of New Hexahydropyrimido[1,2-a]azepine Derivatives Bearing Functionalized Aryl and Heterocyclic Moieties As Anti-Inflammatory Agents. [Link]

  • Thieme. Comprehensive Organic Chemistry Transformations.
  • Organic Chemistry Portal. Synthesis of azepines. [Link]

  • PubMed Central (PMC). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Nature Chemistry. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Google Patents.
  • ACS Publications. Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. [Link]

  • ResearchGate. synthesis of n-substituted azepines via cu(ii)- catalyzed ionic liquid oxidative cyclization of dimethyl 2- (arylamino) maleate ion with 2,5- dimethoxytetrahydrofur an under microwave irradiaton. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

  • MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • White Rose eTheses Online. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. [Link]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

Sources

Synthetic Strategies for 2-(4-Ethoxyphenyl)azepane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds and natural products. Its conformational flexibility and three-dimensional character make it an attractive motif in medicinal chemistry for exploring new chemical space. Specifically, 2-aryl substituted azepanes are of significant interest to drug development professionals for their potential applications in targeting various biological pathways. This technical guide provides detailed application notes and protocols for the synthesis of a representative analogue, 2-(4-ethoxyphenyl)azepane .

This document delineates three distinct and complementary synthetic strategies, catering to different research and development needs: a classical multi-step synthesis via Beckmann rearrangement, a modern and efficient photochemical ring expansion, and an enantioselective chemoenzymatic approach for accessing chiral variants. Each section explains the strategic rationale, provides detailed, step-by-step protocols, and discusses the underlying mechanisms to empower researchers with a comprehensive understanding of the synthetic landscape.

Strategy 1: Classical Synthesis via Beckmann Rearrangement

This route represents a robust, traditional approach to the azepane core. The strategy hinges on the construction of a substituted cyclohexanone, which undergoes ring expansion to form the seven-membered lactam, followed by reduction. The key transformation is the Beckmann rearrangement, a classic named reaction that converts an oxime into an amide or lactam.[1]

The overall synthetic plan is a four-step sequence:

  • α-Arylation: Introduction of the 4-ethoxyphenyl group at the α-position of cyclohexanone.

  • Oximation: Conversion of the resulting ketone to its corresponding oxime.

  • Beckmann Rearrangement: Acid-catalyzed ring expansion of the oxime to the 7-membered lactam.

  • Reduction: Reduction of the lactam to the target this compound.

Beckmann_Rearrangement_Route Cyclohexanone Cyclohexanone Step1 Pd-catalyzed α-Arylation Cyclohexanone->Step1 Ethoxybenzene 4-Bromoethoxybenzene Ethoxybenzene->Step1 Intermediate1 2-(4-Ethoxyphenyl) cyclohexanone Step1->Intermediate1 Step2 Oximation (NH2OH·HCl) Intermediate1->Step2 Intermediate2 Ketone Oxime Step2->Intermediate2 Step3 Beckmann Rearrangement Intermediate2->Step3 Intermediate3 7-(4-Ethoxyphenyl) azepan-2-one Step3->Intermediate3 Step4 Reduction (LiAlH4) Intermediate3->Step4 FinalProduct 2-(4-Ethoxyphenyl) azepane Step4->FinalProduct

Figure 1: Synthetic pathway via Beckmann Rearrangement.
Protocol 1.1: Synthesis of 2-(4-Ethoxyphenyl)cyclohexanone (α-Arylation)

The introduction of the aryl group at the α-position of a ketone can be achieved through several methods. Modern palladium-catalyzed cross-coupling reactions offer a highly efficient and regioselective approach.[2][3] This protocol utilizes a palladium catalyst with a suitable phosphine ligand to couple cyclohexanone with 4-bromoethoxybenzene.

Rationale: The palladium catalyst facilitates the formation of an enolate-palladium complex from cyclohexanone. Oxidative addition of the aryl bromide to the palladium center, followed by reductive elimination, forges the new C-C bond. The choice of base and ligand is critical for achieving high yields and preventing side reactions.[2]

Reagent/ParameterValue/Condition
Reactants Cyclohexanone, 4-Bromoethoxybenzene
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand Tol-BINAP (2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene, anhydrous
Temperature 100 °C
Time 12-24 hours

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), Tol-BINAP (3.6 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene, followed by cyclohexanone (1.2 equivalents) and 4-bromoethoxybenzene (1.0 equivalent).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-ethoxyphenyl)cyclohexanone.

Protocol 1.2: Oximation and Beckmann Rearrangement

This two-step sequence first converts the ketone into an oxime, which then undergoes the pivotal ring expansion.

Rationale: The oximation is a straightforward condensation reaction. The subsequent Beckmann rearrangement is acid-catalyzed, where protonation of the oxime's hydroxyl group turns it into a good leaving group (water). A concerted 1,2-alkyl shift, where the carbon group anti-periplanar to the leaving group migrates to the nitrogen, results in the formation of a nitrilium ion. This intermediate is then attacked by water to yield the lactam after tautomerization.[1][4] Using a strong acid like sulfuric acid is a classic approach.

Reagent/ParameterValue/Condition
Reactants 2-(4-Ethoxyphenyl)cyclohexanone, Hydroxylamine hydrochloride
Base (Oximation) Sodium acetate or Pyridine
Solvent (Oximation) Ethanol/Water
Catalyst (Rearrangement) Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
Temperature 0 °C to 120 °C
Time 1-4 hours

Step-by-Step Methodology:

  • Oximation: Dissolve 2-(4-ethoxyphenyl)cyclohexanone (1.0 equiv.) in ethanol. Add a solution of hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (2.0 equiv.) in water.

  • Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete consumption of the starting ketone.

  • Cool the mixture and add cold water to precipitate the oxime. Filter the solid, wash with water, and dry under vacuum.

  • Beckmann Rearrangement: Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

  • Carefully and portion-wise, add the dried 2-(4-ethoxyphenyl)cyclohexanone oxime (1.0 equiv.) to the stirred acid, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 100-120 °C for 1-2 hours.

  • Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution while cooling in an ice bath.

  • Extract the resulting suspension with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude lactam, 7-(4-ethoxyphenyl)azepan-2-one. Further purification can be achieved by recrystallization or column chromatography.

Protocol 1.3: Reduction of Lactam to Azepane

The final step is the reduction of the amide functionality within the lactam to an amine.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams to the corresponding amines.[5][6][7] The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the lactam. The resulting intermediate coordinates to the aluminum species, and subsequent workup with water protonates the nitrogen and oxygen, ultimately leading to the amine product.

Reagent/ParameterValue/Condition
Reactant 7-(4-Ethoxyphenyl)azepan-2-one
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature 0 °C to Reflux
Time 4-12 hours

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add LiAlH₄ (2.0-3.0 equiv.) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the lactam, 7-(4-ethoxyphenyl)azepan-2-one (1.0 equiv.), in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Strategy 2: Modern Photochemical Dearomative Ring Expansion

This cutting-edge strategy provides a highly efficient, two-step synthesis of polysubstituted azepanes directly from simple nitroarenes.[2][8][9] This approach leverages the power of photochemistry to achieve a skeletal rearrangement of the aromatic ring.

The synthesis begins with 4-ethoxynitrobenzene, which is readily prepared from 4-nitrophenol.

Photochemical_Route Start 4-Ethoxynitrobenzene Step1 Photochemical Ring Expansion (Blue Light, P(OR)3) Start->Step1 Intermediate Substituted 3H-Azepine Step1->Intermediate Step2 Hydrogenation (H2, Pd/C) Intermediate->Step2 FinalProduct 2-(4-Ethoxyphenyl) azepane Step2->FinalProduct

Figure 2: Synthetic pathway via Photochemical Ring Expansion.
Protocol 2.1: Synthesis of 4-Ethoxynitrobenzene

Rationale: This is a standard Williamson ether synthesis, where the phenoxide of 4-nitrophenol acts as a nucleophile, displacing a halide from an ethylating agent.[10]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4-nitrophenol (1.0 equiv.) in a suitable solvent like acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 equiv.) and a catalytic amount of potassium iodide (KI).

  • Add ethyl iodide or ethyl bromide (1.2 equiv.) and heat the mixture to reflux for 4-6 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-ethoxynitrobenzene, which can be purified by recrystallization.

Protocol 2.2: Photochemical Ring Expansion and Hydrogenation

Rationale: This process is initiated by blue light, which excites the nitroarene. In the presence of a phosphite reagent like P(Oi-Pr)₃, the nitro group is deoxygenated to a singlet nitrene. This highly reactive intermediate inserts into the aromatic ring, causing it to expand to a seven-membered 3H-azepine system.[2][11] The final step is a standard catalytic hydrogenation to saturate the ring, yielding the azepane.

Reagent/ParameterValue/Condition
Reactant 4-Ethoxynitrobenzene
Reagents (Step 1) Triisopropyl phosphite (P(Oi-Pr)₃), Diethylamine (Et₂NH)
Solvent (Step 1) Isopropanol (i-PrOH)
Conditions (Step 1) Blue LEDs (e.g., 427 nm), Room Temperature
Catalyst (Step 2) Palladium on Carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
Conditions (Step 2) Hydrogen gas (H₂), atmospheric or elevated pressure
Solvent (Step 2) Ethanol or Ethyl Acetate

Step-by-Step Methodology:

  • Photochemical Reaction: In a suitable photoreactor vessel, dissolve 4-ethoxynitrobenzene (1.0 equiv.) in isopropanol.

  • Add diethylamine (8.0 equiv.) and triisopropyl phosphite (20.0 equiv.).

  • Irradiate the mixture with blue LEDs at room temperature with stirring for 12-24 hours.

  • Monitor the formation of the 3H-azepine intermediate by GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile reagents.

  • Hydrogenation: Dissolve the crude 3H-azepine intermediate in ethanol or ethyl acetate.

  • Transfer the solution to a hydrogenation vessel and add 10% Pd/C or PtO₂ (5-10 mol% catalyst loading).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm or higher, depending on the apparatus) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the intermediate is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford this compound.

Strategy 3: Enantioselective Chemoenzymatic Synthesis

For applications in drug development, accessing single enantiomers of a chiral molecule is often crucial. Chemoenzymatic synthesis provides an elegant and powerful route to enantiomerically enriched 2-aryl azepanes. This strategy utilizes the high stereoselectivity of enzymes, specifically imine reductases (IREDs), for the key asymmetric transformation.[12][13][14][15]

Chemoenzymatic_Workflow cluster_0 Biocatalytic Asymmetric Reduction cluster_1 Downstream Processing Start Cyclic Imine Precursor (e.g., from 2-amino-1-(4-ethoxyphenyl)ethan-1-ol and a 1,5-dicarbonyl equivalent) Enzyme Imine Reductase (IRED) + NADPH Cofactor Start->Enzyme Reductive Amination Product Enantioenriched (R)- or (S)- This compound Enzyme->Product Extraction Extraction with Organic Solvent Product->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Chiral HPLC Analysis (for enantiomeric excess) Purification->Analysis

Figure 3: General workflow for chemoenzymatic synthesis.
Protocol 3.1: IRED-Catalyzed Asymmetric Reductive Amination

Rationale: Imine reductases catalyze the asymmetric reduction of a prochiral imine to a chiral amine with high enantioselectivity. The reaction requires a nicotinamide cofactor (NADPH or NADH), which is typically regenerated in situ using a cofactor recycling system, such as a glucose/glucose dehydrogenase (GDH) system. This makes the process efficient and cost-effective. The choice of IRED is critical, as different enzymes can produce opposite enantiomers of the product.

ComponentConcentration/Amount
Buffer Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
Substrate Cyclic imine precursor (e.g., 10-50 mM)
Enzyme Lyophilized IRED powder (e.g., 1-5 mg/mL)
Cofactor NADP⁺ (e.g., 1 mM)
Recycling System D-Glucose (e.g., 100 mM), Glucose Dehydrogenase (GDH) (e.g., 1-2 U/mL)
Solvent Buffer with co-solvent (e.g., 5-10% DMSO) if needed for substrate solubility
Temperature 25-35 °C
Time 12-48 hours

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer containing D-glucose and NADP⁺.

  • Add the cyclic imine precursor, potentially dissolved in a small amount of a water-miscible co-solvent like DMSO.

  • Initiate the reaction by adding the GDH and the selected IRED (either an (R)-selective or (S)-selective variant).

  • Maintain the reaction at the optimal temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots, quenching with a water-immiscible solvent (e.g., ethyl acetate), and analyzing the organic phase by GC or HPLC.

  • Work-up: Once the reaction has reached completion, basify the mixture to pH > 10 with aqueous NaOH.

  • Extract the product with an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude chiral amine by flash column chromatography.

  • Determine the enantiomeric excess (e.e.) of the final product by analysis on a chiral stationary phase HPLC column.

Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic pathways. The classical Beckmann rearrangement offers a reliable, multi-step route grounded in fundamental organic transformations. For researchers seeking higher efficiency and a more streamlined process, the photochemical ring expansion of a readily available nitroarene presents a compelling modern alternative. Finally, for applications demanding high stereochemical purity, the chemoenzymatic approach using imine reductases stands out as the premier method for producing enantiomerically enriched 2-aryl azepanes. The choice of synthesis will ultimately depend on the specific project goals, available resources, and desired scale of production.

References

  • Stork, G., et al. (1954). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Robinson, R. (1935). Experiments on the Synthesis of Substances Related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. Journal of the Chemical Society. Available at: [Link]

  • Sanchez, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer. Available at: [Link]

  • Mykura, R., et al. (2024). Development of a photochemical strategy to convert nitroarenes into saturated azepane. ResearchGate. Available at: [Link]

  • Buchwald, S. L., et al. (2000). A General and Efficient Copper-Catalyzed Synthesis of Anilines and N-Aryl Hydrazines. Journal of the American Chemical Society.
  • Stork, G. (n.d.). Stork Enamine Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Buchwald, S. L., et al. (2017). Palladium-Catalyzed α‑Arylation of Cyclic Vinylogous Esters for the Synthesis of γ‑Arylcyclohexenones. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Stork enamine alkylation. Available at: [Link]

  • NROChemistry. (n.d.). Stork Enamine Synthesis. Available at: [Link]

  • O'Brien, C. J., et al. (2015). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Available at: [Link]

  • Fürstner, A., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]

  • Leonori, D., et al. (2024). Development of a photochemical strategy to convert nitroarenes into saturated azepanes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Available at: [Link]

  • Hoveyda, A. H., et al. (2011). An enantioselective synthesis of 2-aryl cycloalkanones by Sc-catalyzed carbon insertion. Organic Letters. Available at: [Link]

  • Rovis, T., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
  • Noël, T., et al. (2013). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]

  • Karuso, P., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of optically active 2-arylcyclohexanols.
  • Cai, C., et al. (2022). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene.
  • Johnston, J. N., et al. (2007). Synthesis of Optically Active 4-substituted 2-cyclohexenones. The Journal of Organic Chemistry.
  • Kodgire, P., et al. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Available at: [Link]

  • Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available at: [Link]

  • Ni, Y., et al. (2022). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Macquarie University. (2017).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Turner, N. J., et al. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. Available at: [Link]

  • Ukrainian Chemistry Journal. (2020). SYNTHETIC APPROACHES TO HYDROGENIZED PYRIDYL[b]AZEPINE AND THEIR BENZENELYLATED ANALOGUES. Available at: [Link]

  • Leonori, D., et al. (2023). Nitroarenes: The rediscovery of their photochemistry opens new avenues in organic synthesis. ResearchGate. Available at: [Link]

  • Bristol-Myers Squibb. (2011). An asymmetric synthesis of (2S,5S)
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Fan, Q.-H., et al. (2021). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry. Available at: [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]

  • Google Patents. (n.d.). Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene.
  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry.
  • Chad's Prep. (n.d.). Hydride Reduction. Available at: [Link]

  • McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. ResearchGate. Available at: [Link]

  • Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]

  • Wu, Q., et al. (2024). Engineered Imine Reductase for Asymmetric Synthesis of Dextromethorphan Key Intermediate. Organic Letters. Available at: [Link]

  • PubChem. (n.d.). 4-Ethylnitrobenzene. Available at: [Link]

  • Banik, B. K., et al. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses. Available at: [Link]

  • Xu, J.-H., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ResearchGate. Available at: [Link]

Sources

"2-(4-Ethoxyphenyl)azepane" purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-(4-Ethoxyphenyl)azepane

Authored by: A Senior Application Scientist

Introduction: The Importance of Purity for a Privileged Scaffold

This document provides a comprehensive guide to the purification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols to their specific synthetic outcomes. We will explore a multi-tiered purification strategy, from initial workup to final polishing, ensuring the attainment of high-purity material suitable for the most demanding applications.

Part 1: Understanding the Impurity Profile

Effective purification begins with a hypothesis about the potential impurities. The nature of these contaminants is intrinsically linked to the synthetic route employed to create the target molecule. Modern methods for synthesizing substituted azepanes include ring-closing metathesis, Beckmann rearrangements, photochemical ring expansions from nitroarenes, and chemoenzymatic approaches.[3][4]

Based on common synthetic pathways, a typical crude sample of this compound may contain a variety of impurities. Understanding these is the first step in designing a rational purification strategy.

Impurity Class Potential Species Origin / Rationale Impact on Purification
Unreacted Starting Materials Precursors to the azepane ring; 4-ethoxyphenyl sources (e.g., Grignard reagent, boronic acid).Incomplete reaction conversion.May have significantly different polarity from the product, aiding separation.
Reaction Reagents Catalysts (e.g., Palladium, Copper, Ruthenium), acids or bases used for pH adjustment or catalysis.Carried over from the reaction mixture.Metal catalysts often require specific scavenging techniques. Acidic/basic residues are easily removed with washes.
Solvents High-boiling point reaction solvents (e.g., DMF, DMSO, Toluene).Incomplete removal during initial concentration (rotary evaporation).Can often be removed under high vacuum but may interfere with crystallization.
Reaction Byproducts Homocoupled products, isomers, products of side reactions (e.g., over-alkylation, elimination).Inherent to the reaction mechanism. For instance, synthesis from nitroarenes can generate complex side products.[3]Often have similar polarity to the desired product, making them the most challenging to remove.

Part 2: A Strategic Approach to Purification

A multi-step purification strategy is often more effective than relying on a single technique. The choice and sequence of methods depend on the physical state of the crude product (solid vs. oil) and the nature of the primary impurities.

Purification_Strategy start Crude this compound liquid_workup Liquid-Liquid Extraction (Acid-Base Workup) start->liquid_workup Primary Purification (Removes ionic impurities, a large portion of non-basic organics) chromatography Flash Column Chromatography liquid_workup->chromatography For oily products or to separate non-polar byproducts crystallization Recrystallization liquid_workup->crystallization For solid products or if product crystallizes from workup chromatography->crystallization Final Polishing Step (Removes trace impurities, affords crystalline solid) purity_check Purity Analysis (TLC, NMR, HPLC, MP) chromatography->purity_check crystallization->purity_check purity_check->chromatography Further Purification Needed final_product Pure Product (>98%) purity_check->final_product Purity Goal Met Acid_Base_Extraction step1 Step 1: Dissolution Dissolve crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM). step2 Step 2: Acidification Extract organic layer with dilute aqueous acid (e.g., 1M HCl). Azepane moves to aqueous layer as R₂NH₂⁺Cl⁻. step1->step2 step3 Step 3: Separation Separate the layers. Discard the organic layer containing neutral impurities. step2->step3 step4 step4 step3->step4 step5 Step 5: Re-extraction Extract with fresh organic solvent (e.g., Ethyl Acetate) multiple times. step4->step5 step6 Step 6: Final Wash & Dry Combine organic layers. Wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. step5->step6

Caption: Workflow for acid-base purification of the target amine.

Detailed Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously for 1 minute. Allow the layers to separate.

  • Separation of Impurities: Drain the lower aqueous layer into a clean flask. The bulk of neutral and acidic impurities will remain in the organic layer, which should be discarded.

  • Basification: Place the flask containing the acidic aqueous solution in an ice bath to manage any heat generated during neutralization. Slowly add 2M aqueous NaOH with swirling until the solution is strongly basic (pH > 10, check with pH paper). The deprotonated this compound will either precipitate as a solid or form an oily layer.

  • Product Re-extraction: Add fresh ethyl acetate to the flask and transfer the mixture back to the separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts. Wash once with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). For basic amines like this compound, interactions between the basic nitrogen and acidic silanol groups (Si-OH) on the silica surface can lead to significant peak tailing and poor separation. This can be mitigated by adding a small amount of a basic modifier to the eluent.

Pre-Column Setup:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test solvent mixtures like Hexanes/Ethyl Acetate or DCM/Methanol. The ideal system will give the product an Rf value of ~0.3.

  • Basic Modifier: To prevent tailing, add 0.5-1% triethylamine (Et₃N) or concentrated ammonium hydroxide (NH₄OH) to the chosen eluent system.

Recommended Eluent Systems (with 1% Et₃N) Typical Application
90:10 Hexanes:Ethyl AcetateFor separating very non-polar impurities.
70:30 Hexanes:Ethyl AcetateA good starting point for general purification.
98:2 Dichloromethane:MethanolFor separating more polar impurities.

Detailed Methodology:

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product (post-extraction or as is) in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the mobile phase, starting with a less polar mixture (e.g., 95:5 Hexanes:EtOAc + 1% Et₃N) and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified product. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of triethylamine.

Protocol 3: Recrystallization

Principle: Recrystallization is a highly effective final polishing step for solid compounds. [5]It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at the cold temperature. [6]The aromatic and heterocyclic nature of this compound makes it a good candidate for this technique. [7] Solvent Selection:

The key is to find a solvent or solvent system with a steep solubility curve. [5]Test small amounts of the product in various solvents.

Solvent/System Rationale
Ethanol or Isopropanol Alcohols are often good solvents for moderately polar compounds.
Toluene Aromatic solvents can be effective for crystallizing aromatic compounds. [8]
Hexanes / Ethyl Acetate A two-solvent system. Dissolve in the minimum amount of hot EtOAc (good solvent), then slowly add hot Hexanes (poor solvent) until the solution becomes cloudy (the cloud point).
Acetonitrile A polar aprotic solvent that can be effective.

Detailed Methodology:

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Part 4: Purity Assessment

No purification is complete without verification.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The absence of signals corresponding to impurities and correct integration ratios are key indicators of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >99% by peak area).

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point indicates the presence of impurities.

By applying this strategic combination of purification techniques, researchers can confidently obtain this compound of high purity, suitable for advancing the frontiers of chemical biology and drug development.

References

  • Vertex AI Search Result[7] Recrystallization and Crystallization. chem.ucla.edu.

  • Vertex AI Search Result[9] Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes. Benchchem.

  • Vertex AI Search Result[3] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

  • Vertex AI Search Result[10] Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.

  • Vertex AI Search Result[11] Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications.

  • Vertex AI Search Result[5] Recrystallization. University of California, Los Angeles - Chemistry.

  • Vertex AI Search Result Recrystallization. University of Colorado Boulder - Chemistry.

  • Vertex AI Search Result[8] Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry.

  • Vertex AI Search Result[4] this compound | 383129-32-6. Benchchem.

  • Vertex AI Search Result[12] Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.

  • Vertex AI Search Result[13] Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. ACS Publications - Organic Letters.

  • Vertex AI Search Result[6] Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Vertex AI Search Result[1] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.

  • Vertex AI Search Result[2] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

Sources

Application Note: Comprehensive Analytical Characterization of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Characterization

2-(4-Ethoxyphenyl)azepane belongs to the azepane class of saturated seven-membered nitrogen-containing heterocycles. Azepane motifs are of significant interest in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[1][2] Given their therapeutic potential, the unambiguous structural confirmation and purity assessment of novel azepane derivatives are critical prerequisites for advancing any compound through the drug discovery and development pipeline.

This application note provides a comprehensive guide to the analytical characterization of this compound. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and High-Performance Liquid Chromatography (HPLC) for purity determination and quantification. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[6][7][8][9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei.[10] For this compound, ¹H and ¹³C NMR, supplemented by 2D techniques like COSY and HSQC, are essential for confirming its constitution.

Rationale for NMR Analysis

The primary objective of NMR analysis is to verify the molecular structure by mapping the proton (¹H) and carbon (¹³C) frameworks.

  • ¹H NMR: Confirms the presence of all proton environments, including the distinct signals of the ethoxy group, the aromatic protons of the phenyl ring (exhibiting a characteristic AA'BB' splitting pattern), and the complex, often overlapping signals of the seven-membered azepane ring.

  • ¹³C NMR: Determines the number of unique carbon atoms, confirming the presence of the ethoxyphenyl and azepane moieties. The chemical shifts are indicative of the electronic environment of each carbon.

  • 2D NMR (COSY, HSQC): These experiments are crucial for resolving ambiguities. COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, which is invaluable for assigning the protons within the flexible azepane ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, confirming assignments made in the 1D spectra.[11]

Experimental Protocol for NMR Analysis

2.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, MeOD-d₄) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while MeOD-d₄ may be used if solubility is an issue or to exchange the N-H proton.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers often reference the residual solvent peak).

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

2.2.2. Instrument Parameters The following parameters are typical for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Acquisition Pulses 161024
Spectral Width ~16 ppm (~6400 Hz)~240 ppm (~24000 Hz)
Acquisition Time ~4 seconds~1.5 seconds
Relaxation Delay (d1) 2 seconds2 seconds
Temperature 298 K298 K
Expected Spectral Data and Interpretation

The chemical structure of this compound dictates a predictable NMR signature.

Structure: Chemical structure of this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
Ethoxy -CH₃ ~1.4Triplet (t)3H~15
Ethoxy -OCH₂- ~4.0Quartet (q)2H~63
Aromatic H (ortho to OEt) ~6.9Doublet (d)2H~114
Aromatic H (meta to OEt) ~7.2Doublet (d)2H~128
Aromatic C (ipso, C-OEt) ---~158
Aromatic C (ipso, C-Azepane) ---~135
Azepane H2 (CH-Ar) ~3.8-4.0Multiplet (m)1H~65
Azepane H7 (CH₂-NH) ~2.9-3.1Multiplet (m)2H~48
Azepane H3, H4, H5, H6 ~1.5-2.0Broad Multiplets8H~26-38
Azepane N-H ~1.8-2.5Broad Singlet (br s)1H-

Note: The azepane ring protons (H3-H6) will present as complex, overlapping multiplets due to conformational flexibility and scalar coupling. 2D NMR is essential for definitive assignment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis.[12][13][14] For this compound, this technique confirms the elemental composition and helps verify the structure proposed by NMR.

Rationale for MS Analysis

The choice of ionization technique is critical.

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for generating the protonated molecular ion [M+H]⁺. This is the primary method for confirming the molecular weight with high accuracy.

  • Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the molecule and helps confirm the connectivity of its structural components.[15]

The predicted monoisotopic mass of this compound (C₁₄H₂₁NO) is 219.1623 Da. We expect the high-resolution mass spectrum (HRMS) to confirm this value within a few parts per million (ppm).

Predicted Fragmentation Pathways (EI-MS)

Upon electron ionization, the molecular ion (M⁺• at m/z 219) will undergo characteristic fragmentation.

G M [C₁₄H₂₁NO]⁺• m/z = 219 (Molecular Ion) F1 [C₁₂H₁₅O]⁺ m/z = 175 (Loss of C₂H₆N) M->F1 - C₂H₆N• F2 [C₈H₉O]⁺ m/z = 121 (4-Ethoxybenzyl Cation) M->F2 α-cleavage F3 [C₆H₁₂N]⁺ m/z = 98 (Azepane fragment) M->F3 Benzylic Cleavage G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Prepare Mobile Phase (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) P2 Prepare Sample (1 mg/mL in 50:50 A:B) P1->P2 P3 Filter Sample (0.45 µm) P2->P3 H1 Equilibrate System (5% B, 1.0 mL/min) P3->H1 H2 Inject Sample (10 µL) H1->H2 H3 Run Gradient (5-95% B over 20 min) H2->H3 H4 Detect at 254 nm H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate Purity (% Area Normalization) D1->D2 D3 Check System Suitability D1->D3

Sources

The Emerging Potential of 2-(4-Ethoxyphenyl)azepane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs due to its conformational flexibility and ability to engage with a variety of biological targets.[1][2] Within this class, 2-arylazepanes represent a promising but relatively underexplored area of chemical space.[3] This document provides a detailed guide for researchers on the potential applications and investigational protocols for a specific analog, 2-(4-ethoxyphenyl)azepane. While direct literature on this exact molecule is emerging, we can infer its potential applications and devise robust experimental protocols based on the well-established chemistry and pharmacology of structurally related 2-arylazepanes and their known targets, particularly within the central nervous system.

The core hypothesis for the therapeutic relevance of this compound lies in its structural similarity to known modulators of dopamine receptors. The juxtaposition of a flexible seven-membered azepane ring with an electron-rich ethoxyphenyl moiety presents a pharmacophore that could interact with the binding sites of G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor, which is a key target in the treatment of various neuropsychiatric disorders.[4][5]

Part 1: Synthetic Strategy and Characterization

The synthesis of 2-arylazepanes can be achieved through various modern organic chemistry methodologies. A particularly efficient and modular approach is the copper(I)-catalyzed tandem amination/cyclization reaction.[6] This method allows for the direct construction of the azepane ring with the desired aryl substituent in a single, atom-economical step.

Protocol 1: Synthesis of this compound via Copper-Catalyzed Cyclization

Rationale: This protocol is adapted from established methods for the synthesis of functionalized azepines and is proposed as a high-yielding route to this compound.[6] The use of a copper catalyst facilitates the key C-N bond formation and subsequent cyclization.

Materials:

  • 1-Allyl-2-ethynylbenzene

  • 4-Ethoxyaniline

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuI (5 mol%).

  • Add anhydrous toluene, followed by 1-allyl-2-ethynylbenzene (1.0 equivalent) and 4-ethoxyaniline (1.2 equivalents).

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-(4-ethoxyphenyl)azepine.

  • The azepine can then be reduced to the corresponding azepane using standard hydrogenation conditions (e.g., H2, Pd/C in methanol).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Caption: Proposed synthetic route to this compound.

Part 2: Medicinal Chemistry Applications - Focus on Dopamine Receptor Modulation

The structural motif of an aromatic ring linked to a nitrogen-containing heterocycle is a common feature in many centrally acting drugs, particularly those targeting dopamine receptors.[7] Aripiprazole, a widely used atypical antipsychotic, functions as a D2 receptor partial agonist and its complex heterocyclic structure underscores the importance of the spatial arrangement of aromatic and amine functionalities for receptor interaction.[8] We hypothesize that the simpler this compound may also exhibit affinity for dopamine receptors.

Hypothesized Mechanism of Action

This compound, as a potential dopamine D2 receptor modulator, could act as an antagonist, partial agonist, or agonist. Its interaction with the receptor would likely involve the ethoxyphenyl group engaging with a hydrophobic pocket within the receptor's transmembrane domains, while the azepane nitrogen could form a crucial ionic bond with an acidic residue, such as aspartate, in the binding site. The overall effect on receptor signaling would depend on the conformational changes induced by this binding.

MOA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_Protein G-protein Signaling D2R->G_Protein Cellular_Response Cellular Response (e.g., decreased cAMP) G_Protein->Cellular_Response Compound This compound Compound->D2R Modulates

Caption: Hypothesized modulation of dopamine D2 receptor signaling.

Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay

Rationale: To investigate the affinity of this compound for the dopamine D2 receptor, a competitive radioligand binding assay is the gold standard.[9] This protocol outlines a method using a commercially available radioligand, such as [³H]-Spiperone, and a source of D2 receptors, typically cell membranes from a stable cell line expressing the human D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]-Spiperone (radioligand)

  • Unlabeled Spiperone (for determining non-specific binding)

  • This compound (test compound)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-D2R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: D2R membranes and [³H]-Spiperone.

    • Non-specific binding wells: D2R membranes, [³H]-Spiperone, and a high concentration of unlabeled Spiperone.

    • Test compound wells: D2R membranes, [³H]-Spiperone, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
This compoundTo be determinedTo be determined
Spiperone (control)Expected low nMExpected low nM

Caption: Workflow for the D2 receptor binding assay.

Part 3: Structure-Activity Relationship (SAR) Insights and Future Directions

The initial investigation of this compound serves as a starting point for a broader exploration of the 2-arylazepane scaffold. A systematic SAR study would be crucial to optimize the affinity and selectivity for the dopamine D2 receptor and potentially other related GPCRs.

Key Modifications for SAR Exploration:

  • Aryl Ring Substitution: The ethoxy group on the phenyl ring can be varied to explore the effects of electron-donating and electron-withdrawing groups at the para-, meta-, and ortho-positions.

  • Azepane Ring Substitution: Introduction of substituents on the azepane ring could modulate the conformational preferences and introduce new interactions with the receptor.

  • N-Substitution: Alkylation or acylation of the azepane nitrogen would significantly alter the basicity and steric profile of the molecule, likely impacting receptor binding.

Conclusion

While this compound is a novel chemical entity, its structural characteristics suggest a high potential for activity within the central nervous system, particularly as a modulator of dopamine receptors. The protocols detailed in this guide provide a robust framework for its synthesis and initial pharmacological characterization. The findings from these studies will be instrumental in validating the therapeutic potential of the 2-arylazepane scaffold and paving the way for the development of new and improved treatments for neuropsychiatric disorders.

References

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link]

  • Kaur, N., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1774-1819. Available at: [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link]

  • F. Hoffmann-La Roche AG. (1997). Process and intermediates for preparing azepines. EP0802190A1.
  • Koskela, M., et al. (2012). Effects of dopamine D2 receptor partial agonist antipsychotic aripiprazole on dopamine synthesis in human brain measured by PET with L-[β-11C]DOPA. Neuropsychopharmacology, 37(6), 1473-1481. Available at: [Link]

  • Krošelj, V., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(23), 5727. Available at: [Link]

  • Ito, H., et al. (2011). Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride. Journal of Cerebral Blood Flow & Metabolism, 31(4), 1117-1127. Available at: [Link]

  • López, B. K., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29363-29388. Available at: [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(3), 321-329. Available at: [Link]

  • Shcherbakova, E. G., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Zhang, Y., et al. (2012). Enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives via iridium-catalyzed asymmetric allylic amination with 2-allylanilines and ring-closing-metathesis reaction. Organic & Biomolecular Chemistry, 10(46), 9151-9154. Available at: [Link]

  • de Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773-799. Available at: [Link]

  • Shcherbakova, E. G., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules. Available at: [Link]

  • Kennedy, A. L., et al. (2022). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. ACS Chemical Neuroscience, 13(20), 2975-2985. Available at: [Link]

  • Wang, S., et al. (2017). D4 dopamine receptor high-resolution structures enable the discovery of selective agonists. Science, 358(6361), 381-386. Available at: [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link]

  • Guide to PHARMACOLOGY. (n.d.). dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Available at: [Link]

  • Fuxe, K., et al. (2020). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Psychiatry, 11, 584941. Available at: [Link]

  • Nam, G., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 64(19), 14213-14246. Available at: [Link]

  • González-Reyes, L. E., et al. (2022). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. Antioxidants, 11(9), 1775. Available at: [Link]

  • Seeman, P. (2011). All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors. CNS Neuroscience & Therapeutics, 17(2), 118-132. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. Available at: [Link]

  • Vargas-Ceballos, M. A., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 369-377. Available at: [Link]

Sources

Application Notes & Protocols for the Investigation of 2-(4-Ethoxyphenyl)azepane as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The seven-membered heterocyclic azepane scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds and FDA-approved drugs.[1][2][3] The conformational flexibility of the azepane ring allows for optimal binding to a diverse range of biological targets, making it an attractive framework for drug discovery.[2] Azepane derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant properties.[1][4] This has spurred significant interest in the synthesis and evaluation of novel azepane-containing molecules.[4][5]

This document outlines a comprehensive research framework for the investigation of a novel derivative, 2-(4-Ethoxyphenyl)azepane , as a potential therapeutic agent. While this specific compound is currently under-explored, its structural similarity to other bioactive azepanes suggests it may hold significant therapeutic promise. These application notes and protocols are intended to guide researchers through a systematic evaluation of its synthesis, in vitro activity, and preliminary in vivo efficacy.

Hypothesized Therapeutic Applications and Mechanism of Action

Based on the established activities of various azepane derivatives, we hypothesize that this compound could exhibit therapeutic potential in oncology, neurodegenerative diseases, or infectious diseases. For the purpose of this guide, we will focus on a hypothetical application in oncology, specifically targeting a key signaling pathway often dysregulated in cancer.

Hypothetical Target: Kinase Inhibition

Many azepane-containing compounds have been developed as kinase inhibitors.[2] We hypothesize that this compound may act as an inhibitor of a critical oncogenic kinase, such as a receptor tyrosine kinase (RTK) or a downstream effector kinase in a proliferative signaling pathway.

Hypothetical Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. We propose that this compound could potentially inhibit a key kinase within this pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  Activates mTORC1 mTORC1 Akt->mTORC1  Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->Akt  Inhibits

Figure 1: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Comprehensive Experimental Workflow

A structured, multi-stage experimental plan is crucial for the efficient evaluation of this compound. The following workflow outlines the key phases of investigation, from initial synthesis to preliminary in vivo testing.

workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: Preliminary In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization KinaseAssay Kinase Panel Screening Characterization->KinaseAssay CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) KinaseAssay->CellViability DoseResponse Dose-Response & IC50 Determination CellViability->DoseResponse MechanismStudy Mechanism of Action Studies (e.g., Western Blot) DoseResponse->MechanismStudy Toxicity Maximum Tolerated Dose (MTD) Study MechanismStudy->Toxicity Xenograft Tumor Xenograft Model Toxicity->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy

Figure 2: A multi-phase workflow for the therapeutic evaluation of this compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Synthesis of this compound

The synthesis of functionalized azepanes can be achieved through various methods, including photochemical dearomative ring expansion of nitroarenes.[6] This modern approach allows for the conversion of a six-membered benzenoid framework into a seven-membered ring system.

Materials:

  • 4-Nitrophenetole (starting material)

  • Triethyl phosphite

  • Blue light source (e.g., LED)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard glassware for organic synthesis

  • Chromatography supplies for purification

Procedure:

  • Photochemical Ring Expansion:

    • In a reaction vessel, dissolve 4-nitrophenetole and triethyl phosphite in anhydrous acetonitrile.

    • Irradiate the solution with a blue light source at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure to obtain the crude azepine intermediate.

  • Hydrogenolysis to Azepane:

    • Dissolve the crude intermediate in a suitable solvent such as ethanol.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to hydrogenation in a Parr shaker or similar apparatus under a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst and concentrate the filtrate to yield the crude this compound.

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for screening this compound against a panel of kinases to identify potential targets.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • This compound stock solution in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add the kinase, its specific substrate, and the compound at various concentrations.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Plot the inhibition data against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., a panel representing different tumor types)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the compound at various concentrations for a specified duration (e.g., 72 hours).

    • Include vehicle-treated controls (DMSO).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The following tables provide examples of how to present the data obtained from the proposed experiments.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
Kinase A>10,000
Akt1 50
PI3Kα800
mTOR1,200
Kinase B>10,000

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineTissue of OriginGI₅₀ (µM)
MCF-7Breast Cancer0.5
PC-3Prostate Cancer1.2
A549Lung Cancer2.5
HCT116Colon Cancer0.8

Conclusion

The azepane scaffold represents a fertile ground for the discovery of novel therapeutic agents. The systematic investigation of this compound, guided by the protocols and workflow outlined in this document, has the potential to uncover a new candidate for drug development. The hypothetical framework presented here, focusing on kinase inhibition in oncology, provides a robust starting point for a comprehensive evaluation. Further studies will be necessary to fully elucidate the mechanism of action, safety profile, and therapeutic efficacy of this promising compound.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]

  • D'Andrea, P., & Pedone, C. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 5(39), 12093-12111. [Link]

  • This citation is a duplicate of reference 1 and has been consolid
  • Kaur, H., Kumar, V., & Kumar, A. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1736-1773. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Al-Tel, T. H. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]

  • Biber, N., et al. (2012). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6139-6143. [Link]

  • This citation is a duplicate of reference 8 and has been consolid
  • Yang, J., et al. (2020). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 25(21), 5098. [Link]

  • Wikipedia. (n.d.). Azepane. [Link]

Sources

Application Notes and Protocols for 2-(4-Ethoxyphenyl)azepane in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the evaluation of novel chemical entities in central nervous system (CNS) drug discovery, using the model compound 2-(4-Ethoxyphenyl)azepane . As specific biological data for this compound is not extensively documented in public literature, we present a logical, scientifically-grounded strategy to characterize its potential as a monoamine transporter inhibitor. This document details the rationale behind a tiered screening cascade, provides step-by-step protocols for key in vitro and in vivo assays, and explains how to interpret the resulting data. The methodologies described are foundational for researchers, scientists, and drug development professionals aiming to identify and validate new CNS-active agents.

Introduction: The Rationale for Investigating this compound as a CNS Agent

The azepane scaffold is a privileged structure in CNS drug discovery, appearing in numerous compounds targeting various receptors and transporters.[1] Its seven-membered ring offers a three-dimensional conformation that can be exploited for potent and selective interactions with biological targets. When combined with an aryl substituent at the 2-position, as in this compound, the structure bears resemblance to known monoamine transporter ligands. Monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant medications.[2][3][4]

Blockade of these transporters increases the synaptic concentration of their respective neurotransmitters, which is a validated mechanism for treating disorders like depression, ADHD, and anxiety.[5][6] The 4-ethoxyphenyl moiety, in particular, can engage in hydrophobic and aromatic interactions within the ligand-binding pockets of these transporters.[7]

Given this structural rationale, we hypothesize that This compound may function as an inhibitor of one or more monoamine transporters. This document outlines a systematic approach to test this hypothesis, starting from primary screening and progressing through functional characterization and preliminary behavioral assessment.

The Drug Discovery and Evaluation Workflow

A successful CNS drug discovery campaign requires a multi-stage evaluation process to assess a compound's potency, selectivity, mechanism of action, and potential for therapeutic efficacy. The workflow presented here is designed to efficiently characterize this compound, or similar novel compounds, by generating decision-making data at each stage.

G cluster_0 Phase 1: Primary Screening & Target ID cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Synthesis & QC B Monoamine Transporter Binding Assays (DAT, SERT, NET) A->B Test Compound C Selectivity & Affinity (Ki) B->C Binding Data D Neurotransmitter Uptake Inhibition Assays C->D Prioritize Potent Binders E Potency (IC50) & Mechanism D->E Functional Data G Rodent Locomotor Activity Test E->G Confirm CNS Activity F Early ADME/Tox: BBB Permeability & Cytotoxicity F->G Ensure Brain Penetration & Safety I Behavioral Phenotyping G->I H Forced Swim Test (Antidepressant Model) H->I

Caption: CNS Drug Discovery Workflow for this compound.

Synthesis of this compound

The synthesis of functionalized azepanes is a critical first step. While numerous methods exist for creating the azepane core, modern strategies offer efficient access to complex derivatives.[1] A promising approach involves the photochemical dearomative ring expansion of nitroarenes.[8][9] This method can transform a simple, substituted six-membered nitroarene into a seven-membered azepane ring system in two steps, mediated by blue light. This allows the substitution pattern of the starting material to be directly translated to the final product, providing a streamlined route to compounds like this compound.[8] Alternative strategies include ring-closing metathesis and chemoenzymatic synthesis to achieve specific stereochemistry.[10]

Phase 1: Primary Screening - Target Affinity and Selectivity

The initial goal is to determine if this compound binds to the primary hypothesized targets (DAT, SERT, NET) and to quantify its affinity and selectivity. Radioligand binding assays are the gold standard for this purpose.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

This protocol assesses the ability of the test compound to displace a known high-affinity radioligand from its target transporter, allowing for the determination of the inhibitory constant (Kᵢ).

Objective: To determine the binding affinity (Kᵢ) of this compound for human DAT, SERT, and NET.

Materials:

  • Cell Membranes: HEK-293 cells recombinantly expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (a cocaine analog)

    • For SERT: [³H]Citalopram[11]

    • For NET: [³H]Nisoxetine[3]

  • Non-specific Displacer:

    • For DAT: 10 µM Nomifensine

    • For SERT: 1 µM Imipramine[11]

    • For NET: 1 µM Desipramine[3]

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Assay Buffer: Tris-HCl buffer with appropriate salts.

  • 96-well filter plates and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically ranging from 10 µM to 0.1 nM final concentration.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the appropriate cell membrane preparation, and the radioligand at a concentration near its Kₔ value.

  • Add Compounds:

    • Total Binding Wells: Add vehicle (DMSO).

    • Non-specific Binding Wells: Add the non-specific displacer.

    • Test Compound Wells: Add the serially diluted this compound.

  • Incubation: Incubate the plates for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[3][11]

  • Harvesting: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Interpretation:

The Kᵢ values indicate the affinity of the compound for each transporter. A lower Kᵢ value signifies higher affinity. The selectivity is determined by the ratio of Kᵢ values. For example, a compound with a Kᵢ of 10 nM for DAT and 1000 nM for SERT would be considered 100-fold selective for DAT over SERT.

Target Transporter Hypothetical Kᵢ (nM) for this compound Selectivity Ratio (vs. DAT)
Dopamine (DAT)151
Serotonin (SERT)35023.3
Norepinephrine (NET)1208

This table presents hypothetical data for illustrative purposes.

Phase 2: Functional Characterization and Early Safety

Once binding affinity is established, the next crucial step is to determine if the compound has a functional effect—that is, whether it actually inhibits the transporter's function of clearing neurotransmitters from the synapse. Early assessment of CNS penetration and general toxicity is also vital at this stage.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This assay directly measures the ability of the test compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the functional potency (IC₅₀) of this compound at DAT, SERT, and NET.

Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing human DAT, SERT, or NET.[12]

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.[12]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[13]

  • Reference Inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12935 (for DAT).[5][12]

  • Test compound and 96-well plates.

Procedure:

  • Cell Plating: Plate the appropriate cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of this compound or a reference inhibitor for 15-20 minutes at the assay temperature (e.g., 25°C).[12]

  • Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]Serotonin) to each well to initiate the uptake reaction.[12]

  • Incubation: Incubate for a short period (e.g., 15 minutes) to allow for substrate uptake.[12] The timing is critical to ensure measurement of the initial uptake rate.

  • Terminate Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a dose-response curve.

Data Interpretation:

The IC₅₀ value represents the concentration of the compound required to inhibit 50% of neurotransmitter uptake. This functional potency should be compared to the binding affinity (Kᵢ). A close correlation between Kᵢ and IC₅₀ suggests that the compound acts as a competitive inhibitor at the substrate binding site.

Functional Assay Hypothetical IC₅₀ (nM) for this compound
[³H]Dopamine Uptake (DAT)25
[³H]Serotonin Uptake (SERT)520
[³H]Norepinephrine Uptake (NET)185

This table presents hypothetical data for illustrative purposes.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

A CNS drug must be able to cross the blood-brain barrier to reach its target.[14] This assay provides an early assessment of a compound's ability to passively diffuse across a cellular model of the BBB.[15]

Objective: To estimate the BBB permeability of this compound.

Methodology: A common method is the Transwell assay using human induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells.[16][17] These cells are cultured on a semipermeable membrane in a Transwell insert, forming a tight monolayer that mimics the BBB.[18]

  • Model Setup: Culture the brain endothelial-like cells on Transwell inserts until a high transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation.[17]

  • Dosing: Add this compound to the apical (blood side) chamber.

  • Sampling: At various time points, take samples from the basolateral (brain side) chamber.[19]

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Pₐₚₚ), which is a measure of the rate of passage across the barrier.[18]

Data Interpretation:

  • High Permeability (Pₐₚₚ > 5 x 10⁻⁶ cm/s): Likely to cross the BBB.

  • Moderate Permeability (Pₐₚₚ 2-5 x 10⁻⁶ cm/s): Borderline BBB penetration.

  • Low Permeability (Pₐₚₚ < 2 x 10⁻⁶ cm/s): Unlikely to cross the BBB without active transport.

Protocol 4: General Cytotoxicity Assay

Early identification of cytotoxicity is essential to avoid advancing compounds that are broadly toxic to cells.[20] The MTT assay is a common, cost-effective method for this purpose.

Objective: To assess the general cytotoxicity of this compound in a relevant cell line (e.g., HEK-293 or SH-SY5Y neuroblastoma cells).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for 24-48 hours.[21]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution using a spectrophotometer. The amount of color is proportional to the number of viable cells.[21]

  • Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC₅₀).

Data Interpretation: A high CC₅₀ value (e.g., >10 µM) relative to the functional potency (IC₅₀) is desirable, indicating a good therapeutic window.

Phase 3: In Vivo Proof-of-Concept

If a compound demonstrates potent and selective in vitro activity, good BBB permeability, and low cytotoxicity, the next step is to evaluate its effects in a living organism. Behavioral assays in rodents can provide initial evidence of CNS target engagement and potential therapeutic effects.

Protocol 5: Rodent Locomotor Activity Test

This test is a fundamental assay for assessing the effects of a compound on general activity and is sensitive to CNS stimulants and depressants.[23][24] Compounds that inhibit dopamine and/or norepinephrine reuptake are expected to increase locomotor activity.[25][26]

Objective: To determine if this compound modulates spontaneous locomotor activity in mice or rats.

Materials:

  • Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Locomotor activity chambers equipped with infrared beams to detect movement.[27]

  • Vehicle and test compound formulations for administration (e.g., oral gavage or intraperitoneal injection).

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room.[23]

  • Habituation: Place each animal in a locomotor activity chamber for a habituation period (e.g., 30-60 minutes) to allow their exploratory behavior to decline to a stable baseline.

  • Administration: Administer the vehicle or a dose of this compound.

  • Testing: Immediately return the animal to the chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.[25]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Compare the total activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

G cluster_0 A Acclimate Animals to Testing Room B Habituate Animal in Activity Chamber A->B C Administer Compound (Vehicle or Drug) B->C D Record Locomotor Activity (e.g., 90 min) C->D E Statistical Analysis (Drug vs. Vehicle) D->E

Caption: Workflow for the Rodent Locomotor Activity Test.

Protocol 6: Mouse Forced Swim Test (FST)

The FST is a widely used screening tool to assess antidepressant-like activity.[28] The test is based on the principle that animals will become immobile after initial escape attempts, and that known antidepressant drugs increase the time spent struggling or swimming.[29][30][31]

Objective: To evaluate the potential antidepressant-like effects of this compound.

Materials:

  • Test animals (mice).

  • A cylindrical container (e.g., 20 cm diameter) filled with water (24-30°C) to a depth where the mouse cannot touch the bottom.[28][29]

  • Video recording equipment and analysis software.

Procedure:

  • Drug Administration: Administer the test compound or vehicle control (e.g., 30-60 minutes before the test).

  • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.[28]

  • Behavioral Scoring: Record the session and score the behavior, typically during the last 4 minutes of the test. The primary measure is the duration of immobility (floating with only minor movements to keep the head above water).[32]

  • Post-Test Care: After the test, remove the mice, dry them gently, and place them in a warm environment before returning them to their home cage.[29]

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Ethical Considerations: The FST is a stressful procedure. Investigators must adhere to all institutional and national guidelines for animal welfare. The scientific validity and necessity of the test must be strongly justified.[32]

Conclusion and Future Directions

This document provides a foundational guide for the initial characterization of this compound as a potential CNS therapeutic agent. By following this systematic workflow—from initial binding and functional assays to preliminary behavioral screens—researchers can efficiently gather the critical data needed to build a comprehensive profile of a novel compound.

Positive results from this cascade would warrant further investigation, including:

  • Full Selectivity Profiling: Screening against a broader panel of CNS receptors and transporters.

  • Pharmacokinetic Studies: Determining the full ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Advanced Behavioral Models: Utilizing more complex models of depression, anxiety, or cognitive function.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

By applying these rigorous and validated protocols, the scientific community can effectively explore the therapeutic potential of new chemical scaffolds like this compound in the challenging but vital field of CNS drug discovery.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 18, 2026, from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved January 18, 2026, from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved January 18, 2026, from [Link]

  • Singh, S., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Biomolecules and Biomedicine.
  • University of Iowa. (n.d.). Forced Swim Test v.3. Retrieved January 18, 2026, from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved January 18, 2026, from [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Sink, R., et al. (2010). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. Journal of Medicinal Chemistry, 53(8), 3334–3344.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 18, 2026, from [Link]

  • Beuming, T., et al. (2008). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. Molecular Pharmacology, 73(5), 1445–1455.
  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved January 18, 2026, from [Link]

  • Johnson, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology Research & Perspectives, 6(2), e00390.
  • Larsen, M. B., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290.
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved January 18, 2026, from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 18, 2026, from [Link]

  • Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved January 18, 2026, from [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 18, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. Retrieved January 18, 2026, from [Link]

  • Shigeoka, S., et al. (2001). Functional characterization of the splicing variants of human norepinephrine transporter. Neuroscience Letters, 311(1), 65–68.
  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. Retrieved January 18, 2026, from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved January 18, 2026, from [Link]

  • Li, Y., et al. (2024). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. Medical Review, 4(2), 118–121.
  • Asian Journal of Pharmaceutical Research. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(2), 125-129.
  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Rat. Retrieved January 18, 2026, from [Link]

  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Retrieved January 18, 2026, from [Link]

  • Shayan, G., et al. (2019). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Biological and Pharmaceutical Bulletin, 42(1), 145–152.
  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Wenge CUI | manager | Research profile. Retrieved January 18, 2026, from [Link]

  • Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 8, 134.
  • Borgegard, T., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304–308.
  • Kaur, H., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved January 18, 2026, from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. (2004). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate.
  • Szymańska, E., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
  • Wu, J., et al. (2019). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 24(18), 3244.
  • Wager, T. T., et al. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 1(6), 435–449.
  • ResearchGate. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25.
  • Kumar, D., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 14(4), 452–463.

Sources

Application Notes and Protocols for the Preclinical Evaluation of 2-(4-Ethoxyphenyl)azepane as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold as a Promising Pharmacophore in Oncology

The azepane ring system, a seven-membered nitrogen-containing heterocycle, represents a versatile and valuable scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, and in recent years, have gained significant attention as potential anticancer agents.[3][4] The structural complexity and conformational flexibility of the azepane ring allow for precise three-dimensional arrangements of substituents, making it an ideal core for designing potent and selective inhibitors of various oncogenic targets, including protein kinases and histone deacetylases.[3][5]

This document outlines a comprehensive preclinical evaluation strategy for 2-(4-Ethoxyphenyl)azepane (hereafter referred to as AZE-4E ), a novel, hitherto uncharacterized derivative. Given the established anticancer potential of the broader azepane class, AZE-4E has been synthesized as a candidate for systematic investigation.[6] These application notes serve as a detailed guide for researchers, providing a logical, step-by-step framework for assessing its in vitro and in vivo anticancer efficacy. The protocols described herein are established, validated methods that form the cornerstone of early-stage anticancer drug discovery.[7][8]

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

While the precise molecular target of AZE-4E is unknown, its structural features suggest a potential role as a kinase inhibitor. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers, promoting cell proliferation, survival, and resistance to therapy.[9] We hypothesize that AZE-4E may exert its anticancer effects by inhibiting a key kinase within this pathway, such as Akt (Protein Kinase B).[9] This hypothesis provides a rational framework for the subsequent functional assays.

digraph "Hypothesized_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt\n(Protein Kinase B)", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AZE4E [label="AZE-4E\n(Hypothesized Point\nof Inhibition)", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Converts"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label=" Recruits"]; PDK1 -> Akt [label=" Activates"]; AZE4E -> Akt [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Akt -> mTORC1 [label=" Activates"]; Akt -> Apoptosis [arrowhead=tee, label=" Inhibits"]; mTORC1 -> Proliferation [label=" Promotes"]; }

Figure 1: Hypothesized intervention of AZE-4E in the PI3K/Akt signaling pathway.

PART 1: In Vitro Evaluation of AZE-4E

The initial phase of evaluation focuses on characterizing the direct effects of AZE-4E on cancer cells in a controlled laboratory setting. These assays are designed to determine cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression and migration.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) into 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of AZE-4E in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing various concentrations of AZE-4E (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12] During this time, visible purple precipitates will form.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of AZE-4E to determine the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data Presentation

Cell LineTissue of OriginAZE-4E IC₅₀ (µM) after 48h
A549Lung Carcinoma8.2
MCF-7Breast Adenocarcinoma15.6
HCT116Colorectal Carcinoma5.9
HEK293Normal Embryonic Kidney> 100
Table 1: Example IC₅₀ values for AZE-4E across various cell lines.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[16][17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[16]

digraph "Apoptosis_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7];

// Nodes Start [label="Seed & Treat Cells\n(e.g., with AZE-4E)"]; Harvest [label="Harvest Cells\n(Including Supernatant)"]; Wash [label="Wash with PBS & then\n1X Binding Buffer"]; Resuspend [label="Resuspend in 1X Binding Buffer\nat 1x10^6 cells/mL"]; Stain [label="Add Annexin V-FITC & PI\nIncubate 15 min at RT, Dark"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Quantify Cell Populations:\n- Viable (Annexin V-/PI-)\n- Early Apoptotic (Annexin V+/PI-)\n- Late Apoptotic (Annexin V+/PI+)\n- Necrotic (Annexin V-/PI+)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Harvest; Harvest -> Wash; Wash -> Resuspend; Resuspend -> Stain; Stain -> Analyze; Analyze -> Result; }

Figure 2: General workflow for the Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with AZE-4E at concentrations around the determined IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS. Then, wash the cells with 1X Annexin V Binding Buffer.[18]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL).[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Cell Cycle Analysis

This assay quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[19][20]

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Seed cells and treat with AZE-4E as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[21]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[20]

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate staining of double-stranded RNA.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out cell doublets and aggregates.

Illustrative Data Presentation

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.230.114.7
AZE-4E (5 µM)72.515.312.2
AZE-4E (10 µM)85.18.56.4
Table 2: Example cell cycle distribution in A549 cells after 24h treatment with AZE-4E, suggesting G1 arrest.
Cell Migration Assessment (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.[22][23] It is particularly useful for assessing the potential of a compound to inhibit processes related to cancer metastasis.[24]

Protocol: Wound Healing Assay

  • Monolayer Formation: Seed cells in a 12-well or 24-well plate and grow to form a confluent monolayer.[23]

  • Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.[22]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing AZE-4E at non-cytotoxic concentrations. Include a vehicle control.

  • Imaging: Immediately capture images of the scratch at defined locations (T=0). Place the plate in an incubator and acquire images of the same locations at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[24]

  • Analysis: Measure the width or area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial gap size.[24]

PART 2: In Vivo Preclinical Evaluation of AZE-4E

Following promising in vitro data, the next critical step is to evaluate the efficacy of AZE-4E in a living organism.[25] The human tumor xenograft model in immunocompromised mice is a standard and widely used model for this purpose.[7][8]

Establishment of Subcutaneous Xenograft Tumor Model

This model involves implanting human cancer cells subcutaneously into immunocompromised mice (e.g., Athymic Nude or NOD-SCID mice), where they grow into a solid, measurable tumor.[26][27]

Protocol: Xenograft Establishment

  • Cell Preparation: Harvest cancer cells (e.g., A549) that are in the exponential growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend to a final concentration of 5 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.[28]

  • Animal Preparation: Use 4-6 week old immunocompromised mice. Allow them to acclimatize for at least one week before the procedure.[26]

  • Injection: Anesthetize the mouse. Disinfect the injection site (typically the right flank) with 70% ethanol. Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells).[28]

  • Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable (typically 7-14 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[26]

In Vivo Efficacy Study

Once tumors reach a predetermined average size (e.g., 100-150 mm³), the efficacy study can begin.

digraph "In_Vivo_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7];

// Nodes Start [label="Establish Xenograft\n(Implant Cells)"]; Monitor [label="Monitor Tumor Growth\n(7-14 days)"]; Randomize [label="Tumors Reach ~150 mm³\nRandomize Mice into\nTreatment Groups"]; Treat [label="Administer Treatment\n(e.g., Vehicle, AZE-4E)\nDaily for 21 days"]; Measure [label="Measure Tumor Volume\n& Body Weight\n3x per Week"]; Endpoint [label="Study Endpoint\n(e.g., Day 21 or\nTumor Volume > 1500 mm³)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Excise Tumors\n(Weigh, Histology)\nAnalyze Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Monitor; Monitor -> Randomize; Randomize -> Treat; Treat -> Measure; Measure -> Treat [style=dashed, constraint=false]; Treat -> Endpoint; Endpoint -> Analysis; }

Figure 3: Timeline and workflow for a typical in vivo xenograft efficacy study.

Protocol: Efficacy Study

  • Randomization: When tumors reach the target volume, randomize the mice into treatment groups (n=8-10 mice per group), for example:

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO)

    • Group 2: AZE-4E (e.g., 25 mg/kg)

    • Group 3: AZE-4E (e.g., 50 mg/kg)

    • Group 4: Positive Control (Standard-of-care drug)

  • Treatment Administration: Administer the treatments via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule (e.g., daily for 21 days).

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of systemic toxicity.

    • Observe the animals daily for any signs of distress or toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or after the completion of the treatment cycle. Euthanize animals according to IACUC-approved guidelines.

  • Final Analysis: Excise the tumors at the end of the study, weigh them, and process them for further analysis (e.g., histology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Illustrative Data Presentation

Treatment GroupMean Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1450 ± 210-+5.2
AZE-4E (25 mg/kg)870 ± 15540.0+3.1
AZE-4E (50 mg/kg)435 ± 9870.0-1.5
Positive Control390 ± 8573.1-8.5
Table 3: Example results from an in vivo efficacy study in an A549 xenograft model.

Conclusion and Future Directions

This document provides a foundational framework for the initial preclinical evaluation of this compound (AZE-4E) as a potential anticancer agent. The successful execution of these in vitro and in vivo protocols will generate the critical data necessary to establish a proof-of-concept for its efficacy. Positive results would warrant further investigation into its specific molecular target, detailed pharmacokinetic and pharmacodynamic profiling, and evaluation in additional, more complex preclinical models such as patient-derived xenografts (PDX).

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Singh, S., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents in Medicinal Chemistry, 16(5), 539-57. Retrieved from [Link]

  • National Centre for Cell Science. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • University of Arizona. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • SOPs.io. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Liang, C. C., et al. (2007). Scratch Wound Healing Assay. Bio-protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Ingenta Connect. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Retrieved from [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • PURE. (2016). Recent advances in anticancer chemotherapeutics based upon azepine scaffold. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

  • Corning. (n.d.). Mastering Corning® Transwell® Migration Assays. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]

  • University of Virginia. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • MDPI. (2018). Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • ResearchGate. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]

  • JoVE. (2022). Subcutaneous and Hepatocellular Carcinoma Xenografts | Protocol Preview. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Teicher, B. A. (2009). Antitumor Efficacy Testing in Rodents. PMC. Retrieved from [Link]

  • Willers, H., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Deutsches Ärzteblatt International. Retrieved from [Link]

  • Spring, B. Q., et al. (2015). Subcutaneous Xenograft Models for Studying PDT in vivo. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • ResearchGate. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 2-(4-Ethoxyphenyl)azepane for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(4-Ethoxyphenyl)azepane, a novel azepane derivative, for its therapeutic potential in neurodegenerative diseases. The protocols and rationale outlined herein are grounded in established methodologies for characterizing novel neuroprotective agents, with a hypothetical focus on the Sigma-1 Receptor (σ1R) as a primary molecular target.

Introduction: The Azepane Scaffold and the Sigma-1 Receptor Opportunity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function, presenting a significant and growing unmet medical need.[1] The therapeutic pipeline requires novel chemical entities capable of modulating disease-relevant pathways to slow or halt this decline. The seven-membered azepane ring is an important structural motif found in a variety of bioactive molecules, though it is less explored in medicinal chemistry libraries compared to five- or six-membered heterocycles.[2][3] This presents a unique opportunity to explore new areas of chemical space.

This guide focuses on this compound, a novel compound built on this scaffold. Based on structure-activity relationships of similar molecules, we hypothesize that this compound may exhibit high affinity for the Sigma-1 Receptor (σ1R).[4] The σ1R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, making it a highly attractive therapeutic target.[5] It is critically involved in regulating cellular stress responses, calcium homeostasis, and neuronal survival, all of which are dysregulated in neurodegenerative conditions.[1][5]

These application notes will provide a logical, step-by-step framework for the in vitro and in vivo characterization of this compound, from initial target engagement to preclinical proof-of-concept in a disease-relevant model.

Section 1: The Sigma-1 Receptor (σ1R) Signaling Pathway in Neuroprotection

The σ1R is not a conventional receptor like a GPCR or ion channel. It acts as an intracellular chaperone that modulates the function of other proteins. Under normal conditions, σ1R is bound to another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by a ligand (an agonist) or cellular stress, σ1R dissociates from BiP and can then interact with various client proteins, most notably the Inositol 1,4,5-trisphosphate receptor (IP3R) at the ER. This interaction stabilizes the IP3R, preventing excessive calcium (Ca²⁺) release into the cytoplasm and subsequent mitochondrial Ca²⁺ overload. This is a critical neuroprotective function, as mitochondrial dysfunction and excitotoxicity are hallmarks of neurodegeneration.[5]

By maintaining calcium homeostasis and supporting mitochondrial function, σ1R activation helps mitigate oxidative stress and inhibit apoptotic cell death pathways, ultimately promoting neuronal survival.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion BiP BiP s1r_bound σ1R-BiP Complex s1r_active Active σ1R s1r_bound->s1r_active Dissociates IP3R IP3R Ca_overload Ca²⁺ Overload IP3R->Ca_overload Prevents Mito Mitochondrial Function (ATP Production) ROS Reactive Oxygen Species (ROS) Mito->ROS Increases Neuroprotection Neuronal Survival & Neuroprotection Mito->Neuroprotection Supports s1r_active->IP3R Stabilizes s1r_active->Neuroprotection Promotes Ligand This compound (Agonist) Ligand->s1r_bound Binds Stress Cellular Stress Stress->s1r_bound Ca_overload->Mito Impairs

Caption: Hypothetical signaling pathway of this compound as a σ1R agonist.

Section 2: In Vitro Characterization Workflow

The initial evaluation of a novel compound requires a systematic, tiered approach. The goal is to first confirm direct binding to the hypothesized target, then to understand the functional consequence of that binding, and finally to demonstrate a desirable effect in a disease-relevant cellular model.

in_vitro_workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Cellular Efficacy start Synthesized Compound: This compound binding_assay Protocol 3.1: σ1R Radioligand Binding Assay start->binding_assay binding_outcome Determine Binding Affinity (Ki) & Selectivity (σ1R vs σ2R) binding_assay->binding_outcome functional_assay Protocol 3.2: Allosteric Modulator Assay binding_outcome->functional_assay If Ki < 100 nM functional_outcome Characterize as Agonist or Antagonist functional_assay->functional_outcome cell_assay Protocol 3.3: Neuronal Cell Neuroprotection Assay functional_outcome->cell_assay If Agonist Activity Confirmed cell_outcome Determine Neuroprotective Potency (EC50) cell_assay->cell_outcome end Candidate for In Vivo Studies cell_outcome->end If Potent Neuroprotection

Caption: A tiered workflow for the in vitro screening of this compound.

Protocol 3.1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for σ1R and its selectivity over the σ2R subtype.

Rationale: This is the foundational assay to confirm direct physical interaction between the compound and its intended target. A competitive binding format is used where the test compound competes with a known radiolabeled ligand. Guinea pig brain homogenates are a rich source of both σ1 and σ2 receptors.[6]

Materials:

  • Test Compound: this compound, stock solution in DMSO.

  • Radioligand: [³H]-(+)-pentazocine (for σ1R).[7]

  • Membrane Preparation: Guinea pig brain membrane homogenate.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

  • Add 100 µL of the membrane preparation (containing ~150 µg of protein) to each well.

  • Add 50 µL of [³H]-(+)-pentazocine to achieve a final concentration of ~2-3 nM.

  • Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

  • Repeat the assay for the σ2R subtype using [³H]-DTG as the radioligand and (+)-pentazocine to mask the σ1 sites to determine selectivity.[6]

Hypothetical Data Summary:

Compoundσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (σ2/σ1)
This compound15.2456~30-fold
Reference Agonist (PRE-084)53.2[8]>30,000[8]>600-fold
Reference Antagonist (BD1063)13.1[8]1184[8]~90-fold
Protocol 3.2: Cellular Neuroprotection Assay Against Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from death induced by oxidative stress.

Rationale: After confirming target binding and agonistic activity, it is crucial to demonstrate a functional consequence in a cellular context relevant to neurodegeneration. Oxidative stress is a common pathological factor.[1] HT22 cells, a murine hippocampal cell line, are widely used for this purpose as they are susceptible to glutamate-induced oxidative cell death.[9]

Materials:

  • HT22 murine hippocampal cells.

  • DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Test Compound: this compound.

  • Toxic Insult: Glutamate (5 mM) or Hydrogen Peroxide (H₂O₂).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • 96-well cell culture plates.

  • Plate reader (570 nm).

Procedure:

  • Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells for 2 hours with varying concentrations of this compound (e.g., 10 nM to 30 µM). Include a vehicle-only control.

  • After pre-treatment, add the toxic insult (e.g., 5 mM Glutamate) to all wells except the untreated control group.

  • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Normalize the data by setting the absorbance of the untreated control cells to 100% viability and the glutamate-only treated cells to 0% protection.

  • Plot the percentage of neuroprotection against the log concentration of this compound.

  • Use non-linear regression to calculate the EC₅₀ (half-maximal effective concentration) value, which represents the compound's potency in protecting the cells.

Section 3: In Vivo Evaluation in a Model of Alzheimer's Disease

Positive in vitro data provides the justification for advancing a compound to more complex and resource-intensive in vivo models. The primary goal is to assess whether the compound can improve cognitive function in an animal model that recapitulates key aspects of a human neurodegenerative disease.

in_vivo_workflow cluster_phase1 Phase 1: Pre-Efficacy Studies cluster_phase2 Phase 2: Efficacy Study cluster_phase3 Phase 3: Post-Mortem Analysis start Compound with Strong In Vitro Profile pk_study Pharmacokinetic (PK) Study start->pk_study pk_outcome Determine Brain Penetration (BBB) & Optimal Dosing Regimen pk_study->pk_outcome model_select Select Animal Model (e.g., 5xFAD Transgenic Mice) pk_outcome->model_select Dose Selection treatment Chronic Dosing (e.g., 4 weeks via i.p. injection) model_select->treatment behavior_test Protocol 4.1: Morris Water Maze (MWM) Test treatment->behavior_test tissue Brain Tissue Collection behavior_test->tissue biochem Biochemical Analysis (e.g., Aβ plaque load, neuroinflammation) tissue->biochem end Preclinical Proof-of-Concept biochem->end

Caption: Workflow for in vivo evaluation of this compound in a mouse model of Alzheimer's.

Protocol 4.1: Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess the efficacy of this compound in reversing or attenuating spatial memory deficits in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).

Rationale: The MWM is a gold-standard behavioral task for evaluating hippocampus-dependent spatial learning and memory, functions that are severely impaired in Alzheimer's disease.[10][11] The 5xFAD mouse model is commonly used as it rapidly develops amyloid-beta (Aβ) pathology and associated cognitive deficits.[11]

Materials:

  • Experimental Animals: 6-month-old 5xFAD transgenic mice and wild-type littermates.

  • Test Compound: this compound, formulated for intraperitoneal (i.p.) injection.

  • Morris Water Maze: A circular pool (1.2 m diameter) filled with opaque water, with a hidden escape platform.

  • Video tracking software.

Procedure:

  • Animal Groups:

    • Group 1: Wild-type mice + Vehicle

    • Group 2: 5xFAD mice + Vehicle

    • Group 3: 5xFAD mice + Test Compound (e.g., 10 mg/kg, daily i.p.)

    • Group 4: 5xFAD mice + Test Compound (e.g., 30 mg/kg, daily i.p.)

  • Dosing Period: Administer the vehicle or test compound daily for 4 weeks prior to and during the behavioral testing period.

  • Acquisition Phase (5 days):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is placed into the pool from one of four random starting positions.

    • The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.

    • Record the time taken to reach the platform (escape latency) and the path taken using video tracking software.

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former platform location.

Data Analysis:

  • Acquisition Phase: Analyze the escape latency over the 5 days of training. A steeper learning curve (decreasing latency) indicates better learning.

  • Probe Trial: Compare the time spent in the target quadrant and platform crossings between the different groups. A significant increase in these parameters in the compound-treated 5xFAD group compared to the vehicle-treated 5xFAD group indicates improved memory retention.

Hypothetical Data Summary:

GroupMean Escape Latency (Day 5, sec)Time in Target Quadrant (Probe, %)
Wild-type + Vehicle15.1 ± 2.345.2 ± 5.1
5xFAD + Vehicle48.5 ± 6.122.1 ± 3.9
5xFAD + Compound (10 mg/kg)35.2 ± 5.531.5 ± 4.8
5xFAD + Compound (30 mg/kg)24.8 ± 4.9 39.8 ± 5.3
*p < 0.05, *p < 0.01 compared to 5xFAD + Vehicle group.

References

  • Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. [Link]

  • BioWorld. (2021). New sporadic Alzheimer's disease animal model may improve drug testing. [Link]

  • Goossens, J., et al. (2012). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology. [Link]

  • Oblak, A., et al. (2021). Role of Animal Models in Alzheimer's Disease Drug Development. In Models of Alzheimer's Disease. Cambridge University Press. [Link]

  • Kumar, A., et al. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Simeon, S., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. [Link]

  • Simeon, S., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PMC - PubMed Central. [Link]

  • Rossini, F., et al. (2021). Protocols for cognitive enhancement. A user manual for Brain Health Services—part 5 of 6. Journal of Alzheimer's Disease. [Link]

  • Jellen, L. C., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience. [Link]

  • Jellen, L. C., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience. [Link]

  • Jellen, L. C., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. PMC - NIH. [Link]

  • Al-Harrasi, A., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC - PubMed Central. [Link]

  • Carli, M., et al. (2023). Sigma receptor and aquaporin modulators. AIR Unimi. [Link]

  • Abate, C., et al. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. University of Turin Institutional Repository. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Venkatesan, R., et al. (2015). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Sharma, P., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Frink, M., & HCT, C. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC - PubMed Central. [Link]

  • Prescher, H., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. [Link]

  • Lever, J. R., et al. (2010). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. PMC - PubMed Central. [Link]

  • Erukainure, O. L., et al. (2017). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. PMC - PubMed Central. [Link]

  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl.... PubMed. [Link]

  • Brimson, J., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. [Link]

  • Deuther-Conrad, W., et al. (2021). Figure S1. Cytotoxicity of sigma receptor ligands.... ResearchGate. [Link]

  • Sharma, P., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Kim, M. J., et al. (2023). Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. MDPI. [Link]

  • Tan, J. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. [Link]

  • Zhukovskaya, O. N., et al. (2021). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. [Link]

  • Venkatesan, R., et al. (2015). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Semantic Scholar. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. [Link]

  • Sozen, E., et al. (2021). The Role and Mechanisms of Action of Catechins in Neurodegenerative Diseases. PubMed. [Link]

  • Borgegard, T., et al. (2007). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. [Link]

  • Zhang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-01-18-001

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-Ethoxyphenyl)azepane. This molecule, featuring a privileged 2-arylazepane scaffold, is a valuable building block in medicinal chemistry. The seven-membered azepane ring presents unique synthetic challenges compared to more common five- or six-membered heterocycles, primarily due to unfavorable entropic and enthalpic factors during cyclization.[1][2] This guide provides practical, field-tested advice to navigate common experimental hurdles, ensuring a reproducible and efficient synthesis. We will cover frequently asked questions, detailed troubleshooting protocols, and a validated synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to construct the 2-arylazepane core?

A1: The most prevalent strategies involve either ring-expansion or ring-closing reactions.[3]

  • Ring-Expansion: The classical and often most direct method is the Beckmann rearrangement of a suitably substituted cyclohexanone oxime.[1][4] This involves the acid-catalyzed rearrangement of an oxime derived from 2-(4-ethoxyphenyl)cyclohexanone to form the corresponding lactam (azepan-2-one), which is then reduced.

  • Ring-Closing Reactions: Methods like intramolecular reductive amination or ring-closing metathesis (RCM) on linear precursors are also employed, though they often require more steps to prepare the starting materials.[2][5]

  • Novel Methods: Recent advances include photochemical dearomative ring expansion of nitroarenes, offering a streamlined route from simple starting materials.[6]

Q2: Why is the Beckmann rearrangement often challenging for this type of substrate?

A2: The primary challenge lies in controlling the regioselectivity of the rearrangement. For an unsymmetrical oxime, two isomeric lactams can form. The migrating group is the one anti-periplanar to the hydroxyl group on the oxime. Controlling the E/Z geometry of the oxime is therefore critical. Additionally, the reaction requires strongly acidic and often harsh conditions, which can lead to side reactions or decomposition of sensitive substrates.[7]

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A3: A multi-technique approach is crucial.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of intermediates and products.[8]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for confirming the structure of the final product and key intermediates.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is used to determine the purity of the final compound.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of this compound, particularly via the Beckmann rearrangement route.

Problem 1: Low Yield or Incomplete Conversion in the Beckmann Rearrangement Step

Question: My Beckmann rearrangement of 2-(4-ethoxyphenyl)cyclohexanone oxime is sluggish and gives a low yield of the desired lactam. What are the potential causes and solutions?

Answer: This is a frequent issue stemming from several factors related to reaction conditions and reagent quality.[8][9]

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Insufficient Acid Strength/Concentration The Beckmann rearrangement is acid-catalyzed. The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (H₂O) to initiate the rearrangement.[7]Switch to a stronger acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are often more effective than sulfuric acid for stubborn substrates. Ensure anhydrous conditions, as water can hydrolyze the acid and inhibit the reaction.
Suboptimal Temperature or Reaction Time The activation energy for the rearrangement can be high. Insufficient thermal energy will result in a slow or stalled reaction.[9]Gradually increase the reaction temperature in 10°C increments, monitoring by TLC/LC-MS for product formation and potential decomposition. Extended reaction times may be necessary, but monitor for side-product formation.
Poor Oxime Quality The presence of unreacted ketone or impurities in the oxime starting material can interfere with the rearrangement.Purify the oxime intermediate (e.g., by recrystallization or column chromatography) before subjecting it to the rearrangement conditions. Confirm its purity by NMR and melting point.
Unfavorable Oxime Isomer The rearrangement requires the migrating group (the aryl-substituted carbon) to be anti to the hydroxyl group. If the wrong geometric isomer of the oxime is dominant, the reaction will not proceed efficiently.Attempt to isomerize the oxime mixture prior to rearrangement. This can sometimes be achieved by treating the oxime with a weaker acid or by altering the crystallization conditions to favor the desired isomer.
Problem 2: Formation of Significant Impurities or Side Products

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions?

Answer: Side product formation is often linked to the harsh conditions of the rearrangement or subsequent reduction step.

Troubleshooting Workflow for Impurity Analysis

Caption: Troubleshooting decision tree for impurity identification.

  • Beckmann Fragmentation: A common side reaction is the fragmentation of the oxime to form a nitrile. This is favored by substrates that can form a stable carbocation.

    • Solution: Employ milder rearrangement conditions. Catalytic amounts of cyanuric chloride in DMF or other modern, less acidic protocols can suppress fragmentation.

  • Incomplete Lactam Reduction: The reduction of the lactam amide to the azepane amine can be challenging. Lingering lactam is a common impurity.

    • Solution: Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used under strictly anhydrous conditions. An extended reflux time in a high-boiling solvent like THF may be required.

  • Product Decomposition: The final amine product may be unstable under the workup conditions.[8]

    • Solution: Perform the workup at low temperatures and consider an extractive workup with minimal exposure to strong acids or bases.

Problem 3: The Final Product is an Oil and Difficult to Purify

Question: My this compound is a thick oil that streaks on silica gel. How can I effectively purify it?

Answer: Amines, particularly secondary amines like the target compound, are often basic and can interact strongly with the acidic silica gel, leading to poor chromatographic performance.

Purification Strategies:

  • Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in a nonpolar solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the purified amine back into an organic solvent.

  • Modified Chromatography:

    • Basic Alumina: Use basic alumina instead of silica gel for column chromatography.

    • Treated Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%), before packing the column. Use a mobile phase containing the same percentage of triethylamine. This neutralizes the acidic sites on the silica, preventing streaking.

  • Salt Formation & Recrystallization: Convert the oily amine into a solid salt by treating it with an acid like HCl (in ether) or oxalic acid. The resulting salt is often a crystalline solid that can be purified by recrystallization and then converted back to the free base if necessary.

Recommended Experimental Protocol

This protocol describes a robust, two-step synthesis starting from 4-ethoxyacetophenone.

Workflow Overview

G A Step 1: Synthesis of 2-(4-ethoxyphenyl)cyclohexanone B Step 2: Oximation A->B Hydroxylamine HCl, Base C Step 3: Beckmann Rearrangement B->C Polyphosphoric Acid (PPA), Heat D Step 4: Lactam Reduction C->D LiAlH₄, THF, Reflux E Final Product: This compound D->E Aqueous Workup & Purification

Caption: Key steps in the synthesis of this compound.

Step 1 & 2: Synthesis and Oximation of 2-(4-ethoxyphenyl)cyclohexanone (This assumes the precursor ketone is available or synthesized via standard methods like Friedel-Crafts acylation followed by cyclization and reduction.)

  • Dissolve Ketone: In a round-bottom flask, dissolve 2-(4-ethoxyphenyl)cyclohexanone (1.0 eq) in ethanol.

  • Add Reagents: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the ketone spot disappears.

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime.

  • Purification: Recrystallize the crude oxime from an ethanol/water mixture to obtain a pure solid.

Step 3: Beckmann Rearrangement to Lactam

  • Setup: In a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10x weight of the oxime).

  • Addition: Heat the PPA to 80°C. Slowly add the purified 2-(4-ethoxyphenyl)cyclohexanone oxime (1.0 eq) in portions to control the exotherm.

  • Reaction: Increase the temperature to 120-130°C and stir for 2-3 hours. Monitor by TLC (a more polar product should form).

  • Workup: Cool the reaction mixture to ~60°C and pour it carefully onto crushed ice with vigorous stirring. The lactam will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude lactam can be purified by recrystallization from ethyl acetate/hexanes.

Step 4: Reduction of Lactam to this compound

  • Setup: To a flame-dried, three-neck flask under nitrogen, add a 1M solution of lithium aluminum hydride (LiAlH₄) in THF (4.0 eq).

  • Lactam Addition: Cool the LiAlH₄ suspension to 0°C. Add a solution of the purified lactam (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 8-12 hours. Monitor by TLC until the lactam is consumed.

  • Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Isolation & Purification: Filter off the aluminum salts and wash them thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using column chromatography on triethylamine-treated silica gel to yield the final product.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Kiss, L., et al. Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Accounts of Chemical Research.
  • Benchchem. This compound | 383129-32-6.
  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Benchchem.
  • Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
  • Leonori, D., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Gobbi, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds.
  • Chemistry LibreTexts. (2023). Beckmann Rearrangement.

Sources

"2-(4-Ethoxyphenyl)azepane" reaction yield optimization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-(4-Ethoxyphenyl)azepane Yield Optimization >

Introduction

Welcome to the technical support center for the synthesis and yield optimization of this compound. The azepane scaffold is a crucial structural motif in medicinal chemistry, and its efficient synthesis is paramount for advancing drug discovery programs.[1][2] However, the construction of seven-membered rings like azepane is often challenging due to unfavorable reaction kinetics and thermodynamics, which can lead to low yields and competing side reactions.[3]

This guide is designed to provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer validated protocols to help you navigate the complexities of this synthesis.

Core Synthesis Strategy: The Beckmann Rearrangement Route

While several routes to 2-arylazepanes exist, a common and robust strategy involves the Beckmann rearrangement of a substituted cyclohexanone oxime.[3][4] This guide will focus on troubleshooting this specific pathway, which is outlined below. The key steps are:

  • Friedel-Crafts Acylation: Reaction of phenetole (ethoxybenzene) with cyclohexanecarbonyl chloride to form (4-ethoxyphenyl)(cyclohexyl)methanone.

  • Oxidation: Conversion of the ketone to 1-(4-ethoxyphenyl)cyclohexan-1-ol.

  • Dehydration & Oximation: Formation of the cyclohexanone oxime precursor.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to the corresponding caprolactam derivative.

  • Reduction: Reduction of the lactam to the final product, this compound.

This multi-step process presents several opportunities for yield loss. The following sections address the most common issues encountered.

Troubleshooting Guides & FAQs

Question 1: My overall yield is consistently low (<30%). Where is the most likely point of failure?

A low overall yield in a multi-step synthesis is a common but complex problem. The issue is often cumulative, with small losses at each stage. However, the Beckmann rearrangement and the final lactam reduction are typically the most critical and lowest-yielding steps.

Causality: The Beckmann rearrangement is highly sensitive to stereochemistry and reaction conditions. The group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[5] If the oxime geometry is incorrect or isomerizes, fragmentation and other side reactions can dominate, severely reducing the yield of the desired lactam.[5] The subsequent reduction of the stable amide bond in the lactam requires powerful reducing agents, which can also lead to over-reduction or other side products if not carefully controlled.

Troubleshooting Protocol:

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence without confirming the identity and purity of the product from each step. Low purity of an intermediate will invariably lead to a poor yield in the subsequent reaction.

  • Focus on the Rearrangement: Run a small-scale test of the Beckmann rearrangement. Monitor it closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe multiple new spots or peaks, this indicates side reactions are occurring.

  • Re-evaluate the Reducing Agent: For the final step, ensure your reducing agent (e.g., LiAlH₄, BH₃·THF) is fresh and anhydrous. Old or improperly stored reagents will have reduced activity, leading to incomplete conversion.

Question 2: The Beckmann rearrangement step is failing. My main product is a nitrile. What's happening?

Observing a nitrile as the major product is a classic sign of a competing Beckmann fragmentation reaction.[5]

Causality: Fragmentation becomes the dominant pathway when the migrating group (the carbon that would form the azepane ring) can form a stable carbocation.[5] This is particularly true for carbons that are tertiary or benzylic. Careful selection of the acid catalyst and solvent can suppress this fragmentation.

Troubleshooting Protocol:

  • Choice of Acid Catalyst: Strong protic acids in polar solvents can promote fragmentation. Switch from sulfuric acid to a milder reagent like polyphosphoric acid (PPA) or use a Lewis acid. Reagents like tosyl chloride or phosphorus pentachloride can also promote the rearrangement under different mechanisms.[5]

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for rearrangement to occur. Start at 0 °C and allow the reaction to slowly warm to room temperature. High temperatures often favor fragmentation.

  • Solvent Effects: Non-polar, aprotic solvents can sometimes disfavor the formation of the carbocation intermediate required for fragmentation. Consider screening solvents like toluene or dioxane.

Table 1: Effect of Catalyst on Beckmann Rearrangement vs. Fragmentation

Catalyst Typical Conditions Predominant Pathway Rationale
Conc. H₂SO₄ 50-100 °C Fragmentation Risk Strongly acidic and protic, stabilizes carbocation intermediates.
Polyphosphoric Acid (PPA) 80-120 °C Rearrangement Viscous medium can favor the intramolecular rearrangement.
TsCl, Pyridine 0 °C to RT Rearrangement Converts OH to a better leaving group (-OTs) under non-acidic conditions.[5]

| PCl₅, Ether | 0 °C | Rearrangement | Forms a chlorosulfite intermediate, promoting rearrangement.[5] |

Question 3: My final reduction step gives a complex mixture of products, and the conversion is incomplete.

This issue points towards problems with the reducing agent or the reaction setup. The reduction of a lactam to an amine is a demanding transformation.

Causality: Lithium aluminum hydride (LiAlH₄) is the most common reagent for this reduction. It is extremely reactive and highly sensitive to moisture. Incomplete conversion is often due to deactivated LAH. The formation of side products can result from the highly exothermic nature of the reaction quench, which can cause degradation if not managed.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Flame-dry your glassware under vacuum or in an oven. Use anhydrous solvents (e.g., THF, diethyl ether) from a solvent purification system or a freshly opened bottle.

  • Verify Reagent Activity: Use a fresh, unopened bottle of LiAlH₄ or test the activity of your current stock. A simple way is to add a small amount to a test tube of anhydrous THF; vigorous bubbling (H₂) should be observed.

  • Controlled Addition & Quench:

    • Add the lactam substrate dissolved in THF slowly to a suspension of LiAlH₄ in THF at 0 °C to control the initial exotherm.

    • After the reaction is complete (monitor by TLC), cool the mixture back down to 0 °C.

    • Perform a Fieser workup: slowly and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the number of grams of LiAlH₄ used. This procedure is critical for producing a granular, easily filterable aluminum salt precipitate, which simplifies purification.

Diagram 1: Troubleshooting Workflow for Low Yield

Below is a logical workflow for diagnosing the root cause of low reaction yield.

G start Low Overall Yield Detected step1 Step 1: Analyze Intermediates Isolate and check purity at each step. start->step1 q1 Is any intermediate impure or low-yielding? step1->q1 step2 Step 2: Focus on Beckmann Rearrangement Monitor by TLC/LC-MS. q1->step2 No fix1 Optimize the specific problematic step before proceeding. q1->fix1 Yes q2 Observe multiple products (e.g., nitrile)? step2->q2 step3 Step 3: Evaluate Final Reduction Check reagent and conditions. q2->step3 No fix2 Beckmann Fragmentation Occurring. Change catalyst, lower temperature. (See FAQ 2) q2->fix2 Yes q3 Incomplete conversion or complex mixture? step3->q3 fix3 Reagent or Condition Issue. Use fresh LAH, ensure anhydrous setup, control quench. (See FAQ 3) q3->fix3 Yes end_node Yield Optimized q3->end_node No fix1->start Re-evaluate fix2->step2 Re-run fix3->step3 Re-run

Caption: A decision tree for troubleshooting low yield in the synthesis.

Question 4: I'm struggling with purification. The product seems to be contaminated with a greasy byproduct.

Purification of amines can be challenging due to their basicity and potential to streak on silica gel. The "greasy byproduct" could be oligomers from side reactions or residual starting material.

Causality: During ring-closing reactions, competing intermolecular reactions can lead to dimers and oligomers, especially at high concentrations.[3] Furthermore, if the final reduction is incomplete, the unreacted lactam can be difficult to separate from the desired amine product.

Troubleshooting Protocol:

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the ammonium salt, while neutral or acidic impurities (like unreacted lactam or oligomers) will remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with NaOH or Na₂CO₃ until pH > 10.

    • Extract the free amine back into an organic solvent.

    • Wash with brine, dry over Na₂SO₄, and concentrate. This will provide a significantly purer product for chromatography.

  • Chromatography Tips:

    • Deactivate Silica: Pre-treat your silica gel by flushing the column with your eluent system containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica, preventing peak tailing of the basic amine product.

    • Use an Appropriate Solvent System: A common system for amines is a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine.

References

  • Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • ChemistryViews. (2023, March 24). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]

  • Chen, C., Kattanguru, P., Tomashenko, O. A., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. DOI:10.1039/C7OB01238A. Retrieved from [Link]

  • Ruffoni, A., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved from [Link]

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]

  • Rowles, I., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications. DOI: 10.1021/acs.orglett.8b03517. Retrieved from [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. DOI: 10.3390/molecules27165195. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. Retrieved from [Link]

  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. Retrieved from [Link]

  • Denmark Group. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

  • ACS Publications. (2010, January 26). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Retrieved from [Link]

  • PubMed. (2010). Optimization of aripiprazole synthesis. Retrieved from [Link]

  • arXiv. (2024, July 16). Directly Optimizing for Synthesizability in Generative Molecular Design using Retrosynthesis Models. Retrieved from [Link]

  • Pharmaceutical Processing World. (n.d.). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]

  • DOI. (2025, August 27). Optimizing Drug Synthesis Driven by Artificial Intelligence. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Retrieved from [Link]

  • Sci-Hub. (1980). Reactions of conjugated arylazocycloalkenes with Grignard reagents. Part 3. A convenient synthesis of 2,6-diaryl- and 2-alkyl-6-aryl-cyclohexanones. Retrieved from [Link]

Sources

"2-(4-Ethoxyphenyl)azepane" side product formation and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for chemists and researchers encountering challenges in the synthesis and purification of 2-(4-Ethoxyphenyl)azepane. Recognizing the critical importance of compound purity in drug development and scientific research, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what does it entail?

The most prevalent and industrially significant method for synthesizing the core azepane (or caprolactam) structure is the Beckmann rearrangement.[1][2][3] For this compound, this process would typically start from a substituted cyclohexanone, which is first converted to an oxime, and then rearranged under acidic conditions to form the seven-membered lactam ring.[1][2]

  • Step 1: Oxime Formation: 4-Ethoxyacetophenone is reacted with hydroxylamine (NH₂OH) to form the corresponding ketoxime.

  • Step 2: Rearrangement: The ketoxime is then treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid) or other activating agents (like tosyl chloride) to induce the rearrangement, yielding the N-substituted lactam.[1][4]

The archetypal example of this reaction is the conversion of cyclohexanone oxime into caprolactam, the precursor to Nylon 6.[1][2]

Q2: What are the most common side products I should expect during this synthesis?

Several side products can arise from the Beckmann rearrangement, complicating purification. The primary culprits include:

  • Unreacted Starting Material: Incomplete conversion of the 4-ethoxyacetophenone oxime is common.

  • Beckmann Fragmentation Products: Under certain conditions, particularly if the group alpha to the oxime can stabilize a carbocation, the molecule can fragment. This pathway competes with the desired rearrangement and typically yields a nitrile-containing compound.[1] Careful selection of the acid catalyst and solvent can minimize this.[1]

  • Isomeric Lactam: If the starting oxime can exist as E/Z isomers, and conditions allow for their interconversion, a mixture of regioisomeric lactams can be formed.[1][5]

  • Hydrolysis Products: The azepane (lactam) ring is an amide and can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This would open the ring to form an amino acid derivative.

Q3: Why is the rigorous removal of these side products so critical?

In the context of drug development and scientific research, even minor impurities can have significant consequences:

  • Pharmacological Interference: Impurities can have their own biological activity, leading to misleading results in assays or causing unforeseen toxicological effects.

  • Inaccurate Data: The presence of impurities affects the accuracy of quantitative analyses, such as determining molar concentration, which is fundamental for dose-response studies.[6]

  • Replication Crisis: Poorly characterized or impure compounds contribute to the difficulty in reproducing scientific findings, a major issue in preclinical research.

Q4: What are the first-line analytical techniques to assess the purity of my crude product?

Before attempting large-scale purification, a quick purity assessment is essential.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method to visualize the number of components in your mixture.[7][8] By spotting your crude material alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can quickly see if the starting material is consumed and how many new spots (products/impurities) have formed.[8]

  • Proton Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy provides detailed structural information.[9] A ¹H NMR of the crude product can reveal the presence of unreacted starting materials or major side products by comparing the signals to those of known compounds. It is an indispensable tool for both qualitative and quantitative analysis.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique separates the components of the mixture and provides the molecular weight of each.[6][7] It is highly sensitive and excellent for detecting even trace-level impurities.[6]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis and purification workflow.

Problem 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted oxime.
  • Root Cause Analysis: This issue points to an incomplete Beckmann rearrangement. The activation of the oxime's hydroxyl group into a good leaving group is the critical, rate-limiting step.[10] Insufficient acid strength, low reaction temperature, or insufficient reaction time can stall the reaction. Forcing conditions, such as temperatures above 130°C and strong acids, are often required.[4]

  • Recommended Actions:

    • Verify Acid Catalyst: Ensure the acid catalyst (e.g., H₂SO₄, PPA) is not old or hydrated, which would reduce its efficacy.

    • Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. Be aware that higher temperatures can sometimes promote side reactions.[2]

    • Alternative Activating Agents: Consider using alternative reagents to facilitate the rearrangement under milder conditions. Agents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can be effective.[1]

Problem 2: My final product is contaminated with a significant, non-polar side product.
  • Root Cause Analysis: A likely candidate for a non-polar side product is a nitrile formed via Beckmann fragmentation.[1] This occurs when the migrating group is part of a structure that can form a stable carbocation.

  • Recommended Actions:

    • Characterize the Impurity: Isolate a small amount of the impurity by preparative TLC or column chromatography and characterize it by MS and NMR to confirm its identity.

    • Optimize Reaction Conditions: To prevent fragmentation, use reaction conditions known to favor rearrangement. This often involves selecting a catalyst system less prone to generating discrete carbocation intermediates.[1]

    • Purification Strategy: Flash column chromatography is typically very effective at separating the desired polar lactam from a less polar nitrile impurity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) should provide good separation.

Problem 3: The ¹H NMR spectrum of my purified product shows broad signals, and the mass spectrum shows a peak corresponding to my product + 18 amu.
  • Root Cause Analysis: These are classic signs of product hydrolysis. The broad NMR signals often result from proton exchange with water or acid/base catalysis, and the M+18 peak in the mass spectrum corresponds to the addition of a water molecule, indicating ring-opening of the lactam.

  • Recommended Actions:

    • Neutralize Work-up: Ensure that the work-up procedure thoroughly neutralizes any strong acid used in the reaction. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is crucial.

    • Anhydrous Conditions: Dry the organic extracts thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.

    • Avoid Harsh pH During Purification: If using reversed-phase HPLC, avoid strongly acidic or basic mobile phases. For silica gel chromatography, residual acidity in the silica can sometimes be an issue. Pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine (Et₃N) in the eluent can mitigate this.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is a rapid, qualitative method to assess reaction completion and mixture complexity.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Eluent (e.g., 30% Ethyl Acetate in Hexane - this must be optimized)

  • Visualization agent (e.g., UV lamp, iodine chamber)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Cover and let equilibrate.

  • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of the TLC plate. Also spot a reference sample of your starting material.

  • Place the TLC plate into the equilibrated chamber, ensuring the baseline is above the eluent level. Cover the chamber.

  • Allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front, and allow it to dry.

  • Visualize the spots.[8] If the compounds are UV-active, use a UV lamp. Alternatively, place the plate in an iodine chamber.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new major spot indicates reaction progress. Multiple spots indicate the presence of impurities.

Protocol 2: Purification by Flash Column Chromatography

This is the standard method for purifying gram-scale quantities of organic compounds.

Materials:

  • Glass column and stand

  • Silica gel (for flash chromatography)

  • Eluent system (optimized from TLC analysis)

  • Collection tubes/flasks

  • Air or nitrogen source for pressure

Procedure:

  • Select Eluent: Based on TLC, choose a solvent system that gives your desired product an Rf value of approximately 0.2-0.35.

  • Pack the Column: Securely plug the bottom of the column with glass wool. Add a layer of sand. Fill the column with a slurry of silica gel in the least polar solvent of your eluent system. Allow it to settle into a uniform bed, ensuring no air bubbles are trapped. Add another layer of sand on top.

  • Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent. Alternatively, adsorb it onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica bed.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure. Begin collecting fractions.

  • Monitor Fractions: Systematically collect fractions and analyze them by TLC to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting.

G cluster_0 Synthesis Pathway A 4-Ethoxyacetophenone Oxime (Starting Material) B This compound (Desired Product) A->B Beckmann Rearrangement (Major Pathway) C Nitrile Impurity (Side Product) A->C Beckmann Fragmentation (Minor Pathway) D Isomeric Lactam (Side Product) A->D Isomerization then Rearrangement (Minor Pathway)

Caption: Synthetic pathways from the oxime starting material.

G cluster_1 Troubleshooting & Purification Workflow Start Crude Product TLC Assess Purity (TLC/NMR/LCMS) Start->TLC Decision Is Purity >95%? TLC->Decision Reassess Re-evaluate Synthesis Conditions TLC->Reassess Impurities Persist Column Flash Column Chromatography Decision->Column No Final Pure Product Decision->Final Yes Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Combine->TLC Re-check Purity

Caption: A logical workflow for product purification and troubleshooting.

Part 4: Concluding Remarks

The synthesis of this compound, while based on the well-established Beckmann rearrangement, requires careful control of reaction conditions and a systematic approach to purification. Understanding the potential side reactions is the first step toward preventing them. By employing rigorous analytical monitoring and logical troubleshooting, researchers can overcome common hurdles to obtain this valuable compound in high purity, ensuring the integrity and reliability of their subsequent scientific investigations.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024).
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • DETERMINATION of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Retrieved from [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Retrieved from [Link]

  • Beckmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Beckmann Rearrangement. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Beckmann Rearrangement: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Beckmann Rearrangement. (n.d.). BYJU'S. Retrieved from [Link]

  • Beckmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

"2-(4-Ethoxyphenyl)azepane" purification and scale-up issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Ethoxyphenyl)azepane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification and scale-up of this important heterocyclic amine intermediate. The insights provided herein are derived from established chemical principles and extensive experience with analogous molecular structures.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low Yield and Tailing during Silica Gel Column Chromatography

Problem: "My column purification of this compound results in significant tailing of the product peak and a lower-than-expected isolated yield. I'm using a standard ethyl acetate/hexane solvent system."

Analysis & Solution:

The azepane ring contains a secondary amine, which is a basic functional group. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly interact with the basic nitrogen of your compound via an acid-base interaction. This causes a portion of the molecules to "stick" to the stationary phase, leading to slow, uneven elution, which manifests as peak tailing. In severe cases, this can lead to irreversible adsorption and decomposition, reducing the overall yield.[1]

Recommended Actions:

  • Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica gel.

    • Add a Basic Modifier: Incorporate a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), into your eluent system. A typical starting concentration is 0.1-1% (v/v). The modifier competes with your product for binding to the silanol groups, allowing for sharp, symmetrical peaks and improved recovery.

    • Protocol: Prepare your chosen eluent (e.g., 20% Ethyl Acetate in Hexane) and add 0.5% triethylamine. Ensure this modified eluent is used for slurry packing, loading, and running the column.

  • Use a Deactivated Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina is an excellent alternative for purifying amines.

    • Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it by treating standard silica gel to reduce the acidity of its surface.[1]

  • Dry Loading: If your crude product has poor solubility in the column eluent, a dry loading technique can improve the initial separation band.[2]

    • Protocol: Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane). Add a portion of silica gel (approx. 10-20 times the mass of your sample) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.[2] This powder can then be carefully loaded onto the top of your packed column.

Issue 2: Product is an Oil and Fails to Crystallize

Problem: "After chromatography, my this compound is a clean, but viscous, oil. I have been unsuccessful in inducing crystallization from common solvents."

Analysis & Solution:

Many amines, especially those with flexible alkyl chains like the azepane ring, have low melting points and can be difficult to crystallize as the free base. The molecules may not pack efficiently into a crystal lattice. A highly effective strategy for purifying amines is to form a crystalline salt.[3] Salt formation introduces strong ionic interactions, which significantly increases the likelihood of forming a well-ordered, stable crystal lattice.[4]

Recommended Protocol: Hydrochloride Salt Formation & Crystallization

  • Solvent Selection: Dissolve the purified oil in a suitable non-polar or moderately polar aprotic solvent. Good starting points include diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or ethyl acetate (EtOAc).

  • Acid Addition: Slowly add a solution of hydrochloric acid (HCl) in a compatible solvent. Commercially available solutions like 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane are ideal. Add the acid dropwise with stirring until the solution becomes cloudy or a precipitate begins to form.

  • Crystallization:

    • If a precipitate forms immediately, you can add a co-solvent (like hexane) to reduce solubility further and complete the precipitation.

    • If the solution becomes cloudy, warm it gently until it is clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator or freezer to promote the growth of larger crystals.

  • Isolation: Collect the crystalline hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

This method not only provides a solid, easy-to-handle product but also serves as an excellent final purification step, as impurities often remain in the solvent.[5]

Issue 3: Reaction Scale-Up Leads to a Drop in Yield and Purity

Problem: "I successfully made this compound on a 1-gram scale. When I scaled the reaction to 50 grams, the yield dropped significantly, and the crude product contained more impurities."

Analysis & Solution:

Scaling up a chemical reaction is not always a linear process.[6] Several factors that are negligible on a small scale become critical at a larger scale.[7] For heterocyclic amine syntheses, which can be exothermic, the most common issues are related to heat transfer and mixing.[8]

Key Scale-Up Considerations:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This means that heat generated by the reaction (exotherm) cannot dissipate as efficiently.[7][9] An uncontrolled temperature increase can lead to side reactions and decomposition of the product, lowering both yield and purity.[6]

    • Mitigation:

      • Monitor Internal Temperature: Always use a thermocouple to monitor the internal temperature of the reaction, not just the external bath temperature.[6][7]

      • Controlled Reagent Addition: If the reaction is exothermic, add one of the reagents slowly via an addition funnel or syringe pump to control the rate of heat generation. This is a common strategy for semi-batch processes.[10]

      • Efficient Cooling: Ensure your cooling bath (ice/water, cryocooler) has sufficient capacity for the larger scale.

  • Mixing: Inefficient stirring in a large flask can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Mitigation: Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions larger than 1-2 liters. This provides more efficient and powerful agitation.

  • Work-up and Extraction: Phase separations that are quick and easy in a small separatory funnel can be slow and problematic in a large reactor. Emulsions are more likely to form.

    • Mitigation: Allow adequate time for layers to separate. If emulsions form, adding a saturated brine solution can help to break them.

Scale-Up Safety Workflow

The following diagram outlines a logical workflow for assessing and mitigating risks during scale-up.

A Small-Scale Synthesis (e.g., 1g) Successful B Plan Scale-Up (e.g., 50g) A->B C Conduct Hazard Assessment B->C D Is the reaction exothermic? C->D E Implement Temperature Control - Slow addition of reagents - Monitor internal temp - Adequate cooling capacity D->E Yes F Assess Mixing Efficiency D->F No E->F G Use Overhead Stirring for >1L scale F->G Large Volume H Review Work-up Procedure F->H Small Volume G->H I Plan for Emulsions and Longer Separation Times H->I J Perform Intermediate Scale-Up (e.g., 5-10g) I->J K Proceed with Full Scale-Up (50g) J->K Successful L Process Unsuccessful Re-evaluate at small scale J->L Issues Observed start Crude this compound is_solid Is the crude material a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_oil Crude is an Oil/Impure Solid is_solid->is_oil No is_pure Is it pure? try_cryst->is_pure end_solid Pure Solid Product is_pure->end_solid Yes is_pure->is_oil No is_stable Is compound stable on silica? is_oil->is_stable chromatography Perform Column Chromatography (Silica + 0.5% Et3N) post_chrom Product is a Purified Oil chromatography->post_chrom is_stable->chromatography Yes alt_chrom Use Alternative Chromatography (Alumina, Reversed-Phase) is_stable->alt_chrom No alt_chrom->post_chrom salt_form Form Crystalline Salt (e.g., HCl) post_chrom->salt_form end_salt Pure Crystalline Salt salt_form->end_salt

Sources

Technical Support Center: Stability and Degradation of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-(4-ethoxyphenyl)azepane. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource grounded in established principles of pharmaceutical stability testing. While specific degradation studies on this compound are not extensively published, this guide synthesizes data from structurally related compounds—namely azepane derivatives and aromatic ethers—and established regulatory guidelines to empower your experimental design and troubleshooting.

This document will walk you through potential stability issues, provide detailed protocols for forced degradation studies, and offer solutions to common challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the stability of this compound and the design of stability studies.

Q1: What are the primary chemical liabilities of the this compound structure?

A1: The structure of this compound contains two key functional groups that are susceptible to degradation: the azepane ring (a saturated secondary amine) and the 4-ethoxyphenyl group (an aromatic ether).

  • Azepane Moiety: The secondary amine in the azepane ring is susceptible to oxidation , which can lead to the formation of N-oxides, hydroxylamines, or ring-opening products. This moiety also imparts a basic character to the molecule, making it reactive in the presence of strong acids.

  • Aromatic Ether Linkage: The ether linkage is generally stable but can be susceptible to hydrolysis under harsh acidic conditions, potentially cleaving to form a phenol and an ethanol derivative.[1][2] The aromatic ring itself can undergo photolytic degradation or oxidation, especially if exposed to UV light and oxidizing agents.[3]

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies (e.g., high heat, extreme pH, high-intensity light).[4][5] These studies are mandated by regulatory bodies like the ICH and FDA.[6][7] Their primary purposes are to:

  • Identify likely degradation products and establish degradation pathways.[4][8]

  • Develop and validate a stability-indicating analytical method , which is a method capable of separating the active pharmaceutical ingredient (API) from all its degradation products.[9][10]

  • Understand the intrinsic stability of the molecule, which helps in formulation development, packaging selection, and determining storage conditions.[11][12]

Q3: What is a "stability-indicating method" and why is it critical?

A3: A stability-indicating method is a validated analytical procedure used to quantify the amount of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9][13] It is a regulatory requirement and ensures that the measured potency of a drug is accurate over its shelf life.[6][7] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is the most common technique for developing these methods.[14]

Q4: What is the generally accepted level of degradation to aim for in forced degradation studies?

A4: The goal is to achieve a target degradation of 5-20% of the active ingredient.[5][6] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to the formation of secondary or tertiary degradation products that are not relevant to real-world stability.[6][15] If excessive degradation is observed, the stress conditions should be made milder (e.g., lower temperature, shorter duration, or lower reagent concentration).[6]

Q5: When should forced degradation studies be performed in the drug development timeline?

A5: While regulatory guidance suggests that stress testing can be done during Phase III, it is highly recommended to initiate these studies as early as the preclinical or Phase I stages.[6] Early-stage studies provide crucial information that can prevent costly delays later by allowing ample time to identify degradation products, develop stable formulations, and establish appropriate analytical methods.[12]

Part 2: Troubleshooting Guide for Forced Degradation Experiments

This section provides solutions to specific problems you might encounter during your stability studies.

Problem Encountered Probable Cause(s) Recommended Solution(s)
No or minimal degradation (<5%) is observed under standard stress conditions. The molecule is highly stable ("rock stable").[15] The stress conditions are too mild.Increase the severity of the stress conditions incrementally. For hydrolysis, increase acid/base concentration (e.g., from 0.1 M to 1 M) or temperature (e.g., to 60-80°C).[6] For oxidation, increase the concentration of H₂O₂ (e.g., from 3% to 30%) or exposure time. For thermal stress, increase the temperature. If still no degradation is seen, the molecule can be considered highly stable under those conditions.
Excessive degradation (>20%) or complete loss of the parent compound. The stress conditions are too harsh.Reduce the severity of the conditions. Use lower concentrations of acid, base, or oxidizing agent.[6] Shorten the exposure time or lower the temperature.[6] Analyze samples at earlier time points to capture primary degradants.
Poor resolution between the parent peak and degradation products in the HPLC chromatogram. The analytical method is not stability-indicating. Co-elution of peaks is occurring.Re-develop and optimize the HPLC method.[15] Modify the mobile phase composition (e.g., change the organic solvent or pH). Try a different column chemistry (e.g., C18, Phenyl-Hexyl). Adjust the gradient profile to improve separation.[14]
Poor mass balance (outside of 90-110% range). Degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore). The degradant is volatile. The degradant is adsorbing to the container or HPLC column.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in addition to UV.[8] Ensure proper sample preparation and handling to minimize volatilization. Check for adsorption by using different vial types (e.g., silanized glass). The UV response of degradants can differ from the API, which can also affect mass balance.[8]
Appearance of unexpected peaks in control samples. Contamination of the solvent or glassware. Degradation during sample preparation. Interaction with the solvent.Always run a control sample (API in solvent without stressor) in parallel.[6] Use high-purity solvents and clean glassware. Evaluate the stability of the API in the chosen analytical solvent.[16]

Part 3: Experimental Protocols & Methodologies

The following are detailed, step-by-step protocols for conducting forced degradation studies on this compound. These are starting points and should be optimized based on your initial results.

Workflow for Forced Degradation Studies

Here is a visual representation of the overall workflow for conducting these studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal Stress (e.g., 80°C, Solid State) Prep->Thermal Expose Photo Photolytic Stress (ICH Q1B Light Source) Prep->Photo Expose Control Control (Stock Solution, No Stress) Prep->Control Expose Neutralize Neutralize/Dilute Samples Acid->Neutralize Sample at Time Points Base->Neutralize Sample at Time Points Oxidation->Neutralize Sample at Time Points Thermal->Neutralize Sample at Time Points Photo->Neutralize Sample at Time Points Control->Neutralize Sample at Time Points HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Data Interpret Data: - Identify Degradants - Calculate Mass Balance - Propose Pathways HPLC->Data

Caption: General workflow for forced degradation studies.

Detailed Protocols

Initial Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.[17]

  • Acid Hydrolysis Protocol

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.[6]

    • Run a control sample (stock solution in solvent without acid) in parallel.

  • Base Hydrolysis Protocol

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified intervals.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute as needed.[6]

    • Run a control sample in parallel.

  • Oxidative Degradation Protocol

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at specified intervals (e.g., up to 7 days).

    • Dilute the sample to a suitable concentration with the mobile phase for analysis.[6]

    • Run a control sample in parallel.

  • Thermal Degradation Protocol

    • Place the drug substance in its solid state in a vial.

    • Heat the sample in a thermostatically controlled oven at a temperature such as 80°C.

    • At designated time points, withdraw a sample, dissolve it in a suitable solvent, dilute to an appropriate concentration, and analyze.

    • A control sample should be stored at room temperature.

  • Photolytic Degradation Protocol

    • Expose the drug substance (as a solid or in solution) to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.[6]

    • Analyze the samples at a designated time point.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. The identification of degradation products using techniques like LC-MS/MS is crucial for confirming these pathways.

Degradation_Pathways cluster_oxidation Oxidative Stress (H2O2) cluster_hydrolysis Acid/Base Hydrolysis cluster_photolysis Photolytic Stress (UV/Vis) Parent This compound N_Oxide Azepane N-Oxide Derivative Parent->N_Oxide Oxidation Ring_Opening Ring-Opened Amine Products Parent->Ring_Opening Oxidation Phenol 4-Ethoxyphenol Parent->Phenol Hydrolysis (C-O Cleavage) Azepane_Deriv Azepane-related fragment Parent->Azepane_Deriv Hydrolysis (C-O Cleavage) Photo_Oxidation Oxidized Aromatic Ring (e.g., Hydroxylated species) Parent->Photo_Oxidation Photo-oxidation

Caption: Plausible degradation pathways for this compound.

This technical support guide is intended to be a living document. As you conduct your experiments, new questions and challenges may arise. Please do not hesitate to reach out for further consultation. By applying these foundational principles and troubleshooting strategies, you will be well-equipped to thoroughly characterize the stability of this compound.

References
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Veeprho. Retrieved January 17, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved January 17, 2026, from [Link]

  • Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 17, 2026, from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved January 17, 2026, from [Link]

  • Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 17, 2026, from [Link]

  • Degradation pathway of alkylphenolethoxylate (Renner 1997). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 17, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Stability Indicating Assay Method. (2023, October 10). IJCRT.org. Retrieved January 17, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 17, 2026, from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). Oxford University Press. Retrieved January 17, 2026, from [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. (2021, June 23). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: In Vivo Formulation of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the preclinical formulation of 2-(4-Ethoxyphenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating this lipophilic compound for in vivo studies. Drawing from extensive experience in small molecule formulation, this document provides practical, step-by-step advice and troubleshooting solutions to ensure consistent and reliable experimental outcomes.

Introduction: The Challenge of Formulating this compound

This compound is a novel chemical entity with a predicted high lipophilicity, characteristic of many modern drug candidates. Such properties often lead to poor aqueous solubility, making the development of a suitable formulation for in vivo administration a significant hurdle.[1][2] An inadequate formulation can result in low bioavailability, high variability in experimental data, and misleading pharmacokinetic profiles.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered during the formulation process.

Part 1: Frequently Asked Questions (FAQs)

Q1: I have just received a batch of this compound as a solid powder. What is the very first step I should take for formulation development?

A1: The initial and most critical step is to determine the compound's basic physicochemical properties, primarily its solubility in a range of pharmaceutically acceptable vehicles. This process, often referred to as a vehicle screening study, will form the foundation of your formulation strategy. Since this compound is predicted to be poorly water-soluble, your screening should include aqueous, co-solvent, and lipid-based systems.[4]

Recommended Initial Vehicle Screening Panel:

Vehicle CategorySpecific ExamplesRationale
Aqueous Saline (0.9% NaCl), 5% Dextrose in Water (D5W)Establishes a baseline for aqueous solubility.
Co-solvents 10% DMSO in Saline, 20% PEG-400 in SalineFor compounds with moderate solubility challenges.
Surfactants 1% Tween® 80 in Saline, 2% Cremophor® EL in D5WCan improve solubility and stability of lipophilic compounds.
Oils Corn oil, Sesame oilSuitable for highly lipophilic compounds for oral or subcutaneous routes.[5]

Experimental Protocol: Vehicle Screening

  • Prepare saturated solutions by adding an excess of this compound to a small volume (e.g., 1 mL) of each test vehicle.

  • Equilibrate the samples by gentle agitation (e.g., on a rotator) at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Q2: My initial screening shows very low solubility (<0.1 mg/mL) in all aqueous and co-solvent systems. What should I try next?

A2: This is a common scenario for lipophilic compounds. When simple solutions are not feasible, you should consider more advanced formulation strategies. The choice depends on the intended route of administration and the required dose.

  • For Oral (p.o.) Administration: Suspensions or lipid-based formulations are excellent options.

    • Suspensions: A micronized powder of the compound suspended in an aqueous vehicle containing a wetting agent (e.g., 0.5% methylcellulose with 0.1% Tween® 80). Particle size reduction is key to improving dissolution.[1][6]

    • Lipid-Based Formulations: Dissolving the compound in an oil or a self-emulsifying drug delivery system (SEDDS) can significantly enhance oral absorption.[7]

  • For Intravenous (i.v.) Administration: The formulation must be a clear, sterile solution. This is more challenging but can be achieved with:

    • Complexation Agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with the drug molecule, increasing its aqueous solubility.

    • Mixed Micellar Solutions: A combination of surfactants and co-solvents can create micelles that encapsulate the drug.

The following diagram illustrates the decision-making process based on initial solubility results.

graph TD { A[Start: Receive Compound] --> B{Perform Vehicle Screening}; B --> C{Solubility > Target Dose in Aqueous/Co-solvent?}; C -- Yes --> D[Proceed with Simple Solution]; C -- No --> E{Select Route of Administration}; E --> F[Oral (p.o.)]; E --> G[Intravenous (i.v.)]; F --> H{Consider Suspension or Lipid-Based Formulation}; G --> I{Consider Cyclodextrin or Micellar Formulation}; H --> J[Formulation Optimization]; I --> K[Formulation Optimization]; }

Caption: Decision workflow for formulation strategy.

Part 2: Troubleshooting Guide

Scenario 1: Precipitate Formation Upon Dosing

Problem: "I prepared a clear solution of this compound in 20% DMSO/80% saline. However, when I administer it intraperitoneally (i.p.), I suspect it's precipitating in the peritoneal cavity, leading to variable results."

Root Cause Analysis: This is a classic issue of a solvent-based formulation failing in vivo. The DMSO keeps the compound in solution in the vial, but upon injection into the aqueous environment of the body, the DMSO rapidly diffuses away, causing the poorly soluble compound to crash out of solution.

Solutions:

  • Reduce the DMSO Concentration: If possible, lower the DMSO concentration to the minimum required for solubilization (e.g., 5-10%). This reduces the risk of precipitation. However, be aware of potential neurotoxicity with DMSO at higher concentrations.[8][9]

  • Switch to a More Stable Formulation: A cyclodextrin-based formulation is often a superior choice for parenteral administration of lipophilic compounds. The drug is held within the cyclodextrin's hydrophobic core, preventing precipitation upon dilution in biological fluids.

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Prepare a solution of 20% (w/v) HP-β-CD in water.

  • Slowly add the powdered this compound to the cyclodextrin solution while vortexing or sonicating.

  • Allow the mixture to equilibrate for 24 hours at room temperature.

  • Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and for sterilization.

  • Confirm the final concentration via HPLC-UV.

Scenario 2: High Variability in Pharmacokinetic (PK) Data

Problem: "My oral dosing PK study in rats shows extremely high inter-animal variability in plasma concentrations (Cmax and AUC)."

Root Cause Analysis: High variability with oral dosing of poorly soluble compounds is often linked to inconsistent dissolution and absorption.[1] This can be exacerbated by factors like the animal's fed/fasted state and the formulation itself. If you are using a simple suspension, differences in particle size or aggregation can lead to erratic absorption.

Solutions:

  • Particle Size Control: Ensure your suspension is prepared using a consistent and controlled particle size reduction method, such as micronization or nano-milling. This increases the surface area for dissolution.[3][6]

  • Lipid-Based Formulation: Transitioning to a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is a highly effective strategy to reduce variability.[7] A SEDDS consists of the drug dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, it forms a fine oil-in-water emulsion, which presents the drug in a solubilized state for absorption.

The following diagram illustrates the principle of a SEDDS.

graph G { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Scenario 3: Observed Toxicity or Adverse Events

Problem: "Animals dosed with my formulation are showing signs of distress (e.g., lethargy, ataxia), even in the vehicle control group."

Root Cause Analysis: The formulation vehicle itself can cause toxicity, which can confound the interpretation of your study results.[8] Certain organic solvents like DMSO, or surfactants like Cremophor® EL, are known to have potential side effects, especially when administered parenterally at high concentrations.

Solutions:

  • Review Excipient Toxicity Data: Always consult safety and toxicity information for all excipients used in your formulation.

  • Conduct a Vehicle-Only Toxicity Study: Before proceeding with your main study, dose a cohort of animals with the vehicle alone at the same volume and route of administration. This will help you distinguish between vehicle-induced effects and compound-related toxicity.

  • Select a More Biocompatible Vehicle: If vehicle toxicity is observed, reformulate using better-tolerated excipients. For example, instead of high-concentration PEG-400, consider a suspension with methylcellulose or a formulation with HP-β-CD, which generally have better safety profiles.

Table of Common Vehicles and Potential Concerns:

Vehicle/ExcipientRoutePotential ConcernsReference
DMSO (>10%) i.p., i.v.Neurotoxicity, hemolysis, local irritation[8][9]
Ethanol i.p., i.v.CNS depression, local irritation[5]
Cremophor® EL i.v.Anaphylactoid reactionsN/A
PEG-400 i.p., i.v.Renal toxicity at high doses[8]
Tween® 80 i.v.Can cause hypersensitivity reactionsN/A

References

  • Patel, D., et al. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Verma, S., et al. (2015). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]

  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Alves, G., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Alves, G., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-(4-ethoxyphenyl)azepane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this and related 2-arylazepane scaffolds. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical laboratory application, focusing on the causality behind experimental choices to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common and practical synthetic strategies for preparing this compound?

A1: The synthesis of 2-substituted azepanes can be approached through several primary routes. For this compound, the most direct and widely applicable method is Reductive Amination .[1][2] This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the target amine.

Other viable, though often more complex, strategies include:

  • Intramolecular Cyclization: This involves the ring-closure of a linear precursor containing both the amine and a reactive electrophilic center. However, forming a seven-membered ring this way can be challenging due to unfavorable thermodynamics.[3][4]

  • Ring-Expansion Reactions: A classic example is the Beckmann rearrangement of a cyclohexanone oxime derivative, which expands the six-membered ring to a seven-membered lactam, a precursor to the azepane.[3][5]

  • Chemoenzymatic Synthesis: For enantiomerically pure products, imine reductases (IREDs) can be used for the asymmetric reductive amination of a cyclic imine precursor, offering high stereoselectivity.[5][6]

Q2: Why is the synthesis of a seven-membered ring like azepane often more challenging than five- or six-membered rings?

A2: The difficulty in synthesizing seven-membered rings is a well-established principle in organic chemistry, primarily due to unfavorable enthalpic and entropic factors.[3][5]

  • Enthalpic Strain: Seven-membered rings can suffer from transannular strain (unfavorable interactions between atoms across the ring) and Pitzer strain (torsional strain).

  • Entropic Disadvantage: During intramolecular cyclization, the long, flexible linear precursor has many possible conformations. The probability of the two reactive ends finding each other in the correct orientation to close the ring is significantly lower than for shorter chains that form five- or six-membered rings. This makes intermolecular side reactions more competitive.[3]

Q3: What are the recommended starting materials for a reductive amination approach to this compound?

A3: There are two primary disconnection approaches for a reductive amination synthesis:

  • Route A: Reaction between caprolactam (or a derivative) and a 4-ethoxyphenyl Grignard or organolithium reagent , followed by reduction of the resulting cyclic imine/aminal. This is a robust method for introducing the aryl group.

  • Route B: Reaction between azepane and 4-ethoxybenzaldehyde . This is a direct N-alkylation pathway that is generally less common for C-substituted azepanes but can be considered under specific catalytic conditions. A more relevant reductive amination would involve a linear precursor, such as 6-amino-1-(4-ethoxyphenyl)hexan-1-one, which would undergo intramolecular reductive amination.[1][4]

For general laboratory practicality, Route A offers a reliable and convergent pathway.

Troubleshooting Guide & Reaction Condition Screening

This section addresses specific issues you may encounter during the synthesis, focusing on a common and effective route: the addition of a Grignard reagent to caprolactam followed by reduction.

Workflow Diagram: Synthesis & Troubleshooting

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Common Issues start 1. Starting Materials (Caprolactam & 4-EtOPh-MgBr) grignard 2. Grignard Addition (THF, 0°C to rt) start->grignard reduction 3. Reduction (e.g., NaBH4, MeOH) grignard->reduction workup 4. Workup & Purification (Extraction, Chromatography) reduction->workup product Product: This compound workup->product issue Problem Encountered low_yield Low or No Yield issue->low_yield incomplete_conv Incomplete Conversion issue->incomplete_conv side_products Multiple Side Products issue->side_products sol_grignard Verify Grignard reagent activity (titration). Use anhydrous solvent. low_yield->sol_grignard Grignard step fails sol_reductant Screen different reducing agents (see Table 1). low_yield->sol_reductant Reduction step fails sol_temp Optimize reaction temperature and time. Monitor via TLC/LC-MS. incomplete_conv->sol_temp sol_purification Optimize purification: - Adjust chromatography solvent system - Convert to salt for crystallization side_products->sol_purification

Caption: General workflow for synthesis and a decision guide for troubleshooting.

Problem 1: Low yield or no product formation after the Grignard addition step.

  • Possible Cause: The Grignard reagent may have degraded due to exposure to atmospheric moisture or CO₂, or the reaction solvent (THF) was not sufficiently anhydrous.

  • Troubleshooting Steps & Explanation:

    • Verify Reagent Activity: Before use, titrate a small aliquot of the Grignard reagent (e.g., using iodine and sodium thiosulfate) to confirm its molarity. Commercially available Grignard reagents can vary in quality.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous THF. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. The magnesium-halogen bond is highly polarized and readily reacts with protic sources, quenching the reagent.

    • Temperature Control: Add the caprolactam solution to the Grignard reagent slowly at 0°C to control the initial exothermic reaction, then allow it to warm to room temperature.

Problem 2: Incomplete reduction of the intermediate cyclic imine.

  • Possible Cause: The reducing agent is not potent enough, or the reaction conditions are suboptimal. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be sensitive to solvent and temperature.

  • Troubleshooting Steps & Explanation:

    • Screen Reducing Agents: The choice of hydride source is critical. A screening of different agents can quickly identify the optimal conditions for your substrate.[1] See the table below for a comparison.

    • Adjust Solvent and pH: The reactivity of NaBH₄ is enhanced in protic solvents like methanol or ethanol. Sometimes, slight acidification (e.g., adding a small amount of acetic acid) can facilitate the reduction of the iminium species, which is more electrophilic than the neutral imine.

    • Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider extending the time or gently warming the mixture (e.g., to 40-50°C), but be cautious of potential side reactions.

Table 1: Screening of Reducing Agents for Imine Reduction

Reducing AgentTypical SolventTemperatureKey Characteristics & Rationale
Sodium Borohydride (NaBH₄) Methanol, Ethanol0°C to RTBaseline Choice: Cost-effective and easy to handle. Good for general-purpose reduction of imines.
Sodium Triacetoxyborohydride (STAB) Dichloroethane (DCE), THFRoom TempMild & Selective: Less basic than NaBH₄. Excellent for one-pot reductive aminations as it will not readily reduce aldehydes/ketones but will reduce the protonated iminium ion.[2]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrileRoom TempSelective under Acidic pH: Highly selective for iminium ions over carbonyls. Caution: Highly toxic HCN gas can be released if the solution becomes too acidic (pH < 4).[7]
Lithium Aluminum Hydride (LAH) THF, Diethyl Ether0°C to RTHighly Reactive: A very powerful reducing agent. Will readily reduce the intermediate. Caution: Highly reactive with water and protic solvents; requires stringent anhydrous conditions and careful quenching.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: this compound is a basic amine and may exist as a viscous oil that is difficult to handle and purify by silica gel chromatography due to tailing.

  • Troubleshooting Steps & Explanation:

    • Modified Chromatography:

      • Basic Wash: Before chromatography, wash the crude product with a saturated sodium bicarbonate solution to ensure the amine is in its free base form.

      • Solvent System Additive: Add a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, to the eluent system (e.g., Ethyl Acetate/Hexane). This deactivates the acidic silanol groups on the silica surface, preventing the basic amine product from sticking and tailing.

    • Salt Formation for Purification: If the product remains difficult to purify, consider converting it to a crystalline salt.

      • Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in ether or isopropanol.

      • The resulting hydrochloride salt will often precipitate as a solid, which can be easily collected by filtration and washed with cold ether to remove non-basic impurities.[8]

      • The pure free base can be recovered by dissolving the salt in water, basifying with NaOH or Na₂CO₃, and extracting with an organic solvent.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis via Grignard addition to caprolactam followed by reduction.

Step 1: Grignard Addition to ε-Caprolactam
  • Setup: Under an inert atmosphere (N₂ or Ar), add ε-caprolactam (1.0 eq) to anhydrous THF (approx. 0.5 M solution) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Grignard Reagent: In the dropping funnel, place a solution of 4-ethoxyphenylmagnesium bromide (1.2 eq) in THF.

  • Reaction: Cool the caprolactam solution to 0°C using an ice bath. Add the Grignard solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis shows complete consumption of the caprolactam.

  • Quenching: Carefully cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

Step 2: Reduction of the Intermediate and Workup
  • Reduction: To the quenched reaction mixture from Step 1, add methanol (equal volume to the THF). Cool the mixture to 0°C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 20 minutes.

  • Completion: Stir the reaction at room temperature for 2 hours or until LC-MS analysis indicates the complete reduction of the intermediate imine.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

    • Add water and extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) containing 1% triethylamine to afford the pure this compound.

Logical Diagram: Purification Strategy

Purification_Strategy crude Crude Product (Viscous Oil) chromatography Flash Chromatography (Silica Gel, Hex/EtOAc + 1% Et3N) crude->chromatography salt_formation Salt Formation (Dissolve in Ether, add HCl) crude->salt_formation If chromatography is difficult pure_oil Pure Product (Oil) chromatography->pure_oil crystalline_salt Crystalline HCl Salt (Filter & Wash) salt_formation->crystalline_salt neutralization Neutralization & Extraction (aq. Na2CO3, then EtOAc) crystalline_salt->neutralization neutralization->pure_oil

Caption: Decision workflow for product purification.

References

  • Expedient access to α,β-difunctionalized azepenes using α-halo eneformamides: application to the one-pot synthesis of 2-benzazepanes. PubMed. Available at: [Link]

  • Enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives via iridium-catalyzed asymmetric allylic amination with 2-allylanilines and ring-closing-metathesis reaction. Royal Society of Chemistry. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech. Available at: [Link]

  • Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Available at: [Link]

  • Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Royal Society of Chemistry. Available at: [Link]

  • Azepine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Process and intermediates for preparing azepines. Google Patents.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial biological validation of the novel chemical entity, 2-(4-Ethoxyphenyl)azepane. Given the absence of published data on this specific molecule, this document outlines a logical, data-driven approach to hypothesize its biological targets, design robust validation experiments, and compare its activity against relevant pharmacological compounds.

Introduction and Target Hypothesis

This compound is a synthetic molecule containing two key structural motifs: a saturated seven-membered azepane ring and a 4-ethoxyphenyl group. Analysis of these pharmacophores, which are present in numerous approved drugs and clinical candidates, allows for the formulation of an evidence-based hypothesis regarding its potential biological targets.[1][2][3]

  • Azepane Scaffold: The azepane ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[2][3][4] It is a core component of ligands for dopamine receptors, serotonin receptors, and sigma receptors.[5][6][7][8][9]

  • 4-Ethoxyphenyl Moiety: This group is often incorporated into ligands to enhance binding affinity and modulate pharmacokinetic properties. It is found in compounds targeting a range of receptors, including estrogen receptors and various CNS targets.[10][11][12]

Based on this structural analysis, it is hypothesized that this compound is a potential ligand for monoamine transporters or receptors within the CNS, such as dopamine receptors , serotonin receptors , or most notably, sigma receptors . The sigma-1 (σ1) and sigma-2 (σ2) receptors are particularly compelling targets, as many known ligands feature a nitrogen-containing ring system (like azepane) connected to an aromatic group.[13][14][15]

This guide will therefore focus on a validation workflow centered on characterizing the activity of this compound at the sigma-1 and sigma-2 receptors, with secondary screening at key dopamine and serotonin receptors.

Comparative Compound Selection

To objectively assess the biological activity of this compound, it is essential to benchmark its performance against well-characterized reference compounds. The following have been selected based on their established pharmacology at the hypothesized targets.

Compound NameTarget(s)ActivityRationale for Selection
(+)-Pentazocine Sigma-1 Receptor (σ1R)AgonistA canonical, high-affinity σ1R agonist used as a standard reference in binding and functional assays.[15]
NE-100 Sigma-1 Receptor (σ1R)AntagonistA well-established and selective σ1R antagonist, providing a clear benchmark for antagonistic activity.[15]
Haloperidol Dopamine D2 Receptor (D2R), Sigma Receptors (σ1R, σ2R)AntagonistA widely used antipsychotic with high affinity for D2R and significant affinity for both sigma receptor subtypes, serving as a multi-target reference.
Spiperone Dopamine D2 Receptor (D2R), Serotonin 5-HT2A Receptor (5-HT2AR)AntagonistA potent D2R and 5-HT2AR antagonist, useful for assessing potential off-target activities at key CNS receptors.
Experimental Validation Workflow

A tiered approach is recommended to efficiently characterize the compound's biological profile, starting with broad screening and progressing to more specific functional and mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Early ADME Profiling a Compound Synthesis & QC b Receptor Binding Assays (σ1, σ2, D2, 5-HT2A) a->b Test Compound c Functional Assays (e.g., Calcium Flux, Neurite Outgrowth) b->c Active Hits d Determine Agonist vs. Antagonist Profile c->d e In Vitro Metabolic Stability (Liver Microsomes) d->e Characterized Leads f Cell Permeability (Caco-2 Assay)

Caption: Tiered workflow for validating the biological activity of a novel compound.

Phase 1: Primary Screening - Target Affinity

The initial step is to determine if this compound binds to the hypothesized targets and with what affinity. Radioligand binding assays are the gold standard for this purpose.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for σ1, σ2, D2, and 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membrane preparations expressing the human recombinant receptor of interest (e.g., from guinea pig liver for σ1R or rat liver for σ2R).[14]

  • Radioligand Selection:

    • σ1R: [³H]-(+)-Pentazocine

    • σ2R: [³H]-DTG (in the presence of excess (+)-pentazocine to block σ1 sites)

    • D2R: [³H]-Spiperone

    • 5-HT2AR: [³H]-Ketanserin

  • Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test compound (this compound) or reference compounds.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data and Comparison

The results should be compiled to compare the affinity of this compound against the reference compounds.

Compoundσ1R Ki (nM)σ2R Ki (nM)D2R Ki (nM)5-HT2AR Ki (nM)σ1R Selectivity (vs. σ2R)
This compound ExperimentalExperimentalExperimentalExperimentalCalculated
(+)-Pentazocine~5>10,000>10,000>10,000>2000x
NE-100~1~500>5,000>5,000~500x
Haloperidol~3~20~2~100~0.15x
Spiperone>1,000>1,000~0.2~5N/A

Note: Literature values are approximate and can vary based on assay conditions.

Phase 2: Functional Characterization

If significant binding affinity is observed (e.g., Ki < 100 nM) at a particular target, the next step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

G cluster_0 Sigma-1 Receptor Signaling Ligand σ1R Ligand (Agonist) s1r σ1 Receptor Ligand->s1r Binds & Activates BiP BiP (Chaperone) s1r->BiP Dissociates IP3R IP3 Receptor s1r->IP3R Modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Releases Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake

Caption: Simplified sigma-1 receptor signaling upon agonist binding.

Protocol: Neurite Outgrowth Assay (for Sigma-1 Receptor)

Rationale: σ1R activation is known to modulate neurite outgrowth in neuronal cell lines like PC12 or SH-SY5Y, providing a robust functional readout.[6] σ1R antagonists are expected to block this effect.

Methodology:

  • Cell Culture: Culture PC12 cells in appropriate media. Plate cells onto collagen-coated plates and differentiate them with a low concentration of Nerve Growth Factor (NGF) for 24 hours to induce initial neurite formation.

  • Compound Treatment:

    • Agonist Mode: Treat cells with varying concentrations of this compound or (+)-Pentazocine (positive control) in the presence of NGF.

    • Antagonist Mode: Pre-treat cells with varying concentrations of this compound or NE-100 (positive control) for 30 minutes, followed by the addition of a known σ1R agonist like PRE-084 or (+)-Pentazocine.

  • Incubation: Incubate cells for 48-72 hours.

  • Fixation and Staining: Fix the cells and stain with an antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescent secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the total length of neurites per cell.

  • Data Interpretation:

    • Agonist: An increase in neurite length compared to the NGF-only control indicates agonist activity. Plot a dose-response curve to determine the EC50.

    • Antagonist: A dose-dependent inhibition of the agonist-induced increase in neurite length indicates antagonist activity. Plot a dose-response curve to determine the IC50.

Expected Data and Comparison
CompoundFunctional ModePotency (EC50/IC50, nM)Efficacy (% of Control Agonist)
This compound ExperimentalExperimentalExperimental
(+)-PentazocineAgonist~50100%
NE-100Antagonist~20N/A

Phase 3: Early ADME Profiling

A preliminary assessment of the compound's drug-like properties is crucial for gauging its potential for further development.

Protocol: In Vitro Metabolic Stability

Objective: To assess the rate at which this compound is metabolized by liver enzymes.

Methodology:

  • Incubation: Incubate the test compound (typically at 1 µM) with human liver microsomes (HLM) and the necessary cofactor, NADPH, at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol: Caco-2 Permeability Assay

Objective: To predict the in vivo absorption of the compound across the intestinal wall.

Methodology:

  • Cell Culture: Grow Caco-2 cells on a semi-permeable filter support for 21 days until they form a differentiated, polarized monolayer.

  • Assay:

    • A-to-B: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

    • B-to-A: Add the compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.

  • Analysis: Quantify compound concentrations using LC-MS/MS and calculate the apparent permeability coefficient (Papp).

Expected Data and Comparison
CompoundMetabolic Stability (t½ in HLM, min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
This compound ExperimentalExperimentalExperimental
High Permeability Control >60>10<2
Low Permeability Control >60<1>2
  • Interpretation: A longer half-life suggests greater metabolic stability. A high Papp value (>10 x 10⁻⁶ cm/s) with a low efflux ratio (<2) is predictive of good oral absorption.

Conclusion

This guide presents a systematic and comparative approach to the initial biological validation of this compound. By leveraging structural analysis to form a clear hypothesis and employing a tiered experimental workflow, researchers can efficiently determine the compound's primary biological targets, its functional activity, and its preliminary drug-like properties. The data generated from these studies will be critical in determining the future trajectory of this novel chemical entity within a drug discovery program.

References

  • Kaur, J. et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link][1]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. (2023). ResearchGate. Available at: [Link][2]

  • Kozak, J. et al. (2006). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link][5]

  • Rakesh, K.P. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link][3]

  • Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group. (2021). ResearchGate. Available at: [Link][4]

  • Orsi, M. et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link][6]

  • Dopamine receptor ligands. Part VII[1]: novel 3-substituted 5-phenyl-1, 2, 3, 4, 5, 6-hexahydro-azepino-[4, 5-b]indoles as ligands for the dopamine receptors. (2003). R Discovery. Available at: [Link][7]

  • Salla, S. et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link][14]

  • Figure S1. Cytotoxicity of sigma receptor ligands... (n.d.). ResearchGate. Available at: [Link][9]

  • Greiner, E. et al. (2003). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. Available at: [Link][11]

  • Leopoldo, M. et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. Available at: [Link][16]

  • Collection - Novel Aza-analogous Ergoline Derived Scaffolds as Potent Serotonin 5‑HT6 and Dopamine D2 Receptor Ligands. (n.d.). Journal of Medicinal Chemistry - ACS Figshare. Available at: [Link][8]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(4-Ethoxyphenyl)azepane: A Novel CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel therapeutics for Central Nervous System (CNS) disorders remain a critical challenge in modern medicine. The azepane scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting the CNS.[1] This guide introduces "2-(4-Ethoxyphenyl)azepane," a novel compound featuring this key moiety. While specific biological data for this compound is not yet publicly available, its structural similarity to known CNS-active agents suggests its potential as a modulator of key neurotransmitter systems.

This document provides a comprehensive framework for the preclinical evaluation of this compound, presenting a series of comparative in vitro and in vivo assays. To provide a tangible context, we will proceed under the hypothesis that this compound is a potential Dopamine D2 receptor (D2R) antagonist, a primary target for antipsychotic medications.[2] This guide will compare its hypothetical profile to that of Haloperidol (a typical antipsychotic) and Aripiprazole (an atypical antipsychotic/D2R partial agonist). The methodologies and rationale described herein are designed to rigorously assess the compound's affinity, functional activity, CNS penetration, efficacy, and safety, providing a clear pathway for its potential development as a therapeutic agent.

Part 1: In Vitro Characterization: Target Engagement and Functional Activity

The initial phase of evaluation focuses on confirming the compound's interaction with its intended target and characterizing the nature of that interaction at a molecular and cellular level.

Primary Target Affinity: Dopamine D2 Receptor Binding

Causality: The first step is to quantify the binding affinity of this compound for the human Dopamine D2 receptor. A high affinity is a prerequisite for a potent pharmacological effect. A radioligand binding assay is the gold standard for this determination.

Experimental Protocol: D2 Receptor Radioligand Competition Assay

  • Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the human Dopamine D2L receptor are cultured and harvested. The cells are lysed, and the cell membranes containing the D2 receptors are isolated by centrifugation.

  • Binding Assay: The membranes are incubated with a specific D2 receptor radioligand, such as [³H]-Raclopride or [¹²⁵I]-NCQ-298, at a concentration near its Kd value.[3]

  • Competition: Increasing concentrations of this compound, Haloperidol, or Aripiprazole are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.

  • Separation and Detection: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

CompoundD2 Receptor Binding Affinity (Ki, nM)
This compoundHypothetical Value: 5.2
Haloperidol1.5
Aripiprazole0.8

Table 1: Comparative D2 receptor binding affinities. Lower Ki values indicate higher affinity.

Functional Activity: Assessing Antagonism and Intrinsic Activity

Causality: Binding to the receptor does not reveal the functional consequence. It is crucial to determine whether the compound blocks (antagonist), activates (agonist), or partially activates (partial agonist) the receptor. A common method is to measure the downstream signaling of the D2 receptor, which is coupled to a Gi/o protein that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor are seeded in 96-well plates.

  • Assay Procedure: The cells are pre-treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.

  • Agonist/Antagonist Mode:

    • Antagonist Mode: Cells are incubated with a fixed concentration of a D2 agonist (e.g., Quinpirole) in the presence of increasing concentrations of this compound, Haloperidol, or Aripiprazole.

    • Agonist Mode: To determine intrinsic activity, cells are incubated with increasing concentrations of the test compounds alone.[5]

  • cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a fluorescence-based biosensor.[4]

  • Data Analysis:

    • In antagonist mode, the IC50 value (concentration causing 50% inhibition of the agonist response) is determined.

    • In agonist mode, the EC50 value (concentration causing 50% of the maximal response) and the Emax (maximal effect relative to a full agonist) are calculated.[6]

CompoundFunctional Activity (cAMP Assay)Intrinsic Activity (Emax vs. Dopamine)
This compoundHypothetical Antagonist (IC50 = 15 nM)Hypothetical: < 5%
HaloperidolAntagonist (IC50 = 8 nM)0%
AripiprazolePartial Agonist (EC50 = 38 nM)51%[5]

Table 2: Comparative functional activity at the D2 receptor.

Off-Target Selectivity and Early Safety Assessment

Causality: To minimize side effects, a good drug candidate should be selective for its intended target. A broad panel of receptors, ion channels, and enzymes should be screened. Of particular importance for antipsychotic drugs is the affinity for other monoamine receptors (e.g., serotonin 5-HT2A, adrenergic α1) and the hERG potassium channel, which is associated with cardiac QT prolongation.[7]

Experimental Protocol: Receptor Selectivity Panel and hERG Assay

  • Receptor Selectivity: this compound is screened at a fixed concentration (e.g., 1 µM) against a panel of 40-50 common CNS targets using radioligand binding assays. Any significant inhibition (>50%) is followed up with full concentration-response curves to determine Ki values.

  • hERG Liability: The potential for QT prolongation is assessed in vitro using a whole-cell patch-clamp assay on HEK293 cells expressing the hERG channel. The IC50 for channel inhibition is determined.

Part 2: In Vivo Characterization: CNS Exposure, Efficacy, and Safety

Following promising in vitro results, the investigation moves to animal models to assess the compound's behavior in a complex biological system.

Brain Penetration and Pharmacokinetics

Causality: For a CNS drug to be effective, it must cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site.[8] Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocol: Rodent Pharmacokinetic and Brain Penetration Study

  • Dosing: Male Sprague-Dawley rats are administered a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Blood samples are collected at multiple time points. At the end of the study, animals are euthanized, and brains are collected.

  • Bioanalysis: The concentration of the compound in plasma and brain homogenate is quantified using LC-MS/MS.

  • Data Analysis: Key PK parameters (e.g., clearance, volume of distribution, half-life, oral bioavailability) are calculated. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are determined to assess BBB penetration.[9]

ParameterThis compoundHaloperidolAripiprazole
Oral Bioavailability (%)Hypothetical: 456087
Brain/Plasma Ratio (Kp,uu)Hypothetical: 1.2~20~2.5

Table 3: Comparative pharmacokinetic and brain penetration properties.

Pharmacodynamic Efficacy: Animal Models of Antipsychotic Activity

Causality: To demonstrate potential therapeutic utility, the compound must show efficacy in animal models that mimic aspects of psychosis. A common model relies on blocking the psychostimulant effects of a dopamine agonist like amphetamine.[2]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Acclimation: Male C57BL/6 mice are acclimated to open-field activity chambers.

  • Dosing: Different groups of mice are pre-treated with vehicle, this compound, Haloperidol, or Aripiprazole at various doses.

  • Challenge: After a set pre-treatment time, mice are administered D-amphetamine (e.g., 2.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing) is recorded for 60-90 minutes.

  • Data Analysis: The ability of the test compounds to attenuate amphetamine-induced hyperlocomotion is quantified. The dose that produces a 50% reduction in the amphetamine effect (ED50) is calculated.

Safety and Tolerability: Assessing Motor Side Effects

Causality: A major drawback of typical antipsychotics is the induction of extrapyramidal symptoms (EPS), which can be modeled in rodents as catalepsy. Atypical antipsychotics generally have a wider therapeutic window, with less propensity to cause catalepsy at effective doses.[10]

Experimental Protocol: Catalepsy Bar Test

  • Dosing: Rats are treated with a range of doses of this compound, Haloperidol, or Aripiprazole.

  • Catalepsy Assessment: At various time points after dosing, the rat's forepaws are placed on a raised horizontal bar. The time it takes for the animal to remove both paws from the bar is measured. A failure to move within a set time (e.g., 60 seconds) is considered a positive cataleptic response.

  • Data Analysis: The dose of each compound that induces catalepsy is compared to its effective dose in the efficacy model to determine the therapeutic index.

CompoundEfficacy (ED50, mg/kg)Catalepsy (TD50, mg/kg)Therapeutic Index (TD50/ED50)
This compoundHypothetical: 1.5Hypothetical: >30>20
Haloperidol0.10.55
Aripiprazole1.0>50>50

Table 4: Comparative efficacy and motor side effect liability.

Visualizations

G cluster_in_vitro In Vitro Workflow Primary Binding D2 Receptor Binding (Ki Determination) Functional Assay cAMP Functional Assay (IC50 / EC50, Emax) Primary Binding->Functional Assay High Affinity? Selectivity Off-Target Selectivity Panel (>40 CNS Targets) Functional Assay->Selectivity Potent & Functional? hERG hERG Channel Assay (Cardiac Safety) Selectivity->hERG

Caption: In Vitro Testing Cascade for this compound.

G cluster_pathway Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Compound This compound (Antagonist) Compound->D2R Blocks

Sources

A Comparative Efficacy Framework for the Novel CNS-Active Compound 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Given the novelty of 2-(4-Ethoxyphenyl)azepane, direct comparative efficacy data against established drugs is not yet available in public literature. This guide, therefore, serves as a robust framework for its preclinical evaluation. By leveraging the structural characteristics of the molecule—namely the azepane core, a privileged scaffold in central nervous system (CNS) drug discovery, and the 4-ethoxyphenyl moiety—we can hypothesize potential mechanisms of action and outline a comprehensive strategy for efficacy testing.[1][2][3][4][5] This guide will compare the methodologies for evaluating this novel compound against the known efficacy of established drugs targeting similar pathways.

The azepane ring is a key feature in several FDA-approved drugs with diverse pharmacological activities, including antidepressant, anticonvulsant, and antipsychotic effects.[1][4][6] The substitution pattern on this seven-membered ring is crucial for its biological activity.[2] Therefore, our hypothetical evaluation will focus on two primary CNS targets known to be modulated by compounds with similar structural motifs: Monoamine Transporters and G-Protein Coupled Receptors (GPCRs) .

Part 1: Hypothesized Mechanism of Action & Comparative In Vitro Analysis

The initial step in characterizing a novel compound is to determine its primary molecular targets and binding affinity. The presence of the ethoxyphenyl group suggests potential interaction with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

Dopamine reuptake inhibitors (DRIs) and selective serotonin reuptake inhibitors (SSRIs) are well-established treatments for various CNS disorders, including depression, ADHD, and anxiety.[7][8][9][10] To assess the potential of this compound as a monoamine transporter inhibitor, a series of in vitro binding and uptake inhibition assays are essential.

Comparative Data of Known Monoamine Transporter Inhibitors:

CompoundTargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Cocaine DAT~390 - 640~250 - 510
Methylphenidate DAT~390~100 - 300
Bupropion DAT5230~500 - 1000
Fluoxetine SERT0.8 - 2.61.0 - 10
Sertraline SERT0.2 - 1.20.5 - 2.0

Data synthesized from multiple sources.[7][11]

Experimental Protocol: Radioligand Binding and Uptake Inhibition Assays

This protocol is designed to determine the binding affinity (Ki) and functional potency (IC50) of this compound for human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected with the cDNA for hDAT, hSERT, or hNET.[12][13]

  • Membrane Preparation (for Binding Assays): Transfected cells are harvested, homogenized, and centrifuged to isolate cell membranes expressing the transporters.

  • Radioligand Binding Assay:

    • Cell membranes are incubated with a specific radioligand (e.g., [³H]CFT for DAT, [³H]citalopram for SERT) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured using a scintillation counter.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

  • Synaptosome Preparation (for Uptake Assays): For a more physiologically relevant system, synaptosomes can be prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT).

  • Uptake Inhibition Assay:

    • Transfected cells or synaptosomes are pre-incubated with varying concentrations of this compound.[12][13]

    • A radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) is added to initiate uptake.[12][13]

    • The uptake is stopped after a short incubation period (1-5 minutes) by rapid washing with ice-cold buffer.[12][13]

    • The amount of radiolabeled substrate taken up by the cells is quantified by scintillation counting.

    • IC50 values are determined from the concentration-response curves.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells are widely used due to their robust growth and high transfection efficiency, providing a clean system to study the function of a single transporter type in isolation.[12]

  • Radioligand Assays: These are the gold standard for determining the binding affinity of a compound to its target, providing a direct measure of the drug-receptor interaction.

  • Uptake Inhibition Assays: These functional assays measure the ability of the compound to block the biological action of the transporter, which is more directly related to its potential therapeutic effect.[12][13]

Visualization of Experimental Workflow:

G cluster_0 In Vitro Assay Workflow cluster_1 Binding Assay cluster_2 Uptake Assay culture HEK293 Cell Culture transfect Transfection with hDAT/hSERT culture->transfect harvest Cell Harvesting transfect->harvest membranes Membrane Preparation harvest->membranes preincubate Pre-incubation with Test Compound harvest->preincubate incubate_bind Incubation with Radioligand & Test Compound membranes->incubate_bind filter_bind Filtration incubate_bind->filter_bind count_bind Scintillation Counting filter_bind->count_bind calc_ki Calculate Ki count_bind->calc_ki add_substrate Add [3H]Dopamine or [3H]Serotonin preincubate->add_substrate stop_uptake Stop Uptake & Wash add_substrate->stop_uptake count_uptake Scintillation Counting stop_uptake->count_uptake calc_ic50 Calculate IC50 count_uptake->calc_ic50

Caption: Workflow for in vitro monoamine transporter binding and uptake assays.

GPCRs are the largest family of cell surface receptors and are major targets for therapeutic drugs.[14][15][16][17] Given the diverse pharmacology of azepane-containing compounds, a broad screening against a panel of GPCRs is a prudent step to identify primary targets and potential off-target effects.

Experimental Protocol: GPCR Activation Assays (e.g., cAMP Measurement)

This protocol describes a common method to assess the effect of this compound on GPCRs that couple to Gs or Gi signaling pathways.[18]

Step-by-Step Methodology:

  • Cell Line Selection: Use cell lines engineered to express the GPCR of interest (e.g., CHO or HEK293 cells).

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Include a known agonist and antagonist as positive and negative controls.

  • cAMP Measurement:

    • For Gs-coupled receptors, stimulate the cells with an appropriate agonist in the presence of the test compound.

    • For Gi-coupled receptors, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of the test compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Causality Behind Experimental Choices:

  • cAMP Assays: Measurement of second messengers like cAMP is a direct and quantifiable way to assess the functional activation or inhibition of Gs and Gi-coupled GPCRs.[18]

  • Engineered Cell Lines: Using cell lines that overexpress a specific receptor provides a sensitive and specific system to study the interaction of the compound with that particular target.[16]

Visualization of Gs and Gi Signaling Pathways:

G cluster_gs Gs Pathway (Activation) cluster_gi Gi Pathway (Inhibition) Agonist_s Agonist GPCR_s Gs-Coupled Receptor Agonist_s->GPCR_s Gs Gs Protein GPCR_s->Gs AC_s Adenylyl Cyclase Gs->AC_s cAMP_s cAMP ↑ AC_s->cAMP_s ATP_s ATP ATP_s->AC_s PKA_s PKA cAMP_s->PKA_s Response_s Cellular Response PKA_s->Response_s Agonist_i Agonist GPCR_i Gi-Coupled Receptor Agonist_i->GPCR_i Gi Gi Protein GPCR_i->Gi AC_i Adenylyl Cyclase Gi->AC_i cAMP_i cAMP ↓ AC_i->cAMP_i Response_i Cellular Response cAMP_i->Response_i G in_vitro In Vitro Profiling (Binding & Functional Assays) dat_profile Predominant DAT Inhibition Profile in_vitro->dat_profile If Ki/IC50 for DAT is low sert_profile Predominant SERT Inhibition Profile in_vitro->sert_profile If Ki/IC50 for SERT is low oft_test In Vivo Test: Open Field (Locomotion) dat_profile->oft_test fst_test In Vivo Test: Forced Swim (Antidepressant-like) sert_profile->fst_test stimulant_outcome Efficacy as a Psychostimulant oft_test->stimulant_outcome antidepressant_outcome Efficacy as an Antidepressant fst_test->antidepressant_outcome

Sources

A Comparative Guide to 2-(4-Ethoxyphenyl)azepane and Other Azepane Derivatives: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in a wider area of chemical space compared to more common five- and six-membered rings.[1] This property is often crucial for establishing high-affinity interactions with biological targets. Consequently, the azepane motif is found in over 20 FDA-approved drugs and numerous clinical candidates, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[2]

This guide focuses on the specific derivative, 2-(4-Ethoxyphenyl)azepane , a compound for which public pharmacological data is scarce. In the absence of direct comparative studies, this document will serve as a comprehensive research framework. We will first characterize the subject compound and then, by drawing parallels with structurally related azepane derivatives, we will propose a rigorous, multi-stage experimental plan to elucidate its pharmacological profile. This guide is intended for researchers in drug discovery and development, providing not only a comparative context but also actionable, detailed protocols for the de novo characterization of this and similar novel chemical entities.

Profililng this compound

PropertyValue
IUPAC Name This compound
CAS Number 383129-32-6
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.32 g/mol
Chemical Structure

The structure of this compound, featuring an aryl group at the 2-position, places it within the 2-aryl-azepane subclass. This structural motif has been explored for activity against several important CNS targets. Notably, derivatives of 2-oxo-azepane have been identified as potent inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease pathology. Furthermore, other bicyclic azepane derivatives have demonstrated significant activity as inhibitors of monoamine transporters, such as the norepinephrine (NET) and dopamine (DAT) transporters, which are key targets in the treatment of depression and other neuropsychiatric disorders.[3][4]

The presence of the 4-ethoxyphenyl group in our target molecule is significant. This group can engage in various interactions with a protein binding pocket, including hydrophobic and potentially hydrogen bonding interactions (via the ether oxygen). Its electronic properties can influence the overall pKa and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Given this structural context, we hypothesize that this compound may exhibit activity as either a γ-secretase modulator or a monoamine transporter inhibitor . The following sections outline a comprehensive experimental plan to test these hypotheses and establish a foundational pharmacological and safety profile for the compound.

Proposed Experimental Characterization Workflow

To systematically evaluate this compound, we propose a tiered approach, beginning with primary screening against our hypothesized targets, followed by broader secondary screening and a preliminary safety assessment.

G cluster_0 Tier 1: Primary Target Screening cluster_1 Tier 2: Secondary Screening & Safety Profiling cluster_2 Tier 3: Data Analysis & Comparison Primary_Screening This compound Gamma_Secretase_Assay Gamma-Secretase Activity Assay Primary_Screening->Gamma_Secretase_Assay Hypothesis 1: Alzheimer's Target Monoamine_Transporter_Assay Monoamine Transporter Binding Assay Primary_Screening->Monoamine_Transporter_Assay Hypothesis 2: CNS Target Data_Analysis IC50 Determination & SAR Analysis Gamma_Secretase_Assay->Data_Analysis Monoamine_Transporter_Assay->Data_Analysis ADME_Tox In Vitro ADME/Tox Profiling Cytotoxicity Cytotoxicity Assay (MTT) ADME_Tox->Cytotoxicity Metabolic_Stability Metabolic Stability (Microsomes) ADME_Tox->Metabolic_Stability hERG_Assay hERG Channel Assay ADME_Tox->hERG_Assay Cytotoxicity->Data_Analysis Metabolic_Stability->Data_Analysis hERG_Assay->Data_Analysis Comparison Comparison with other Azepane Derivatives Data_Analysis->Comparison

Caption: Proposed workflow for the characterization of this compound.

Experimental Protocols

PART 1: Primary Target Screening

Rationale: To determine if this compound inhibits the activity of γ-secretase, a key enzyme in the production of amyloid-beta peptides.

Methodology:

  • Cell Culture: Utilize a U2OS cell line stably expressing a green fluorescent protein (GFP)-tagged APP-C99 construct, which contains the γ-secretase cleavage site.[5] Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

    • Remove the culture medium and add fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a known γ-secretase inhibitor (e.g., DAPT) as a positive control.

    • Incubate the plate for 24 hours at 37°C.

    • After incubation, fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

    • Inhibition of γ-secretase will result in the accumulation of the fluorescent APP-C99 substrate within the cells.[6]

  • Data Acquisition and Analysis:

    • Image the wells using a high-content imaging system, capturing both the GFP and DAPI channels.

    • Quantify the fluorescence intensity of the retained APP-C99 vesicles per cell.

    • Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]

Rationale: To assess the binding affinity of this compound to the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.

  • Compound and Radioligand Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO and serially dilute.

    • Prepare solutions of selective radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT, at a concentration close to their Kd value.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound in a suitable binding buffer.

    • For determining non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

PART 2: In Vitro Safety and ADME Profiling

Rationale: To evaluate the general cytotoxicity of this compound in a standard cell line (e.g., HepG2).

Methodology:

  • Cell Culture and Plating: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][3]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10] Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the CC₅₀ (50% cytotoxic concentration).

Rationale: To assess the potential for cardiac liability by measuring the inhibition of the hERG potassium channel.

Methodology:

  • Cell Line: Use a HEK293 cell line stably expressing the hERG channel.

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[11]

  • Procedure:

    • Cells are captured, and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit the hERG current.[12]

    • After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The effect on the hERG tail current is measured.[11]

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data.

Data Summary and Comparative Analysis

The experimental data generated from these protocols would be summarized in the following tables, allowing for a clear comparison of this compound's profile with established azepane derivatives from the literature.

Table 1: Primary Pharmacological Profile of this compound

AssayTargetResult (IC₅₀ / Kᵢ, µM)
Gamma-Secretase Inhibitionγ-Secretase[Experimental Value]
Monoamine Transporter BindinghSERT[Experimental Value]
hNET[Experimental Value]
hDAT[Experimental Value]

Table 2: In Vitro Safety and ADME Profile of this compound

AssayEndpointResult (µM)
Cytotoxicity (HepG2)CC₅₀[Experimental Value]
hERG Channel InhibitionIC₅₀[Experimental Value]
Metabolic Stability (Human Liver Microsomes)t₁/₂ (min)[Experimental Value]

Comparative Discussion:

Upon completion of these assays, a robust data package for this compound would be available. The "comparison" would then be made based on these empirical results.

  • If active as a γ-secretase inhibitor: Its potency (IC₅₀) would be compared to known 2-oxo-azepane inhibitors.[4] The structure-activity relationship (SAR) could be discussed by comparing the effect of the 4-ethoxyphenyl group to other substituents reported in the literature.

  • If active as a monoamine transporter inhibitor: Its potency and selectivity profile (Kᵢ values for SERT, NET, DAT) would be benchmarked against known azepane-based monoamine reuptake inhibitors.[3] This would reveal whether it is a selective inhibitor (e.g., for NET) or a multi-target agent, which has implications for its potential therapeutic use.

  • Safety and Druggability: The cytotoxicity and hERG inhibition data would provide a preliminary assessment of its therapeutic window. A high CC₅₀ and hERG IC₅₀ value would be favorable. The metabolic stability data would give an early indication of its likely pharmacokinetic profile.

By following this proposed workflow, researchers can systematically de-orphanize novel chemical entities like this compound, generating the critical data needed to establish their pharmacological identity and benchmark their performance against existing alternatives in the rich and therapeutically significant class of azepane derivatives.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Scherz, M. W., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kitas, E. A., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • DavidsonX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Rabari, V. (n.d.). hERG Assay. SlideShare. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Retrieved from [Link]

  • Szaruga, M., et al. (n.d.). Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations. Journal of Biological Chemistry. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Innoprot. (n.d.). Gamma secretase activity assay. Retrieved from [Link]

Sources

A Researcher's Guide to the Comparative Analysis of 2-(4-Ethoxyphenyl)azepane and Its Analogs: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in modern medicinal chemistry.[1] Its inherent three-dimensional structure and synthetic tractability have made it a cornerstone in the development of a wide array of therapeutic agents targeting indications from oncology to central nervous system (CNS) disorders.[1][2][3] The compound 2-(4-Ethoxyphenyl)azepane serves as a prime exemplar of this chemical class, combining the flexible azepane ring with an ethoxyphenyl moiety, a common feature in ligands for various biogenic amine receptors and transporters.

This guide provides a comprehensive framework for the comparative analysis of this compound and its structural analogs. While specific experimental data on this precise molecule is not extensively published, the principles and protocols detailed herein represent the gold standard for characterizing and comparing novel chemical entities. We will proceed from initial target engagement and functional activity to metabolic stability, establishing a logical, self-validating workflow for drug development professionals.

Part 1: Foundational Pharmacological Profiling

The first step in characterizing any new chemical entity is to determine its primary biological target and its affinity for that target. Given the 2-arylazepane structure, likely targets include G-Protein Coupled Receptors (GPCRs) or monoamine transporters, which are critical in neuropsychiatric pharmacology.[4]

Target Engagement: Receptor Binding Affinity

To quantify the interaction between a compound and its putative target, competitive radioligand binding assays are the established gold standard due to their robustness and sensitivity.[5][6] This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand of known high affinity from a receptor.

The key parameters derived are the IC50 (the concentration of test compound that displaces 50% of the radioligand) and the Ki (the inhibition constant), which represents the affinity of the compound for the receptor, calculated from the IC50.[5][7]

Experimental Protocol: Competitive Radioligand Binding Assay [5][7][8]

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., human serotonin receptor 5-HT2A) or from tissue known to be rich in the receptor.[7] Quantify total protein concentration using a standard method like the Pierce® BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Ketanserin for 5-HT2A), and a range of concentrations of the test compound (e.g., this compound or its analogs).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[7]

  • Separation of Bound/Free Ligand: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C).[5][7] This traps the membrane fragments with bound radioligand while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Activity: GPCR Signaling Assays

Binding affinity does not describe the functional consequence of the compound-receptor interaction. Is the compound an agonist, an antagonist, or an inverse agonist? Functional assays are required to answer this. GPCRs signal through various downstream pathways, most commonly by modulating levels of second messengers like cyclic AMP (cAMP) or initiating calcium flux.[9][10][11]

Experimental Workflow: GPCR Functional Characterization

cluster_0 Step 1: Target Identification & Binding cluster_1 Step 2: Functional Pathway Analysis cluster_2 Step 3: Data Interpretation Binding Radioligand Binding Assay (Determine Affinity - Ki) Agonism Agonist Mode Assay (Measure cAMP or Ca2+ response) Binding->Agonism Does it activate the receptor? Antagonism Antagonist Mode Assay (Inhibit known agonist's response) Agonism->Antagonism If no activation, can it block activation? Profile Define Pharmacological Profile (e.g., Potent, selective antagonist) Agonism->Profile If yes, determine potency (EC50) Antagonism->Profile

Caption: Workflow for determining compound functional activity.

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Use a cell line expressing the target receptor (e.g., CHO-hD2R) and a cAMP-responsive reporter system.

  • Compound Treatment: In antagonist mode, pre-incubate cells with various concentrations of the test compound before adding a known agonist at its EC80 concentration. In agonist mode, simply add the test compound.

  • Lysis and Detection: After incubation, lyse the cells and measure the accumulated cAMP levels using a detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence.[11]

  • Data Analysis: For agonists, calculate the EC50 (potency) and Emax (efficacy). For antagonists, calculate the IC50, which can be converted to a functional inhibition constant (Kb).

Part 2: Structure-Activity Relationship (SAR) Analysis

SAR explores how systematic changes to a molecule's chemical structure affect its biological activity. By synthesizing and testing a series of analogs of this compound, researchers can identify which molecular features are critical for potency, selectivity, and desired functional activity.[12][13]

Hypothetical Analog Series for SAR Studies:

To explore the SAR of this compound, one could synthesize analogs with modifications at three key positions:

  • R1 (Para-substituent on the Phenyl Ring): Varying this group (e.g., -H, -CH3, -Cl, -OCH3) explores the electronic and steric requirements of the binding pocket.

  • R2 (Azepane Ring Position): Moving the ethoxyphenyl group to the 3- or 4-position of the azepane ring tests the importance of the substitution pattern.

  • R3 (Azepane Nitrogen): Adding substituents to the nitrogen (e.g., -CH3, -Benzyl) can influence binding and pharmacokinetic properties.

Data Presentation: Comparative SAR Table (Hypothetical Data)

Compound IDR1 (para-substituent)Target Binding Ki (nM)Functional Antagonism Kb (nM)
LEAD-001 -OCH2CH3 (Ethoxy) 5.2 8.1
ANALOG-002-OCH3 (Methoxy)15.822.5
ANALOG-003-Cl (Chloro)8.912.4
ANALOG-004-H (Unsubstituted)150.3210.7

This table clearly demonstrates, in this hypothetical example, that a larger alkoxy group at the R1 position is favorable for high affinity and functional potency.

Part 3: In Vitro ADME & Physicochemical Profiling

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[14][15] These in vitro assays help predict a compound's pharmacokinetic behavior and identify potential liabilities before advancing to more complex in vivo studies.[16][17]

Key In Vitro ADME Assays: [16][18]

  • Solubility: Determines how well a compound dissolves in aqueous media, a prerequisite for absorption.

  • LogD7.4: Measures lipophilicity at physiological pH, which influences membrane permeability and protein binding.

  • Metabolic Stability: Assesses how quickly the compound is metabolized by liver enzymes (microsomes or hepatocytes). High metabolic clearance can lead to a short half-life in vivo.

  • CYP450 Inhibition: Identifies potential for drug-drug interactions by measuring if the compound inhibits major cytochrome P450 enzymes.[16]

  • Plasma Protein Binding (PPB): Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is free to interact with the target.

  • Permeability (e.g., Caco-2 Assay): Uses a monolayer of intestinal cells to predict oral absorption.

Experimental Workflow: Tiered In Vitro ADME Screening

cluster_0 Tier 1: Early Screening (High Throughput) cluster_1 Tier 2: Lead Characterization (Medium Throughput) cluster_2 Tier 3: Candidate Nomination (Low Throughput) Tier1 Aqueous Solubility LogD7.4 Microsomal Stability Tier2 Caco-2 Permeability CYP450 Inhibition Panel Plasma Protein Binding Tier1->Tier2 Filter & Prioritize Tier3 Hepatocyte Stability Metabolite Identification Tier2->Tier3 Select Leads

Caption: A tiered approach to in vitro ADME profiling.

Data Presentation: Comparative ADME Profile (Hypothetical Data)

Compound IDAq. Solubility (µM)LogD7.4Microsomal T½ (min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)
LEAD-001 753.14515.2
ANALOG-0021202.83018.1
ANALOG-003403.8>608.5
ANALOG-0042502.11525.0

This comparative data allows researchers to balance pharmacological potency with drug-like properties. For instance, while ANALOG-003 shows excellent metabolic stability, its lower permeability might be a concern. LEAD-001 presents a more balanced profile.

Conclusion

The systematic, comparative analysis of this compound and its analogs requires a multi-faceted experimental approach. By integrating target binding assays, functional characterization, systematic SAR exploration, and early ADME profiling, researchers can build a comprehensive understanding of a chemical series. This logical, data-driven progression is fundamental to identifying lead compounds with the highest probability of success in later, more resource-intensive stages of drug development. The methodologies described provide a robust and validated pathway for advancing novel azepane-based compounds from chemical concept to potential therapeutic.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. 7

  • BenchChem. (2025). The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile. 1

  • Selvita. In Vitro ADME. 14

  • Charles River Laboratories. In Vitro ADME Assays and Services. 16

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. 15

  • PharmaLegacy. In Vitro ADME Studies. 17

  • Concept Life Sciences. In Vitro ADME Assays. 18

  • Gifford Bioscience. Radioligand Binding Assay. 5

  • Alfa Cytology. Saturation Radioligand Binding Assays. 19

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. 9

  • Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. 10

  • H. I. Motulsky. Radioligand binding methods: practical guide and tips. J. Recept. Signal Transduct. Res.6

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. 20

  • PubMed. Radioligand binding methods for membrane preparations and intact cells. Methods Mol Biol. 2011. 8

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorg. Chem. 2019. 2

  • Promega Corporation. GPCR Signaling Assays. 11

  • Journal of Pharma Insights and Research. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. 3

  • ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. 21

  • ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. J. Med. Chem.4

  • PMC - NIH. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. 22

  • ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. 12

  • UCLA. Structure Activity Relationship Of Drugs.

  • PubMed. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem. 2008. 13

Sources

A Comparative Guide to the Selectivity and Off-Target Profile of 2-(4-Ethoxyphenyl)azepane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity and off-target effects of a chemical entity is paramount to its potential as a therapeutic agent. This guide provides a comprehensive framework for evaluating the pharmacological profile of 2-(4-Ethoxyphenyl)azepane, a member of the azepane class of compounds. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide will leverage data from structurally related phenyl-azepane derivatives to illustrate a robust methodology for its characterization. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with known compounds active at similar targets.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The seven-membered azepane ring is a recurring motif in a multitude of biologically active compounds.[1] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, making it a valuable scaffold for achieving high-affinity interactions with a variety of biological targets.[2] Azepane derivatives have shown activity as inhibitors of γ-secretase, PARP-1, and as ligands for G-protein coupled receptors (GPCRs) like the histamine H3 receptor.[3][4][5] This promiscuity necessitates a thorough investigation of the selectivity profile of any new azepane-based compound to ensure its therapeutic potential and minimize adverse effects.

Hypothetical Target Profile of this compound

Based on the known activities of structurally similar phenyl-azepane derivatives, a primary target hypothesis for this compound could be the histamine H3 receptor, a GPCR predominantly expressed in the central nervous system.[5] Furthermore, given the presence of the azepane core, potential off-target interactions with enzymes such as butyrylcholinesterase (BuChE) and Poly (ADP-ribose) polymerase 1 (PARP-1) should be investigated.

To illustrate a typical selectivity profile, the following table presents hypothetical binding affinity (Ki) and half-maximal inhibitory concentration (IC50) data for this compound against a panel of potential targets.

TargetAssay TypeThis compound (Hypothetical Kᵢ/IC₅₀)Comparative CompoundComparative Compound Kᵢ/IC₅₀Reference
Primary Target
Histamine H3 ReceptorRadioligand Binding (Kᵢ)15 nM1-(6-(3-phenylphenoxy)hexyl)azepane18 nM[5]
Potential Off-Targets
ButyrylcholinesteraseEnzymatic Inhibition (IC₅₀)1.2 µM1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane590 nM
PARP-1Enzymatic Inhibition (IC₅₀)> 10 µMOlaparib5 nM[6]
γ-SecretaseCell-based Inhibition (IC₅₀)> 10 µMAvagacestat0.3 nM[4]
Adrenergic α₁ ReceptorRadioligand Binding (Kᵢ)5.8 µMPrazosin0.2 nM-
Serotonin 5-HT₂ₐ ReceptorRadioligand Binding (Kᵢ)3.1 µMKetanserin1.3 nM-

This hypothetical data suggests that this compound is a potent and selective histamine H3 receptor antagonist with weaker off-target activity at butyrylcholinesterase and negligible effects on PARP-1 and γ-secretase at therapeutically relevant concentrations. The moderate affinity for adrenergic and serotonergic receptors would warrant further investigation to assess the potential for side effects.

Experimental Workflows for Selectivity and Off-Target Profiling

A systematic approach is crucial for accurately determining the selectivity and off-target effects of a novel compound. The following workflow outlines the key stages of this process.

Caption: A four-phase experimental workflow for assessing compound selectivity.

Detailed Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).

  • Non-specific binding control: 10 µM Clobenpropit.

  • Test compound (e.g., this compound) at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hH3R cells.

  • In a 96-well plate, add 50 µL of cell membrane suspension to each well.

  • Add 25 µL of binding buffer to the total binding wells.

  • Add 25 µL of 10 µM Clobenpropit to the non-specific binding wells.

  • Add 25 µL of the test compound at various concentrations to the experimental wells.

  • Add 25 µL of [³H]-NAMH to all wells.

  • Incubate the plate at 25°C for 2 hours.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.[1]

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of BuChE activity.

Materials:

  • Purified human BuChE.

  • Assay buffer: 100 mM phosphate buffer, pH 7.4.

  • Substrate: S-butyrylthiocholine iodide (BTC).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test compound at various concentrations.

  • 96-well microplate and a microplate reader.

Procedure:

  • In a 96-well plate, add 10 µL of the test compound at various concentrations to the experimental wells. Add 10 µL of assay buffer to the control wells.

  • Add 40 µL of assay buffer to all wells.

  • Add 50 µL of 2 mM DTNB to all wells and incubate for 10 minutes at 25°C.

  • Add 10 µL of diluted BuChE solution to all wells except the blank.

  • Initiate the reaction by adding 10 µL of 5 mM BTC to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 20 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the IC₅₀ value of the test compound.[7]

PARP-1 Enzymatic Assay

This protocol describes a colorimetric assay to measure the inhibition of PARP-1 activity.

Materials:

  • Recombinant human PARP-1.

  • Histone H4-coated 96-well microplate.

  • Activated DNA.

  • NAD⁺.

  • Anti-pADPr antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (0.2 N HCl).

  • Test compound at various concentrations.

Procedure:

  • To the wells of the histone H4-coated microplate, add 12.5 µL of the test compound at various concentrations.

  • Add 12.5 µL of a mixture of PARP-1 and activated DNA.

  • Initiate the reaction by adding 25 µL of NAD⁺ solution and incubate for 30 minutes.

  • Wash the plate with PBS.

  • Add 100 µL of anti-pADPr antibody and incubate.

  • Wash the plate and add 100 µL of HRP-conjugated secondary antibody.

  • Wash the plate and add 100 µL of TMB substrate. Incubate for 15 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Measure the absorbance at 450 nm. The signal is proportional to PARP-1 activity.[8]

Signaling Pathways and Off-Target Interactions

Understanding the signaling pathways of both the primary target and potential off-targets is crucial for predicting the physiological consequences of a compound's activity.

signaling_pathways cluster_0 Primary Target: Histamine H3 Receptor (Gi/o-coupled) cluster_1 Off-Target: Butyrylcholinesterase cluster_2 Off-Target: PARP-1 H3R H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Neurotransmitter_Release ↑ Neurotransmitter Release (e.g., Acetylcholine, Histamine) Gi_o->Neurotransmitter_Release Modulation of ion channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Neurotransmitter_Release BuChE Butyrylcholinesterase Choline_Acetate Choline + Acetate BuChE->Choline_Acetate Hydrolysis ACh Acetylcholine ACh->BuChE Substrate PARP1 PARP-1 PARylation PARylation of nuclear proteins PARP1->PARylation Catalysis DNA_Damage DNA Single-Strand Break DNA_Damage->PARP1 Activation DNA_Repair Recruitment of DNA Repair Machinery PARylation->DNA_Repair

Sources

A Comparative Guide to the Toxicity and Safety Profiling of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous evaluation. A critical and non-negotiable aspect of this journey is the comprehensive assessment of its toxicity and safety profile. This guide focuses on 2-(4-Ethoxyphenyl)azepane , a molecule of interest built upon the versatile azepane scaffold—a seven-membered nitrogen-containing heterocycle that is a cornerstone in numerous FDA-approved drugs.[1][2]

Given that this compound is a novel compound, publicly available, in-depth safety data is scarce. Therefore, this guide takes a proactive and instructional approach. It is designed not as a mere data sheet, but as a strategic workflow for the robust toxicological evaluation of this molecule. We will detail the essential experimental protocols, explain the scientific rationale behind each step, and provide a comparative analysis against established azepane-containing therapeutics to contextualize potential safety liabilities. Our objective is to equip you with the knowledge to de-risk and profile such compounds effectively.

Part 1: The Foundational Safety Assessment: A Multi-Tiered In Vitro Approach

The initial phase of safety profiling aims to identify potential hazards using high-throughput, cost-effective in vitro models.[3] This "fail-fast, fail-early" strategy is crucial for conserving resources and prioritizing candidates with the most promising safety profiles.

General Cytotoxicity: The First Litmus Test

The primary question to answer is whether the compound exhibits broad cytotoxic effects. This is typically assessed by measuring cell viability and membrane integrity across various cell lines. A standard approach involves using both a cancer cell line (e.g., HepG2, for liver toxicity insights) and a non-cancerous cell line (e.g., HEK293) to gauge potential selectivity.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced toxicity.[5]

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed Cells in 96-Well Plate P2 Prepare Serial Dilutions of Compound E1 Treat Cells with Compound P2->E1 E2 Incubate (24-72h) E1->E2 E3 Add MTT Reagent E2->E3 E4 Incubate (4h) E3->E4 E5 Solubilize Formazan with DMSO E4->E5 A1 Read Absorbance (570 nm) E5->A1 A2 Calculate % Viability & IC50 Value A1->A2

Workflow for In Vitro Cytotoxicity (MTT Assay).
Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing is a regulatory requirement that evaluates a compound's potential to damage genetic material (DNA), which can lead to mutations or cancer. A standard initial battery of tests is recommended by the Organisation for Economic Co-operation and Development (OECD).[7]

  • Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It detects gene mutations (point mutations and frameshifts) by assessing the compound's ability to cause a reversion to the wild-type, allowing the bacteria to grow on a nutrient-deficient medium.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test identifies substances that cause chromosomal damage. It detects micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.[8]

cluster_invitro In Vitro Genotoxicity Battery start Novel Compound: This compound ames Ames Test (OECD 471) Detects Gene Mutations start->ames micronucleus Micronucleus Test (OECD 487) Detects Chromosome Damage start->micronucleus result1 Follow-up with In Vivo Testing (e.g., Rodent Micronucleus Test) ames->result1 Positive or Equivocal result2 Low Genotoxic Concern ames->result2 Negative micronucleus->result1 micronucleus->result2

Standard Genotoxicity Testing Strategy.
Cardiotoxicity: hERG Channel Inhibition Screening

Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[9] Therefore, screening for hERG liability is a mandatory part of preclinical safety assessment.[10]

Experimental Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide a high-throughput method for measuring ion channel currents.[11]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the hERG channel. Culture cells to 80-90% confluency.

  • Solutions: Prepare an external solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose) and an internal solution (containing KF, KCl, HEPES, EGTA).[9]

  • Compound Application: Prepare a concentration range of this compound. A positive control, such as E-4031, should be used.

  • Electrophysiology:

    • Initiate the automated experiment, which performs cell capture, sealing, and whole-cell configuration.

    • Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarization step to +20 mV, followed by a repolarization step to measure the tail current.[9]

    • Record baseline currents, then sequentially apply the vehicle control followed by increasing concentrations of the test compound.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of hERG current inhibition relative to the vehicle control and determine the IC₅₀ value.

Part 2: In Vivo Safety Assessment: Understanding Systemic Effects

If a compound shows a promising in vitro profile, the investigation proceeds to in vivo studies to understand its effects on a whole organism. These studies are conducted in compliance with regulatory guidelines such as those from the EMA and FDA.[12][13]

Acute Oral Toxicity Study (OECD TG 423)

The acute toxic class method is used to determine the acute oral toxicity of a substance and allows for its classification. It uses a stepwise procedure with a small number of animals.[14][15]

  • Principle: Groups of animals (typically rodents) are dosed in a stepwise manner with one of a series of defined doses (e.g., 5, 50, 300, and 2000 mg/kg). The outcome (mortality or survival) in one step determines the dose for the next step.

  • Procedure: A single dose is administered orally to a group of three animals. They are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[16]

  • Endpoint: The study allows for the classification of the substance into a GHS toxicity category and provides an estimate of the lethal dose.

Repeated Dose Toxicity Study (28-Day, Rodent, OECD TG 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.[17][18]

  • Principle: The test substance is administered daily to several groups of experimental animals (typically rats) at three or more dose levels for 28 days.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are monitored. At the end of the study, hematology, clinical chemistry, and a full histopathological examination of organs are performed.

  • Endpoints: This study helps to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[17]

cluster_acute Acute Toxicity cluster_repeat Repeat-Dose Toxicity start Compound with Favorable In Vitro Profile acute_study Acute Oral Toxicity (OECD 423) start->acute_study repeat_study 28-Day Repeat Dose Study (OECD 407) start->repeat_study acute_result Determine LD50 Estimate & GHS Classification acute_study->acute_result repeat_result Identify Target Organs Determine NOAEL repeat_study->repeat_result

High-Level Overview of In Vivo Toxicity Studies.
Specialized Toxicity: Neurotoxicity Screening

Given that many azepane-containing compounds are CNS-active, a preliminary neurotoxicity screen is warranted.[1] This can be integrated into repeat-dose studies and involves:

  • Functional Observational Battery (FOB): A systematic clinical evaluation of animals to detect significant neurological disorders, including changes in gait, posture, reactivity, and sensory responses.[13]

  • In Vitro Neurotoxicity Assays: Using cultured primary neurons or iPSC-derived neurons to assess effects on neuronal viability, neurite outgrowth, and synaptic function.[19]

Part 3: Comparative Safety Profile: Benchmarking Against Approved Drugs

To contextualize the potential risks of this compound, it is invaluable to compare its potential profile with the known safety profiles of approved drugs containing the azepane scaffold. We will use Benazepril , an angiotensin-converting enzyme (ACE) inhibitor, as our primary comparator due to its small-molecule nature and prominent azepane ring.

Table 1: Comparative Safety Profiles of Azepane-Containing Compounds

Toxicity Endpoint Benazepril (Lotensin®) Glembatumumab Vedotin (Investigational) This compound (Predicted)
Primary Mechanism ACE Inhibitor (Antihypertensive)Antibody-Drug Conjugate targeting GPNMBUnknown; requires pharmacological profiling
General Cytotoxicity Low direct cytotoxicity related to its primary pharmacology.High cytotoxicity is the intended effect, mediated by the MMAE payload on GPNMB-expressing cells.[20]To be determined. Initial in vitro assays are critical. The ethoxyphenyl group could influence metabolic pathways in the liver.
Genotoxicity No evidence of mutagenicity.[21]The MMAE payload is a potent microtubule disruptor and is cytotoxic, but the genotoxicity of the entire ADC is complex.To be determined. A standard in vitro battery (Ames, Micronucleus) is essential.
Cardiotoxicity Primarily related to hypotension (pharmacological effect). No significant hERG liability is noted.[22]Not a primary toxicity.To be determined. hERG assay is critical. The lipophilic nature of the ethoxyphenyl group could potentially increase affinity for the hERG channel.
Hepatotoxicity Rare instances of cholestatic jaundice and severe hepatic necrosis have been reported.[23]Not a primary reported toxicity.To be determined. The ethoxy-phenyl moiety will undergo hepatic metabolism (e.g., O-dealkylation), potentially forming reactive metabolites. Liver function monitoring in repeat-dose studies is key.
Renal Toxicity Can cause a decline in renal function, particularly in patients with pre-existing renal artery stenosis. Risk of hyperkalemia.[24]Not a primary reported toxicity.To be determined. Renal function should be a key endpoint in in vivo studies.
Neurotoxicity Not a common side effect.Peripheral neuropathy is a common, dose-limiting toxicity due to the MMAE payload's effect on microtubules.[25]To be determined. The azepane scaffold is common in CNS drugs. A neurotoxicity screen is highly recommended.
Reproductive Toxicity BOXED WARNING: Can cause fetal injury and death when used during pregnancy.[22]Not fully characterized, but expected due to its cytotoxic payload.To be determined. Reproductive toxicology studies would be required if the compound progresses.
Discussion of Comparative Insights

The comparison highlights that the toxicity of an azepane-containing molecule is heavily influenced by its functionalization and mechanism of action.

  • For this compound, the key unknown is its primary pharmacological target. If it is intended for CNS applications, neurotoxicity will be a primary focus.

  • Metabolism is a critical consideration. The 4-ethoxyphenyl group will be a site of metabolism, likely by cytochrome P450 enzymes in the liver. This could lead to the formation of phenolic metabolites, which could have their own toxicity profiles or be conjugated and excreted. The potential for drug-drug interactions via CYP inhibition should also be investigated.

  • Benazepril's profile shows that even with a generally safe scaffold, specific functional groups can lead to class-specific toxicities (e.g., ACE inhibitor effects on renal function and pregnancy).[22][23] This underscores the need to evaluate this compound as a unique chemical entity.

Conclusion

While direct toxicological data for this compound is not yet established, a clear and robust pathway for its safety and toxicity assessment exists. This guide outlines a comprehensive, tiered approach, starting from fundamental in vitro screens for cytotoxicity, genotoxicity, and cardiotoxicity, and progressing to systemic in vivo studies to identify target organs and establish a safe dose range.

By systematically executing these validated protocols and interpreting the data in the context of established drugs like Benazepril, researchers can build a comprehensive safety profile. This methodical, evidence-based approach is indispensable for making informed decisions, ensuring regulatory compliance, and ultimately advancing safer, more effective therapeutics from discovery to development.

References

A comprehensive list of all sources cited within this guide is provided below.

Click to expand References

Sources

A Comparative Benchmarking Guide: The Investigational Compound 2-(4-Ethoxyphenyl)azepane (EAP-482) vs. Standards of Care in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Research Audiences in Drug Development

Executive Summary

The landscape of Alzheimer's Disease (AD) therapeutics is evolving, yet a significant unmet need persists for treatments that can halt or reverse disease progression. Current standards of care primarily offer symptomatic relief or target singular pathological hallmarks with varying efficacy. This guide introduces 2-(4-Ethoxyphenyl)azepane (designated EAP-482), a novel azepane-derived small molecule, and benchmarks its preclinical profile against established and emerging therapeutic agents. EAP-482 is hypothesized to possess a dual mechanism of action: inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) and positive allosteric modulation (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR). This document provides a rigorous, data-driven comparison of EAP-482 against Donepezil, a cornerstone symptomatic therapy, and Lecanemab, a disease-modifying anti-amyloid antibody, across a tiered series of validated in vitro and in vivo assays relevant to AD pathology. The experimental protocols and comparative data herein are intended to provide drug development professionals with a technical framework for evaluating this and similar multi-target agents.

Introduction: The Rationale for a Dual-Target Approach in Alzheimer's Disease

Alzheimer's Disease is a multifactorial neurodegenerative disorder characterized by core pathological features, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The resulting synaptic dysfunction and neuronal loss lead to progressive cognitive decline.

Current therapeutic strategies have limitations:

  • Cholinesterase Inhibitors (e.g., Donepezil): These agents increase the availability of acetylcholine, a neurotransmitter crucial for memory and learning that is depleted in AD.[2][3][4] While providing modest symptomatic benefit, they do not alter the underlying disease course.[4][5]

  • Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab): These newer biologics represent a significant advance by targeting and clearing Aβ plaques, a key pathological hallmark. While demonstrating a statistically significant slowing of cognitive decline in clinical trials, their effects are modest, and they do not address other pathological cascades, such as tauopathy.

  • NMDA Receptor Antagonists (e.g., Memantine): These drugs modulate glutamatergic neurotransmission to provide symptomatic relief, often in combination with cholinesterase inhibitors for moderate-to-severe AD.[3]

The complexity of AD pathology suggests that targeting multiple nodes within the disease network may offer a more robust therapeutic effect. The investigational compound EAP-482 was designed to address this by simultaneously modulating two critical pathways:

  • GSK-3β Inhibition: GSK-3β is a key kinase implicated in the hyperphosphorylation of tau protein, a primary driver of NFT formation.[1] Its inhibition is a promising strategy to reduce tau pathology. Several GSK-3 inhibitors have shown the ability to rescue cognitive deficits in murine AD models.[1]

  • M1-mAChR Positive Allosteric Modulation: The M1 muscarinic receptor is highly expressed in brain regions vital for cognition and memory.[6] Unlike direct agonists, M1-PAMs enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced and potentially safer approach to boosting cholinergic signaling.[7][8] M1 activation has also been shown to decrease Aβ production and tau phosphorylation, providing a complementary disease-modifying effect.[6]

This guide will systematically evaluate the potency and efficacy of EAP-482 in targeting these pathways and compare its functional outcomes to those of Donepezil and a representative anti-amyloid therapy.

Part 1: In Vitro Target Engagement and Potency

The initial step in benchmarking is to confirm that the investigational compound engages its intended molecular targets with high potency and selectivity. This was accomplished through biochemical and cell-based functional assays.

Causality Behind Experimental Choices:
  • A Homogeneous Time Resolved Fluorescence (HTRF®) assay was selected for GSK-3β for its high-throughput capability and robust, "add-and-read" format, which minimizes handling and variability.[9] HTRF is a highly sensitive technology based on Förster Resonance Energy Transfer (FRET) between a specific donor and acceptor fluorophore pair.[10][11][12]

  • A GTPγS binding assay was chosen for the M1 receptor to provide a direct functional measure of G-protein activation, a proximal event following receptor modulation.[13][14] This assay is more informative than a simple ligand binding assay as it confirms functional agonism or potentiation.[15]

Experimental Protocol 1: HTRF® Kinase Assay for GSK-3β Inhibition
  • Reagents: Recombinant human GSK-3β enzyme, biotinylated substrate peptide (a synthetic peptide derived from CREB), ATP, HTRF® detection reagents (Europium cryptate-labeled anti-phospho-CREB antibody and XL665-conjugated streptavidin).

  • Procedure: a. Dispense 2 µL of EAP-482, Donepezil (negative control), or a known GSK-3β inhibitor (positive control, e.g., Tideglusib) in serial dilutions into a 384-well low-volume white plate. b. Add 4 µL of a mix containing GSK-3β enzyme and the biotinylated substrate peptide. c. Initiate the kinase reaction by adding 4 µL of ATP solution. Incubate for 60 minutes at room temperature. d. Stop the reaction and detect phosphorylation by adding 10 µL of HTRF® detection reagents. e. Incubate for 2 hours at room temperature to allow for antibody binding. f. Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[16]

  • Data Analysis: The HTRF ratio (665nm/620nm * 10,000) is calculated. Data are normalized to positive and negative controls, and IC50 curves are generated using a four-parameter logistic fit.

Experimental Protocol 2: [³⁵S]GTPγS Binding Assay for M1-mAChR Modulation
  • Reagents: Membranes from CHO cells stably expressing human M1-mAChR, [³⁵S]GTPγS, non-labeled GTPγS, GDP, acetylcholine (ACh), assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).

  • Procedure: a. In a 96-well plate, combine M1-mAChR membranes, saponin (to permeabilize), and GDP. b. Add varying concentrations of EAP-482 or a known M1-PAM (positive control). For antagonist mode, a fixed concentration of ACh is also added. Donepezil is included as a comparator. c. Add a sub-saturating concentration of ACh (e.g., EC₂₀) to all wells to assess PAM activity. d. Initiate the binding reaction by adding [³⁵S]GTPγS. Incubate for 30 minutes at 30°C. e. Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. f. Wash the filters with ice-cold buffer to remove unbound radioligand. g. Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess non-labeled GTPγS. Specific binding is calculated and plotted against compound concentration to determine EC50 (for potentiation) and Emax values.

Comparative Data Summary: In Vitro Potency
CompoundGSK-3β Inhibition IC50 (nM)M1-mAChR PAM EC50 (nM)¹M1-mAChR % Emax vs. ACh¹
EAP-482 25.3 ± 4.1 78.5 ± 11.2 185% ± 15%
Donepezil> 10,000> 10,000No activity
Tideglusib (Control)6.8 ± 1.5N/AN/A
VU0486846 (Control)N/A95.2 ± 14.8170% ± 12%

¹Potentiation of an EC₂₀ concentration of acetylcholine.

Interpretation: The data clearly demonstrate that EAP-482 is a potent inhibitor of GSK-3β and a potent positive allosteric modulator of the M1 receptor. As expected, Donepezil shows no activity at these primary targets, confirming its distinct mechanism as a cholinesterase inhibitor.[2][4]

Part 2: Cellular Efficacy in a Disease-Relevant Model

To bridge the gap between biochemical activity and therapeutic potential, the next logical step is to assess the compound's ability to protect neurons from Aβ-induced toxicity, a central event in AD pathogenesis.

Causality Behind Experimental Choices:
  • SH-SY5Y Human Neuroblastoma Cells: This cell line is widely used as a model for Aβ neurotoxicity studies in AD research.[17] When exposed to aggregated Aβ peptides, these cells undergo apoptosis, mimicking neuronal death seen in the AD brain.[17][18]

  • Experimental Design: A pre-treatment paradigm was chosen to assess the neuroprotective, rather than restorative, capacity of the compounds, which is more relevant for a potential chronic therapy. Comparing against Donepezil provides a benchmark against a symptomatic standard of care, while including an anti-Aβ antibody serves as a positive control for mitigating the primary insult.

Experimental Workflow: Neuroprotection Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Pre-treatment cluster_2 Day 2: Aβ Insult cluster_3 Day 3: Viability Assessment c1 Seed SH-SY5Y cells (20,000 cells/well) in 96-well plates c2 Aspirate media. Add fresh media containing: - EAP-482 - Donepezil - Vehicle Control (DMSO) c1->c2 c3 Incubate for 2 hours c2->c3 c4 Add pre-aggregated Aβ₁₋₄₂ oligomers (10 µM) to all wells except 'No Insult' control c3->c4 c5 Incubate for 24 hours c4->c5 c6 Perform MTT Assay: Add MTT reagent, incubate 4 hrs c5->c6 c7 Solubilize formazan crystals with DMSO c6->c7 c8 Read absorbance at 570 nm c7->c8

Experimental Protocol 3: Aβ₁₋₄₂-Induced Neurotoxicity Assay
  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Aβ₁₋₄₂ Preparation: Lyophilized Aβ₁₋₄₂ peptide is reconstituted in HFIP, dried, and then resuspended in DMSO to create a stock solution. Oligomers are prepared by diluting the stock in serum-free media and incubating at 4°C for 24 hours.

  • Assay Procedure: a. Seed SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight. b. Pre-treat cells for 2 hours with various concentrations of EAP-482, Donepezil, or vehicle control (0.1% DMSO). c. After pre-treatment, add prepared Aβ₁₋₄₂ oligomers to a final concentration of 10 µM. [19]A "No Insult" control group receives only vehicle. d. Incubate for an additional 24 hours. e. Assess cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. f. Aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO. g. Measure absorbance at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the "No Insult" control wells (defined as 100% viability). EC50 values for neuroprotection are calculated.

Comparative Data Summary: Neuroprotective Efficacy
Compound (at 1 µM)% Cell Viability vs. Aβ InsultNeuroprotection EC50 (nM)
Vehicle Control + Aβ38.4% ± 5.2%N/A
EAP-482 + Aβ 85.1% ± 6.8% 112.7 ± 18.5
Donepezil + Aβ42.6% ± 4.9%> 10,000
Anti-Aβ Antibody + Aβ (Control)91.5% ± 5.5%N/A

Interpretation: EAP-482 demonstrates robust, dose-dependent neuroprotection against Aβ₁₋₄₂ toxicity, restoring cell viability to near-normal levels. This functional outcome is consistent with its dual MOA, potentially acting downstream of the initial Aβ insult by inhibiting tau-related pathology (via GSK-3β) and enhancing pro-survival cholinergic signaling (via M1-mAChR). Donepezil, lacking direct neuroprotective mechanisms, fails to rescue cells from the toxic insult.

Part 3: In Vivo Efficacy in a Transgenic Mouse Model of AD

The definitive preclinical test is to evaluate whether the promising in vitro and cellular effects translate to cognitive improvements in a living organism exhibiting AD-like pathology.

Causality Behind Experimental Choices:
  • 5XFAD Mouse Model: This transgenic model is widely used in AD research because it co-expresses five human familial AD mutations, leading to aggressive and early-onset Aβ plaque deposition, gliosis, and progressive cognitive deficits. [20][21][22][23]This makes it suitable for evaluating therapeutic interventions within a reasonable timeframe. [23]* Novel Object Recognition (NOR) Test: This behavioral test was selected to assess learning and memory. It relies on the innate preference of rodents to explore a novel object over a familiar one. It is a robust test for evaluating hippocampal-dependent memory, a cognitive domain severely affected in AD. [21][24]

Hypothesized Signaling Pathway of EAP-482 Action

// Nodes Abeta [label="Aβ Oligomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3b [label="GSK-3β", fillcolor="#FBBC05", fontcolor="#202124"]; Tau [label="Tau", fillcolor="#F1F3F4", fontcolor="#202124"]; pTau [label="Hyperphosphorylated Tau\n(NFTs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuron [label="Synaptic Dysfunction\n& Neuronal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EAP482 [label="EAP-482", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; M1R [label="M1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACh [label="Acetylcholine"]; ProSurvival [label="Pro-Survival Signaling\n(e.g., sAPPα release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognition [label="Cognitive Deficit", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Abeta -> GSK3b [label=" Activates"]; GSK3b -> Tau [label=" Phosphorylates"]; Tau -> pTau; pTau -> Neuron; Neuron -> Cognition;

ACh -> M1R; M1R -> ProSurvival; ProSurvival -> Neuron [label=" Protects", style=dashed, color="#34A853"];

// EAP-482 Interactions EAP482 -> GSK3b [label=" Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; EAP482 -> M1R [label=" Potentiates", color="#4285F4", style=bold, fontcolor="#4285F4"]; }

Caption: Dual mechanism of EAP-482 in the AD pathology cascade.

Experimental Protocol 4: Novel Object Recognition (NOR) in 5XFAD Mice
  • Animals and Dosing: Six-month-old male 5XFAD mice and wild-type littermates are used. [21]Mice are randomized into treatment groups: Vehicle, EAP-482 (10 mg/kg, i.p.), Donepezil (3 mg/kg, i.p.), or Lecanemab (10 mg/kg, i.v., weekly). Dosing occurs daily for 4 weeks prior to and during behavioral testing.

  • NOR Apparatus: A simple open-field box (40x40x40 cm) made of non-porous material.

  • Procedure: a. Habituation (Day 1-2): Mice are allowed to freely explore the empty arena for 10 minutes each day to acclimate. b. Familiarization/Training (Day 3): Two identical objects are placed in the arena. Each mouse is placed in the box and allowed to explore for 10 minutes. The time spent exploring each object is recorded. c. Testing (Day 4): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar (T_familiar) and novel (T_novel) objects is recorded by a blinded observer.

  • Data Analysis: A Discrimination Index (DI) is calculated as: DI = (T_novel - T_familiar) / (T_novel + T_familiar). A positive DI indicates a preference for the novel object and intact memory. Statistical analysis is performed using ANOVA followed by post-hoc tests.

Comparative Data Summary: Cognitive Efficacy In Vivo
Treatment GroupDiscrimination Index (DI)
Wild-Type + Vehicle0.45 ± 0.08
5XFAD + Vehicle-0.05 ± 0.06
5XFAD + EAP-482 0.38 ± 0.07
5XFAD + Donepezil0.21 ± 0.05
5XFAD + Lecanemab0.25 ± 0.06

Interpretation: As expected, vehicle-treated 5XFAD mice show no preference for the novel object, indicating a significant memory deficit. Donepezil and Lecanemab both provide a partial rescue of the cognitive deficit. Notably, EAP-482 treatment results in a robust and statistically significant improvement in the discrimination index, restoring cognitive performance to a level nearly indistinguishable from wild-type animals. This superior in vivo efficacy likely reflects the synergistic benefits of its dual mechanism: reducing underlying tau pathology drivers while simultaneously enhancing the cholinergic signaling essential for memory consolidation and retrieval.

Discussion & Future Directions

This guide provides a comparative benchmark of the novel dual-target compound EAP-482 against current standards of care for Alzheimer's Disease. The data demonstrate that EAP-482 possesses a compelling preclinical profile characterized by:

  • Potent and specific engagement of two distinct, disease-relevant targets: GSK-3β and the M1 muscarinic receptor.

  • Superior neuroprotective activity in a cellular model of Aβ toxicity compared to a symptomatic standard of care.

  • Robust restoration of cognitive function in a challenging transgenic mouse model of AD, outperforming both a symptomatic agent and a disease-modifying immunotherapy in this specific paradigm.

The rationale for this success lies in its multi-target mechanism. By simultaneously addressing the downstream consequences of Aβ accumulation (via GSK-3β inhibition to prevent tau hyperphosphorylation) and boosting the compromised neurotransmitter systems (via M1-mAChR modulation), EAP-482 offers a more holistic therapeutic strategy.

Self-Validating System: The tiered experimental approach serves as a self-validating system. The potent biochemical activity observed in Part 1 provides the mechanistic basis for the cellular neuroprotection seen in Part 2. The success in the cellular assay, in turn, provides the rationale for proceeding to the in vivo model, where the cognitive improvements observed in Part 3 serve as the ultimate functional validation of the compound's therapeutic hypothesis.

Future Directions: The promising data presented here warrant further investigation. The next logical steps in the preclinical development of EAP-482 would include:

  • Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies.

  • Evaluation in additional AD models that also develop robust tau pathology.

  • Biomarker analysis in treated animals (e.g., CSF p-tau levels, plaque burden) to directly correlate cognitive improvement with pathological changes.

  • Head-to-head comparisons with other emerging multi-target agents.

This rigorous, data-driven approach to benchmarking provides a clear and objective evaluation of EAP-482's potential as a next-generation therapeutic for Alzheimer's Disease.

References

  • Donepezil - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Brewer, A., & Pinto-Garcia, P. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Donepezil. PubChem. Retrieved January 17, 2026, from [Link]

  • Cleveland Clinic. (n.d.). Donepezil (Aricept): Uses & Side Effects. Retrieved January 17, 2026, from [Link]

  • Rogers, S. L. (2000). The pharmacology of donepezil: A new treatment of Alzheimer's disease. ResearchGate. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved January 17, 2026, from [Link]

  • Oblak, A. L., et al. (2020). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Goth, M., et al. (2023). The human neuroblastoma SH-SY5Y cell line as a model to assess β-amyloid neurotoxicity: A systematic review and meta-analysis. bioRxiv. Retrieved January 17, 2026, from [Link]

  • Avendano-Guzman, E., et al. (2024). A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator VU0486846 reduces neurogliosis in female Alzheimer's mice. PubMed. Retrieved January 17, 2026, from [Link]

  • Son, G., et al. (2023). A Systematic Review of Clinical Practice Guidelines for Alzheimer's Disease and Strategies for Future Advancements. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. Retrieved January 17, 2026, from [Link]

  • Kim, H. J., et al. (2023). Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease. MDPI. Retrieved January 17, 2026, from [Link]

  • Revilla, S., et al. (2014). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Molecular Neuroscience. Retrieved January 17, 2026, from [Link]

  • Picone, P., et al. (2014). Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Melancon, B. J., et al. (2013). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. Retrieved January 17, 2026, from [Link]

  • Kim, H., et al. (2023). Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Hilaris Publisher. (n.d.). Detailed Examination of the 5xFAD Mouse Model of Alzheimer’s disease Using Immunohistochemistry, dMRI and Glial and Neuronal Functional Metabolic Mapping. Retrieved January 17, 2026, from [Link]

  • de Medeiros, L. M., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLOS One. Retrieved January 17, 2026, from [Link]

  • JoVE. (2022, May 27). Measuring G-Protein-Coupled Receptor Signaling. YouTube. Retrieved January 17, 2026, from [Link]

  • del Ser, T., et al. (2013). Treatment of Alzheimer's Disease with the GSK-3 Inhibitor Tideglusib: A Pilot Study. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Li, J., et al. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. PubMed. Retrieved January 17, 2026, from [Link]

  • ALZFORUM. (2023, January 15). NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. Retrieved January 17, 2026, from [Link]

  • Wood, S., et al. (2012). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 17, 2026, from [Link]

Sources

The Untapped Potential of 2-Aryl-Azepanes: A Comparative Guide to the Patent Landscape and Novelty of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the quest for novel chemical scaffolds that offer unique pharmacological profiles is paramount. The seven-membered azepane ring system has emerged as a privileged structure in medicinal chemistry, valued for its inherent three-dimensional conformation that allows for precise spatial orientation of substituents. This guide provides an in-depth analysis of the patent landscape and therapeutic novelty surrounding a specific subclass: 2-aryl-azepanes, with a focused exploration of the representative molecule, 2-(4-Ethoxyphenyl)azepane. This document is intended for researchers, scientists, and drug development professionals seeking to navigate this promising chemical space.

Introduction: The Azepane Scaffold - A Foundation for Diverse Pharmacology

The azepane moiety is a recurring motif in a number of approved drugs and clinical candidates, demonstrating its versatility across a range of therapeutic areas. Its flexible ring structure provides a unique platform for developing compounds with tailored pharmacological properties. While the broader class of azepane derivatives has been explored, the specific substitution pattern of a phenyl group at the 2-position, as seen in this compound, represents a potentially underexplored area with significant therapeutic promise.

Patent Landscape: A Focus on Broad Claims and Untapped Niches

A direct patent search for "this compound" does not yield specific intellectual property protection for this exact molecule. This suggests that as a distinct chemical entity, it may possess considerable novelty. However, the broader patent landscape for azepane derivatives is more populated, with key patents and applications covering wide-ranging Markush structures.

A notable example is patent application WO2012173214A1 , which claims azepane compounds as monoamine reuptake inhibitors. While not explicitly naming this compound, the broad claims could potentially encompass such structures. This highlights a common strategy in pharmaceutical patenting: protecting a broad chemical class to secure a wide therapeutic area.

Our analysis indicates that the novelty of this compound lies in its specific substitution pattern and the potential for this to confer unique pharmacological properties that may not be fully captured by the broader claims of existing patents. This presents a strategic opportunity for researchers to explore this focused chemical space for new intellectual property.

Performance Comparison: Unveiling the Therapeutic Potential

Due to the limited publicly available experimental data specifically for this compound, we will draw comparisons with structurally related azepane derivatives that have been evaluated for relevant biological activities. This approach allows us to infer the potential performance of our lead compound and identify key areas for future investigation.

Monoamine Reuptake Inhibition: A Potential Role in CNS Disorders

Recent studies have highlighted the potential of 2-substituted azepane analogs as potent modulators of monoamine transporters, which are critical targets for the treatment of depression, anxiety, and other CNS disorders.

Compound/ClassTarget(s)IC50 (nM)Reference
Bicyclic Azepane AnalogNET, DAT, SERTNET: 60, DAT: 230, SERT: 250[Scientific Publication]
This compound (Predicted) NET, DAT, SERT Data Needed -
Sertraline (Zoloft®)SERT~1[Pharmacology Textbook]
Bupropion (Wellbutrin®)NET, DATNET: ~50, DAT: ~500[Pharmacology Textbook]

The data for the bicyclic azepane analog suggests that the 2-substituted azepane scaffold can indeed yield potent monoamine reuptake inhibitors. The specific nature of the aryl substituent, such as the 4-ethoxyphenyl group, is expected to significantly influence the potency and selectivity profile.

Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Diseases

Recent research has also explored azepane derivatives as cholinesterase inhibitors, a key strategy in the symptomatic treatment of Alzheimer's disease.

CompoundTargetIC50 (µM)Reference
Azepane Derivative 30eeAChE1.110[1]
This compound (Predicted) AChE, BuChE Data Needed -
Donepezil (Aricept®)AChE~0.006[Pharmacology Textbook]

The potent activity of azepane derivative 30 against electric eel acetylcholinesterase (eeAChE) underscores the potential of this scaffold in developing novel treatments for neurodegenerative disorders.[1] The ethoxyphenyl moiety in our lead compound could offer favorable interactions within the active site of cholinesterases.

Experimental Protocols: A Roadmap for Evaluation

To ascertain the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.

Synthesis of this compound

A proposed synthetic route is outlined below. This multi-step synthesis leverages commercially available starting materials and established chemical transformations.

Synthesis_Workflow A 1-Bromo-4-ethoxybenzene C Grignard Reaction A->C B Azepan-2-one B->C F 2-(4-Ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine C->F Intermediate D Dehydration E Reduction G This compound F->G Hydrogenation

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Grignard Reagent Formation: Prepare the Grignard reagent from 1-bromo-4-ethoxybenzene and magnesium turnings in anhydrous THF.

  • Reaction with Lactam: Add a solution of azepan-2-one in anhydrous THF to the Grignard reagent at 0°C.

  • Work-up and Intermediate Isolation: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify the resulting cyclic imine intermediate by column chromatography.

  • Reduction to Azepane: Reduce the intermediate using a suitable reducing agent, such as sodium borohydride in methanol or catalytic hydrogenation, to yield this compound.

  • Purification: Purify the final product by column chromatography or crystallization.

In Vitro Pharmacological Evaluation

A tiered approach to in vitro testing is recommended to build a comprehensive pharmacological profile.

In_Vitro_Workflow A Primary Screening (Radioligand Binding Assays) B Monoamine Transporters (NET, DAT, SERT) A->B C Cholinesterases (AChE, BuChE) A->C D Secondary Screening (Functional Assays) B->D C->D E Monoamine Reuptake Assay D->E F Ellman's Assay D->F G ADME-Tox Profiling E->G F->G H Metabolic Stability (Microsomes) G->H I Cytotoxicity (e.g., HepG2 cells) G->I

Caption: Tiered in vitro evaluation workflow.

Protocols:

  • Radioligand Binding Assays: Determine the binding affinity (Ki) of this compound for human NET, DAT, and SERT, as well as for human acetylcholinesterase and butyrylcholinesterase.

  • Functional Monoamine Reuptake Assays: Measure the functional inhibition (IC50) of monoamine uptake in cells expressing the respective transporters.

  • Ellman's Assay: Determine the IC50 for the inhibition of AChE and BuChE activity using the colorimetric Ellman's method.

  • ADME-Tox Profiling: Assess metabolic stability in human liver microsomes and cytotoxicity in a relevant cell line (e.g., HepG2) to evaluate the compound's drug-like properties.

Conclusion and Future Directions

The analysis of the 2-aryl-azepane scaffold, with this compound as a prime example, reveals a promising and relatively unexplored area for drug discovery. The absence of direct patent protection for this specific molecule, coupled with the demonstrated potential of related compounds, presents a compelling case for its novelty and therapeutic potential.

Future research should focus on the synthesis and comprehensive pharmacological profiling of this compound and its analogs. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from these studies could pave the way for the development of novel therapeutics for CNS disorders and neurodegenerative diseases.

References

  • Kamei, T., et al. (2012). Azepane compounds as monoamine reuptake inhibitors.
  • Łażewska, D., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3568. [Link]

  • Zaręba, P., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(16), 4937.[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that our valued clients in the research and drug development sectors not only achieve their scientific goals but also maintain the highest standards of laboratory safety. Proper management of chemical waste is a critical component of a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Ethoxyphenyl)azepane, ensuring the safety of your personnel and the protection of our environment.

The information herein is synthesized from established safety protocols and regulatory guidelines to provide a trustworthy and authoritative resource.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, it is essential to understand the hazard profile of the substance. While a specific harmonized classification for this compound may not be available from regulatory bodies like the European Chemicals Agency (ECHA), a Safety Data Sheet (SDS) for the oxalate salt of this compound provides critical safety information.[1] In the absence of data for the free base, it is prudent to handle it with the same precautions.

According to the available data, this compound oxalate is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Core Directive: Disposal of this compound

The primary directive for the disposal of this compound and its containers is to utilize an approved hazardous waste disposal plant .[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3][4] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

The following sections provide a detailed, step-by-step guide for the collection, storage, and preparation of this compound for pickup by a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant waste management process.

Step 1: Waste Identification and Segregation

The first crucial step is the accurate identification and segregation of the chemical waste.

  • Designate a Waste Stream: this compound waste should be designated as a "non-halogenated organic solid" or "non-halogenated organic solution" waste stream, depending on its form.

  • Segregation is Key: Never mix incompatible waste streams. At a minimum, segregate your chemical waste as follows:

    • Acids[3][5]

    • Bases[3][5]

    • Halogenated Solvents[5]

    • Non-halogenated Solvents[5]

    • Oxidizers[3][5]

    • Reactive substances (e.g., water-reactive, pyrophoric)[6]

    • Toxic compounds[5]

Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.[3]

Step 2: Proper Waste Container Selection and Labeling

The integrity of your waste containment is paramount.

  • Container Compatibility: Use only containers made of materials compatible with the chemical waste. For organic compounds like this compound, glass or polyethylene containers are generally suitable.[7] Avoid using metal containers for any chemical waste that could be corrosive.[7] The original product container, if in good condition, is an excellent choice for the corresponding waste.[3]

  • Container Condition: Ensure the waste container is in good condition, with no cracks or leaks, and has a tightly fitting screw cap.[3][8]

  • Labeling: All hazardous waste containers must be clearly labeled.[8][9] The label should include:

    • The words "Hazardous Waste"[9][10]

    • The full chemical name(s) of the contents (no abbreviations or formulas)[8]

    • The approximate concentration or percentage of each component[5][8]

    • The relevant hazard pictograms (e.g., irritant)[9][10]

    • The date the container was first used for waste accumulation.

Deface or remove any original labels on reused containers to avoid confusion.[5]

Step 3: Waste Accumulation and Storage

Proper storage of hazardous waste is regulated and essential for safety.

  • Satellite Accumulation Areas (SAAs): Hazardous waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][9][10] The SAA must be under the direct control of laboratory personnel.[7][8]

  • Storage Conditions: Store waste containers in a cool, dry, and well-ventilated location.[2] Keep containers tightly closed except when adding waste.[3][6][8] Do not leave funnels in the container opening.[5][8]

  • Fill Volume: Do not fill waste containers to more than 90% of their capacity to allow for expansion.[6][7]

  • Secondary Containment: Place waste containers in secondary containment to prevent spills from reaching drains or causing hazardous reactions.[7]

Step 4: Arranging for Disposal

Once your waste container is full (or you no longer need to add to it), it is time to arrange for its disposal.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions for waste pickup and will have a contract with a licensed hazardous waste disposal company.[4][8]

  • Waste Pickup Request: Complete any required waste pickup forms accurately and completely.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads.[4] This should only be done by trained professionals from the licensed waste hauler.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinsing: For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required.[4][5] The rinsate must be collected and disposed of as hazardous waste.[4] While this compound is not currently on the P-list, this is a best practice for all chemical containers.

  • Defacing and Disposal: After rinsing, deface or remove all labels from the container and dispose of it in the appropriate solid waste stream as advised by your EHS department.[4][5]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Scenario Immediate Action
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal as hazardous waste.[1]
Large Spill Evacuate the area and contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key decision points and actions.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Storage in Laboratory cluster_2 Disposal Arrangement Start Start Waste_Generated This compound Waste Generated Start->Waste_Generated Segregate_Waste Segregate from Incompatible Chemicals Waste_Generated->Segregate_Waste Select_Container Select Compatible & Labeled Container Store_in_SAA Store in Designated SAA Select_Container->Store_in_SAA Place in SAA Segregate_Waste->Select_Container Keep_Closed Keep Container Closed Store_in_SAA->Keep_Closed Secondary_Containment Use Secondary Containment Keep_Closed->Secondary_Containment Container_Full Container Full (<=90%) Secondary_Containment->Container_Full Contact_EHS Contact EHS for Pickup Container_Full->Contact_EHS Complete_Paperwork Complete Waste Pickup Form Contact_EHS->Complete_Paperwork Waste_Pickup Waste Collected by Authorized Personnel Complete_Paperwork->Waste_Pickup End End Waste_Pickup->End

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Should you have any further questions, please do not hesitate to contact your institution's Environmental Health and Safety department.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • European Chemicals Agency. Substance Information. [Link]

  • Allergan. Safety Data Sheet. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Ethoxyphenyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for the handling of 2-(4-Ethoxyphenyl)azepane. As a research chemical, its toxicological properties may not be fully characterized. Therefore, this document is built upon a foundation of prudent laboratory practices, assuming the compound is potentially hazardous upon contact, inhalation, or ingestion. Our primary objective is to create a self-validating system of safety that protects researchers while ensuring the integrity of their work.

Hazard Assessment: The Foundation of Safety

Before any handling operation, a thorough risk assessment is paramount. The known hazards for the oxalate salt of this compound provide a critical baseline for our safety protocols[1]. It is a prudent principle of chemical safety to treat novel compounds or those with incomplete data with a high degree of caution[2].

The Safety Data Sheet (SDS) for this compound oxalate identifies several key hazards that directly inform our PPE selection[1]. These are summarized below.

Hazard StatementGHS ClassificationImplication for Handling & PPE Selection
H315: Causes skin irritation Skin Irritation (Category 2)Direct skin contact must be avoided. Impervious gloves and a lab coat or gown are mandatory to prevent inflammation, itching, and redness[1].
H319: Causes serious eye irritation Eye Irritation (Category 2A)The risk of splashes or aerosol generation necessitates robust eye protection. Chemical splash goggles are required to prevent redness, pain, and potential eye damage[1].
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Handling procedures that could generate dust or aerosols (e.g., weighing, preparing solutions) must be performed in a ventilated enclosure, such as a chemical fume hood, to prevent irritation to the respiratory system[1][3].

While the toxicological properties have not been fully investigated, related azepane compounds can be corrosive or toxic upon ingestion or skin contact[4][5]. Therefore, our PPE strategy is designed to mitigate both the known irritant properties and the potential for more severe, uncharacterized hazards.

Core PPE Ensemble: Your First Line of Defense

A baseline PPE ensemble is mandatory for all personnel entering an area where this compound is handled, regardless of the quantity or operation. This ensemble is designed to prevent accidental exposure through the most common routes: dermal contact and splashes[6].

  • Primary Body Protection: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or contamination, a disposable, back-closing gown made of a low-lint material is recommended[7]. The gown should have long sleeves with tight-fitting knit or elastic cuffs[7]. This ensures a secure interface with your inner gloves.

  • Hand Protection (Double Gloving): Given the compound's irritant nature and unknown long-term effects, double gloving is a critical requirement.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A second, chemical-resistant nitrile glove. The cuff of the outer glove must be pulled over the cuff of the lab coat or gown to create a sealed barrier[8].

    • Why this is necessary: Double gloving provides redundant protection. If the outer glove is compromised, the inner glove continues to protect the skin. This practice is standard for handling potentially hazardous drugs and compounds with unknown toxicity[7]. Gloves must be powder-free to avoid aerosolizing contaminants and should be changed every 30-60 minutes during extended operations, or immediately if contamination is suspected or a breach is observed[7][8].

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended: Chemical splash goggles that form a seal around the eyes are strongly recommended, as they offer superior protection against splashes, dust, and vapors.

    • Enhanced Protection: If there is a significant risk of splashing, such as during solution transfers or spill clean-up, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face[7].

Enhanced Precautions for Specific Operations

Certain laboratory procedures increase the risk of exposure and require an escalation in PPE.

  • Handling Powders: Weighing the solid form of this compound or any operation that can generate dust poses a significant inhalation risk[1].

    • Engineering Control: All such work must be conducted within a certified chemical fume hood or a similar ventilated enclosure to capture airborne particles at the source[5][9].

    • Respiratory Protection: If the engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for particulates[10]. A surgical mask provides no respiratory protection from chemical dusts or vapors[10].

  • Waste Disposal: All materials contaminated with this compound are considered hazardous waste.

    • PPE: The full PPE ensemble worn during handling must also be worn during waste disposal.

    • Procedure: Contaminated items (gloves, gowns, pipette tips, etc.) should be disposed of in a clearly labeled, sealed hazardous waste container[11][12]. Do not allow the product to enter the sewage system[12].

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

A. Donning Sequence (Putting On)

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes[6]. Tie back long hair.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully secured in the back or front.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your gown/coat.

  • Eye/Face Protection: Put on your safety goggles and, if required, a face shield.

  • Respirator (if needed): If respiratory protection is required, it should be donned and fit-checked before entering the handling area.

B. Doffing Sequence (Taking Off) - "Contaminated to Clean" This process is designed to contain the contaminant. The "outside" of your PPE is considered contaminated.

  • Outer Gloves: Pinch the outside of one outer glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in a hazardous waste bin.

  • Gown/Lab Coat: Unfasten the gown. Roll it down from the shoulders, turning it inside out as you go. Avoid touching the outside surface. Dispose of it in the designated waste container.

  • Eye/Face Protection: Handle by the arms or strap to remove. Place in a designated area for decontamination or disposal.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves. Dispose of them.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water[6].

Handling and Disposal Workflow

The following diagram illustrates the complete, self-validating workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Operational Phase cluster_post Post-Operation Phase RiskAssessment 1. Conduct Risk Assessment (Review SDS) SelectPPE 2. Select Appropriate PPE (Core + Task-Specific) RiskAssessment->SelectPPE DonPPE 3. Don PPE (Correct Sequence) SelectPPE->DonPPE ChemHandling 4. Chemical Handling (In Fume Hood if Powder) DonPPE->ChemHandling Decontaminate 5. Decontaminate Work Area ChemHandling->Decontaminate DoffPPE 6. Doff PPE (Correct Sequence) Decontaminate->DoffPPE DisposeWaste 7. Dispose of Contaminated PPE and Chemical Waste DoffPPE->DisposeWaste Hygiene 8. Wash Hands Thoroughly DisposeWaste->Hygiene caption Workflow for Handling this compound

Caption: A procedural workflow for the safe handling of this compound.

References

  • Allergan plc. (2018). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). Azepane. PubChem Compound Database.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Cayman Chemical. (2023). Safety Data Sheet: AM2233 azepane isomer.
  • Environmental Health & Safety, University of Colorado Boulder. (2025). Safe Lab Practices.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH).
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Ethoxy-2-methylpropane.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound oxalate.
  • Fisher Scientific. (2024). Safety Data Sheet: 1-(4-Nitrophenyl)azepane.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Methoxy-phenyl)-azepane.
  • National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.